molecular formula C6H8N2O B1281112 5-Methoxypyridin-3-amine CAS No. 64436-92-6

5-Methoxypyridin-3-amine

カタログ番号: B1281112
CAS番号: 64436-92-6
分子量: 124.14 g/mol
InChIキー: CTQPCFFQBYXOAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQPCFFQBYXOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507430
Record name 5-Methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64436-92-6
Record name 5-Methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyridin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxypyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-Methoxypyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its core chemical properties, spectroscopic profile, validated synthesis protocols, and key applications, grounding all claims in authoritative references.

Core Chemical Identity and Properties

This compound is an aromatic amine featuring a pyridine core substituted with an electron-donating methoxy group and an amino group. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.[1] The positions of the functional groups—particularly the meta-relationship of the amine and the ring nitrogen—influence its reactivity and potential as a scaffold in creating complex molecular architectures.

The primary identifier for this compound is CAS Number 64436-92-6 .[2] Key structural and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Amino-5-methoxypyridine[1][2]
CAS Number 64436-92-6[2][3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [3]
Appearance Typically a solid or crystalline substance[1]
Melting Point Not widely reported. For context, the related compound 5-Methoxypyridin-3-ol has a melting point of 147.5-148.5 °C.[4]
Calculated XLogP3 0.1[5]
Topological Polar Surface Area 48.1 Ų[5]
SMILES COc1cc(N)cnc1[1]
InChI Key PBFZAKIEABXVBF-UHFFFAOYSA-NN/A

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental ¹H and ¹³C NMR spectra are not consistently available in public databases, a predicted spectrum provides a reliable estimation for characterization purposes.

Disclaimer: The following NMR data is predicted based on established chemical shift models and data from analogous structures. It should be used for estimation and preliminary identification only. Experimental verification is required for definitive structural assignment.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~7.95 (d, J=1.8 Hz, 1H): Proton at C2 (adjacent to ring nitrogen, ortho to methoxy).

  • δ ~7.85 (d, J=2.8 Hz, 1H): Proton at C6 (adjacent to ring nitrogen, meta to methoxy).

  • δ ~6.80 (t, J=2.3 Hz, 1H): Proton at C4 (between amino and methoxy groups).

  • δ ~3.85 (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~3.70 (br s, 2H): Amino group protons (-NH₂).

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ ~156.0: C5 (carbon attached to methoxy group).

  • δ ~142.0: C3 (carbon attached to amino group).

  • δ ~135.5: C6.

  • δ ~125.0: C2.

  • δ ~108.0: C4.

  • δ ~55.5: Methoxy carbon (-OCH₃).

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of this compound involves the reduction of its nitro precursor, 5-methoxy-3-nitropyridine. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the ready availability of starting materials.

Logical Synthesis Pathway

A common route begins with the nitration of a commercially available hydroxypyridine, followed by methylation and subsequent reduction. This multi-step process allows for precise control over the introduction of each functional group.

G cluster_0 Step 1: Nitration cluster_1 Step 2: O-Methylation cluster_2 Step 3: Nitro Group Reduction A 3-Hydroxypyridine B 5-Hydroxy-3-nitropyridine A->B HNO₃ / H₂SO₄ C 5-Methoxy-3-nitropyridine B->C CH₃I / Base D This compound C->D SnCl₂·2H₂O / HCl or H₂ / Pd/C

Caption: Logical synthesis pathway for this compound.

Experimental Protocol: Reduction of 5-Methoxy-3-nitropyridine

This protocol is based on well-established methods for nitro group reduction on pyridine rings, such as the use of stannous chloride (tin(II) chloride) in an acidic medium.[6]

Materials:

  • 5-Methoxy-3-nitropyridine (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 5-methoxy-3-nitropyridine and concentrated HCl. Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add stannous chloride dihydrate in portions to the cooled solution. The portion-wise addition is crucial to control the exothermic reaction.

    • Causality Insight: Stannous chloride is an effective reducing agent for aromatic nitro groups in acidic conditions. The acid protonates the nitro group, making it more susceptible to reduction by Sn(II), which is oxidized to Sn(IV) in the process.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. This step must be performed cautiously due to CO₂ evolution.

    • Self-Validating System: The formation of a precipitate (tin salts) and the cessation of gas evolution upon further base addition indicate that the neutralization is complete.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The aminopyridine product is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dictated by its nucleophilic amino group and the electronic properties of the substituted pyridine ring. It serves as a versatile building block, particularly in carbon-carbon and carbon-nitrogen bond-forming reactions. One of its most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, after conversion to a halo-pyridine.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent scaffolds in pharmaceuticals.[6] The amino group on the pyridine ring can be diazotized and replaced with a halogen (e.g., bromine via a Sandmeyer reaction) to create a suitable coupling partner like 3-bromo-5-methoxypyridine.

G cluster_reagents Add Reagents under Inert Gas A 3-Bromo-5-methoxypyridine (from this compound) C Reaction Vessel A->C B Arylboronic Acid B->C D Reaction Mixture C->D E Heating & Stirring (e.g., 90°C, 12h) D->E F Work-up & Purification E->F G Biaryl Product F->G R1 Pd Catalyst (e.g., Pd(PPh₃)₄) R1->C R2 Base (e.g., K₃PO₄) R2->C R3 Solvent (e.g., Dioxane/H₂O) R3->C

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

This protocol provides a generalized yet robust procedure for coupling an arylboronic acid with 3-bromo-5-methoxypyridine.[6]

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or another suitable base (2.0 eq)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere: Add the solid reagents—3-bromo-5-methoxypyridine, arylboronic acid, base, and palladium catalyst—to a dry Schlenk flask.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) at least three times.

    • Causality Insight: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for preserving the catalytic cycle and ensuring a successful reaction.

  • Solvent Addition: Add the degassed solvent system (dioxane and water) via syringe.

    • Causality Insight: The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The aqueous component of the solvent helps to dissolve the inorganic base.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the desired biaryl product.

Applications in Drug Discovery

Aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets.[7] this compound, in particular, has been incorporated as a key building block in the development of various therapeutic agents. Its structure is found in patented compounds designed as:

  • Kinase Inhibitors: Including ERK inhibitors for oncology applications.

  • Negative Allosteric Modulators: For targets like the mGluR2 receptor, relevant in neurological disorders.

  • Probes for Protein Imaging: Used in the development of diagnostics for conditions like Huntington's disease.[5]

The methoxy group can serve to block a metabolic site or to fine-tune the electronics and lipophilicity of the final molecule, while the amino group provides a convenient handle for further synthetic elaboration.

Safety and Handling

As a laboratory chemical, this compound and its salts require careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][8]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic strategies for preparing 5-methoxypyridin-3-amine, a valuable building block in medicinal chemistry, and its derivatives. The content is structured to offer not only procedural details but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 3-Amino-5-methoxypyridine Scaffold

The 3-amino-5-methoxypyridine core is a privileged scaffold in modern drug discovery. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Notably, derivatives of this compound have shown significant potential as inhibitors of key signaling proteins such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial in cell proliferation and survival pathways often dysregulated in cancer.[1] The strategic placement of the methoxy and amino groups on the pyridine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Primary Synthetic Pathway: A Multi-Step Approach from 3,5-Dibromopyridine

A robust and widely employed route to this compound commences with the commercially available 3,5-dibromopyridine. This multi-step synthesis is advantageous due to the relatively low cost of the starting material and the well-established transformations involved.

Step 1: Selective Monomethoxylation to 3-Bromo-5-methoxypyridine

The initial and critical step involves the selective nucleophilic aromatic substitution of one bromine atom with a methoxy group. This is typically achieved by treating 3,5-dibromopyridine with sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction's success hinges on controlling the stoichiometry and temperature to favor monosubstitution over the undesired disubstituted product.

Workflow for the Synthesis of 3-Bromo-5-methoxypyridine:

A 3,5-Dibromopyridine C Reaction at 70-90°C A->C B Sodium Methoxide in DMF B->C D Work-up (Aqueous Quench, Extraction) C->D E Purification (Crystallization or Chromatography) D->E F 3-Bromo-5-methoxypyridine E->F

Caption: General workflow for the synthesis of 3-Bromo-5-methoxypyridine.

Comparative Data for the Synthesis of 3-Bromo-5-methoxypyridine:

ParameterProtocol 1Protocol 2
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Reagent Sodium pellets and Methanol60% Sodium Hydride and Methanol
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 70°C90°C
Reaction Time 4 hours1 hour
Yield 62%73%
Purification Filtration and dryingExtraction and Silica Gel Chromatography

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine (Protocol 2)

  • Reagent Preparation: To a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) at room temperature, slowly add methanol (11.5 mL, 285 mmol).

  • Reaction Setup: Heat the resulting solution to 60°C.

  • Addition of Starting Material: Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 90°C for 1 hour.[2]

  • Work-up: Cool the reaction to room temperature and dilute with water (50 mL). Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid (26.1 g, 73% yield).[2]

Step 2: Buchwald-Hartwig Amination to this compound

The final step to introduce the crucial amino group at the 3-position is achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3] This reaction is highly efficient for forming C-N bonds with aryl halides. An ammonia surrogate, such as benzophenone imine or an ammonia salt, is often used, followed by a hydrolysis step to reveal the primary amine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and purity.

Conceptual Workflow for Buchwald-Hartwig Amination:

A 3-Bromo-5-methoxypyridine E Reaction in Anhydrous Solvent (e.g., Toluene) A->E B Ammonia Equivalent (e.g., Benzophenone Imine) B->E C Pd Catalyst & Ligand (e.g., Pd2(dba)3 / BINAP) C->E D Base (e.g., NaOtBu) D->E F Intermediate Imine E->F G Acidic Hydrolysis F->G H This compound G->H

Caption: Conceptual workflow for the Buchwald-Hartwig amination step.

Exemplary Protocol: Buchwald-Hartwig Amination with an Ammonia Surrogate

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 - 2.0 equivalents).

  • Reagent Addition: Add 3-bromo-5-methoxypyridine (1.0 equivalent) and benzophenone imine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Hydrolysis: Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and then treat with an aqueous acid (e.g., HCl) to hydrolyze the imine.

  • Purification: Neutralize the aqueous layer and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to afford this compound.

Alternative Synthetic Strategies

While the route from 3,5-dibromopyridine is common, other synthetic approaches offer alternative starting points and may be advantageous in specific contexts.

Synthesis from 3-Nitropyridine Derivatives

An alternative pathway involves the reduction of a nitro group at the 3-position of a suitably substituted pyridine. For instance, a 3-nitro-5-methoxypyridine precursor could be synthesized and subsequently reduced to the desired amine. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl or SnCl2/HCl).

Conceptual Workflow from a Nitropyridine Precursor:

A Substituted Pyridine B Nitration A->B C 3-Nitro-5-substituted Pyridine B->C D Introduction of Methoxy Group (if necessary) C->D E 3-Nitro-5-methoxypyridine D->E F Reduction of Nitro Group (e.g., H2/Pd-C or Fe/HCl) E->F G This compound F->G

Caption: Conceptual workflow starting from a nitropyridine precursor.

Synthesis from 5-Methoxynicotinic Acid

Another potential route starts from 5-methoxynicotinic acid. This approach would likely involve a Curtius, Hofmann, or a similar rearrangement of a nicotinic acid derivative (e.g., an amide or an acyl azide) to install the amino group. This strategy can be advantageous if 5-methoxynicotinic acid is a readily available starting material.

Synthesis of Derivatives of this compound

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be further employed to couple this compound with various aryl or heteroaryl halides, leading to a diverse library of N-substituted derivatives.[5] The reaction conditions, particularly the choice of ligand, can be tailored to accommodate a wide range of coupling partners.

Formation of Amides and Sulfonamides

The amino group of this compound can readily undergo acylation or sulfonylation to form the corresponding amides and sulfonamides. These functional groups can modulate the compound's properties and introduce additional points for interaction with biological targets. For example, sulfonamide derivatives of methoxypyridines have been explored as PI3K/mTOR dual inhibitors.[6]

Exemplary Protocol: Synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

Note: This protocol is for a structurally related compound and illustrates the general procedure for acetamide formation.

  • Reaction Setup: To a solution of 6-methoxy-4-methylpyridin-3-amine (5.0 g, 36.2 mmol) in toluene (100.0 mL), add acetic anhydride (5.2 g, 50.7 mmol).

  • Reaction: Stir and heat the mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture and remove the solvent in vacuo to provide N-(6-methoxy-4-methylpyridin-3-yl)acetamide (6.5 g, 100% yield).[2]

Conclusion

The synthesis of this compound and its derivatives is a critical aspect of modern medicinal chemistry. The multi-step synthesis from 3,5-dibromopyridine, culminating in a Buchwald-Hartwig amination, represents a reliable and scalable approach. Furthermore, the availability of alternative synthetic routes and the ease of derivatization of the core structure provide a rich platform for the discovery and development of novel therapeutic agents. This guide has provided a detailed overview of the key synthetic strategies, offering both practical protocols and the underlying chemical principles to empower researchers in this exciting field.

References

5-Methoxypyridin-3-amine solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxypyridin-3-amine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aminopyridine that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making the characterization of its fundamental physicochemical properties—namely solubility and stability—a prerequisite for successful drug development. Understanding these attributes is not merely an academic exercise; it directly impacts a compound's formulation, bioavailability, shelf-life, and ultimately, its therapeutic efficacy and safety.[1][2]

This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in established pharmaceutical science principles. It is designed for researchers, chemists, and formulation scientists, offering not only theoretical insights but also actionable, field-proven experimental protocols. We will explore the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and aligned with international regulatory standards.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into complex solubility and stability assessments.

PropertyValueSource
CAS Number 65645-52-5[3][4]
Molecular Formula C₆H₈N₂O[5]
Molecular Weight 124.14 g/mol [3]
Appearance Off-white to light brown crystalline powder (Typical)-
pKa (Estimated) ~4-5 for the pyridine nitrogen, ~8-9 for the amino group-

Note: pKa values are estimated based on similar aminopyridine structures. Experimental determination is recommended for precise formulation development.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and bioavailability.[2] For this compound, its amphiphilic nature, with a lipophilic methoxy group and a hydrophilic amine function, suggests a nuanced solubility profile. We will explore both thermodynamic and kinetic solubility, as both provide valuable, distinct insights for drug development.[1]

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing the true saturation point.[6][7] The shake-flask method remains the "gold standard" for its determination. While specific quantitative data for this compound is not extensively published, the following table provides an expected qualitative profile and a template for experimental data acquisition.

Solvent / MediumExpected SolubilityExperimental Value (mg/mL at 25°C)
WaterSparingly SolubleUser to Determine
0.1 N HCl (pH ~1.2)SolubleUser to Determine
Phosphate Buffer (pH 7.4)Slightly SolubleUser to Determine
MethanolSolubleUser to Determine
EthanolSolubleUser to Determine
Dimethyl Sulfoxide (DMSO)Very SolubleUser to Determine
Acetonitrile (ACN)SolubleUser to Determine

Causality: The increased solubility in acidic media (0.1 N HCl) is anticipated due to the protonation of the basic amine and pyridine nitrogen atoms, forming highly water-soluble salts. Its solubility in organic polar solvents like Methanol and DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to quantify the thermodynamic solubility, a critical step for predicting in vivo behavior.[1]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.[6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The key is to have undissolved solid visually present.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. A longer duration may be necessary; equilibrium should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.

    • Expert Insight: The choice of filter is critical. A pre-study should be conducted to check for any adsorption of the analyte to the filter material, which could otherwise lead to an underestimation of solubility.[8]

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated, stability-indicating HPLC-UV or LC-MS method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Accurately weigh excess This compound B Add to known volume of test solvent A->B C Seal and agitate in shaker bath (e.g., 24-48h at 25°C) B->C D Let solids settle C->D E Filter supernatant (0.45 µm syringe filter) D->E Critical: Check for analyte-filter binding F Dilute filtrate to fall within calibration curve E->F G Analyze concentration by validated HPLC/LC-MS method F->G H H G->H Calculate final solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Quality and Safety

Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately stress the API to produce degradation products, providing insight into the molecule's intrinsic stability.[12][13] The goal is typically to achieve 5-20% degradation of the parent molecule to ensure that major degradation pathways are identified without completely destroying the sample.[14]

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway for this compound
Acid Hydrolysis 0.1 N HCl, heated (e.g., 60°C)Potential hydrolysis of the methoxy ether to a hydroxyl group (forming 5-hydroxy-pyridin-3-amine).
Base Hydrolysis 0.1 N NaOH, heated (e.g., 60°C)Generally more stable than to acid, but ether hydrolysis is possible under harsh conditions.
Oxidation 3% H₂O₂, ambient temperatureOxidation of the amino group or the pyridine ring to form N-oxides or other oxidized species is a primary concern for aminopyridines.[15]
Thermal Degradation Solid API, elevated temperature (e.g., 80°C)Generally stable, but discoloration may occur.
Photostability Solid or solution exposed to light (ICH Q1B options)Discoloration and potential for radical-mediated degradation. Aminopyridines can be light-sensitive.
Experimental Protocol: Forced Degradation Study

Principle: Subjecting solutions of the API to harsh chemical and physical conditions to accelerate degradation. The resulting mixtures are analyzed by a high-resolution chromatographic method to separate the parent API from all formed degradants.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions Setup:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl).

    • Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Place the vials in a controlled environment (e.g., a 60°C oven for acid/base/thermal or on a benchtop for oxidation). Monitor the degradation over time (e.g., 2, 8, 24, 48 hours) by taking aliquots.

  • Neutralization & Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. The oxidative reaction may need to be quenched if it is still proceeding.

  • Analysis: Analyze all samples, including the time-zero control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

    • Trustworthiness: A key self-validating check is mass balance . The sum of the parent API (in %) and all degradation products (in area-%) should be close to 100%. A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or do not elute from the column).

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants, validating the method as "stability-indicating."

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_results Analysis & Validation A Prepare API Stock Solution (e.g., 1 mg/mL) B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Photolytic (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Monitor at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench Samples G->H I Analyze by Stability-Indicating HPLC-PDA-MS Method H->I J Assess Results I->J K Identify Degradants (LC-MS) J->K L Quantify Degradation (%) J->L M Confirm Mass Balance (~100%) J->M N Assess Peak Purity J->N

Caption: Workflow for a Forced Degradation (Stress) Study.

Analytical Methodology for Quantification

A validated analytical method is the cornerstone of reliable solubility and stability data. For a UV-active molecule like this compound, a reverse-phase HPLC-UV method is standard.

Example HPLC-UV Method

This method serves as a starting point and must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)
Internal Standard A structurally similar, stable compound with a different retention time can be used for improved precision.[16][17]

Rationale: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures that the amine and pyridine functionalities are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted and resolved effectively.

Conclusion

This guide has outlined the critical importance of solubility and stability data for the effective development of drug candidates based on the this compound scaffold. While specific, pre-existing data for this molecule is limited, the provided protocols offer a robust, scientifically-grounded framework for its experimental determination. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can generate the essential data needed to guide formulation design, predict in vivo performance, and ensure regulatory compliance. The emphasis on self-validating systems, such as checking for analyte-filter binding and confirming mass balance, ensures the integrity and trustworthiness of the generated data, empowering confident decision-making in the drug development pipeline.

References

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methoxypyridin-3-amine is a highly valuable heterocyclic building block in modern medicinal and agrochemical research. Its substituted pyridine scaffold is a common feature in a multitude of biologically active molecules, making the development of efficient and scalable synthetic routes to this intermediate a critical objective for chemical development professionals.[1][2][3] This guide provides a detailed examination of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most viable starting materials and pathways.

Strategic Analysis: Core Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions, each with distinct advantages concerning starting material availability, reaction complexity, and scalability.

  • Route A: C-N Bond Formation via a Pre-functionalized Pyridine Core. This is arguably the most common and industrially scalable approach. It relies on the synthesis of a key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-catalyzed amination reaction to install the required amino group.

  • Route B: Functional Group Interconversion via Molecular Rearrangement. This classical organo-chemical approach begins with a more oxidized precursor, typically 5-methoxynicotinic acid or its amide derivative. The core of this strategy is a rearrangement reaction, such as the Hofmann or Curtius rearrangement, which converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.

This guide will dissect each route, providing the causal logic behind experimental choices and detailed, field-proven protocols.

Route A: Synthesis via Palladium-Catalyzed Amination of 3-Bromo-5-methoxypyridine

This two-step sequence is a robust and high-yielding pathway that leverages a stable, readily prepared intermediate. The logic here is to first establish the methoxy substituent on the pyridine ring and then introduce the amine functionality using modern cross-coupling chemistry.

Step 1: Synthesis of the Key Intermediate: 3-Bromo-5-methoxypyridine

The most direct precursor for this route is 3,5-dibromopyridine. The synthesis of 3-bromo-5-methoxypyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ring nitrogen and the second bromine atom sufficiently activates the pyridine ring for nucleophilic attack by a methoxide source.

Causality of Experimental Choices:

  • Starting Material: 3,5-Dibromopyridine is commercially available and serves as an excellent substrate. The two bromine atoms have different reactivities, allowing for selective monosubstitution under controlled conditions.

  • Reagent: Sodium methoxide is the nucleophile of choice. It can be prepared in situ from sodium metal or sodium hydride and methanol, or used as a commercially available solution.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion, and can withstand the required reaction temperatures.[4][5]

Experimental Protocols: A Comparative Overview

Two common protocols for this transformation are presented below. Protocol 2, utilizing sodium hydride, is often preferred for its higher yield and faster reaction time, though it requires careful handling of the pyrophoric sodium hydride.

ParameterProtocol 1: From Sodium Metal[4][5]Protocol 2: From Sodium Hydride[4][5]
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Methoxide Source Sodium pellets and Methanol60% Sodium Hydride and Methanol
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 70°C90°C
Reaction Time 4 hours1 hour
Reported Yield 62%73%
Work-up Precipitation in ice/water, filtrationAqueous work-up, extraction, chromatography

Detailed Step-by-Step Methodology (Protocol 2)

  • Under an inert atmosphere (e.g., Argon or Nitrogen), suspend 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL) in a suitable reaction vessel.

  • Carefully add methanol (11.5 mL, 285 mmol) dropwise at room temperature. The mixture will effervesce.

  • After the addition is complete, heat the mixture to 60°C to ensure the complete formation of sodium methoxide.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Heat the reaction mixture to 90°C and monitor the reaction for 1 hour (e.g., by TLC or LC-MS).[5]

  • Upon completion, cool the reaction to room temperature and cautiously dilute with water (50 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.[5]

Step 2: Buchwald-Hartwig Amination to form this compound

With the key intermediate in hand, the final step is the formation of the C-N bond. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[6] It offers significant advantages over older methods like the Goldberg reaction or direct SNAr with ammonia, which would require harsh conditions and often give low yields.[6][7]

Causality of Experimental Choices:

  • Reaction Type: Palladium-catalyzed cross-coupling provides a highly general and functional-group-tolerant method for forging C(aryl)-N bonds.[8]

  • Ammonia Source: Direct coupling with ammonia can be challenging due to its volatility and coordination to the catalyst. Therefore, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis to reveal the primary amine.[8]

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, BrettPhos) is critical. The ligand stabilizes the palladium(0) active species, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or ammonia equivalent, allowing it to enter the catalytic cycle.[6]

General Step-by-Step Methodology

  • To a dry, inerted reaction vessel, add 3-bromo-5-methoxypyridine (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the ammonia equivalent (e.g., benzophenone imine, 1.2 eq) and the base (e.g., NaOtBu, 1.5 eq).

  • Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Heat the reaction mixture (typically 80-110°C) and monitor for completion.

  • After cooling, quench the reaction and perform an aqueous work-up to hydrolyze the imine and extract the desired this compound.

  • Purify the product via silica gel chromatography or crystallization.

Workflow for Route A Synthesis

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Buchwald-Hartwig Amination A 3,5-Dibromopyridine B Sodium Methoxide (NaOMe) in DMF C 3-Bromo-5-methoxypyridine A->C 70-90°C D Ammonia Source (e.g., Benzophenone Imine) F This compound C->F Toluene, Heat E Pd Catalyst / Ligand Base (e.g., NaOtBu)

Caption: Synthetic workflow for Route A.

Route B: Synthesis via Molecular Rearrangement

This pathway offers an alternative approach starting from 5-methoxynicotinic acid derivatives. The key transformations, the Hofmann and Curtius rearrangements, are powerful methods for converting amides or acyl azides into primary amines with a one-carbon deletion.[9][10]

Hofmann Rearrangement of 5-Methoxynicotinamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[11] The reaction proceeds by treating the amide with bromine and a strong base.

Causality of Experimental Choices:

  • Starting Material: 5-Methoxynicotinamide, which can be readily prepared from the corresponding carboxylic acid or ester.

  • Reagents: Sodium hypobromite (NaOBr), formed in situ from bromine (Br₂) and sodium hydroxide (NaOH), is the classic reagent.[11] This combination forms an N-bromoamide intermediate, which is key to the rearrangement.

  • Mechanism: The base deprotonates the N-bromoamide, inducing a concerted rearrangement where the pyridine ring migrates to the nitrogen with the concurrent loss of the bromide ion, forming an isocyanate intermediate. This isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final amine.[11]

General Step-by-Step Methodology

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a chilled aqueous solution of sodium hydroxide (excess, e.g., 4.0 eq).

  • Add 5-methoxynicotinamide (1.0 eq) to the cold hypobromite solution.

  • Slowly warm the reaction mixture and then heat (e.g., to 70-80°C) until the reaction is complete (cessation of gas evolution).

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, concentrate, and purify the resulting this compound.

Curtius Rearrangement of 5-Methoxynicotinoyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[12][13] It is known for its mild conditions and high tolerance for various functional groups.[9]

Causality of Experimental Choices:

  • Starting Material: 5-Methoxynicotinic acid.

  • Reagents: The key is the formation of the acyl azide. This can be done in a two-step process (conversion of the acid to an acyl chloride, then reaction with sodium azide) or, more conveniently, in a one-pot reaction using diphenylphosphoryl azide (DPPA).[12]

  • Mechanism: The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then displaced by the azide. Upon heating, the acyl azide loses nitrogen gas (N₂) in a concerted step where the pyridine ring migrates to the nitrogen, forming the isocyanate.[14] This intermediate is then trapped. If trapped with water, it hydrolyzes to the amine. A common and often higher-yielding variant involves trapping with tert-butanol to form a stable Boc-protected amine, which can be easily deprotected under acidic conditions.

  • Critical Consideration: The reaction must be performed under strictly anhydrous conditions if the isocyanate is to be trapped with an alcohol. Any water present will hydrolyze the isocyanate to the primary amine, which can then react with another molecule of isocyanate to form a highly insoluble and undesired symmetrical urea byproduct.

General Step-by-Step Methodology (One-pot using DPPA)

  • Under an inert atmosphere, dissolve 5-methoxynicotinic acid (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Stir for 30 minutes to allow for acyl azide formation.

  • Heat the mixture to reflux (typically 80-110°C) until nitrogen evolution ceases, indicating the formation of the isocyanate.

  • Cool the mixture and add the trapping nucleophile. For the amine, carefully add water and continue heating to facilitate hydrolysis. For a protected amine, add anhydrous tert-butanol and continue refluxing until the isocyanate is consumed.

  • Perform an appropriate aqueous work-up and purify the product by chromatography or crystallization.

Workflow for Route B Synthesis

G cluster_0 Precursor cluster_1 Hofmann Route cluster_2 Curtius Route cluster_3 Final Product Formation A 5-Methoxynicotinic Acid C 5-Methoxynicotinamide A->C Standard Amidation F 5-Methoxynicotinoyl Azide A->F Azide Formation B 1. Amidation 2. Br₂, NaOH D Isocyanate Intermediate C->D Br₂, NaOH (Hofmann) H This compound D->H E DPPA or SOCl₂ then NaN₃ G Isocyanate Intermediate F->G Heat (Δ) -N₂ (Curtius) G->H I H₂O (Hydrolysis)

Caption: Hofmann and Curtius rearrangement pathways.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Buchwald-Hartwig AminationRoute B: Hofmann/Curtius Rearrangement
Starting Materials 3,5-Dibromopyridine5-Methoxynicotinic Acid
Key Intermediates 3-Bromo-5-methoxypyridine5-Methoxynicotinamide or Acyl Azide
Number of Steps Generally 2 high-yielding steps.2-3 steps, depending on precursor prep.
Scalability Excellent. Palladium catalysis is common in large-scale synthesis.Good. However, handling of bromine (Hofmann) or azides (Curtius) can pose safety challenges on a large scale.
Reagent Hazards Palladium catalysts (cost, metal residuals), phosphine ligands (air-sensitive), strong bases.Hofmann: Corrosive Br₂ and NaOH. Curtius: Potentially explosive acyl azides (thermal stability concern), toxic DPPA.
Yield & Purity Generally very high yields and clean reactions.Yields can be variable. Urea byproduct formation is a common issue in the Curtius rearrangement if conditions are not strictly anhydrous.
Versatility The 3-bromo-5-methoxypyridine intermediate is versatile for other cross-coupling reactions.[15]Classic, well-established name reactions.

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

For industrial-scale production and process robustness , Route A is often preferred. The synthesis of the 3-bromo-5-methoxypyridine intermediate is well-documented and scalable[4][5], and the subsequent Buchwald-Hartwig amination is a highly reliable and high-yielding transformation that is a cornerstone of modern pharmaceutical manufacturing.[7]

Route B offers a valuable alternative, particularly in a research or discovery setting. The Hofmann and Curtius rearrangements are powerful tools in the synthetic chemist's arsenal. The Curtius rearrangement, in particular, using modern reagents like DPPA, can be performed under relatively mild, one-pot conditions, providing an efficient pathway from readily available nicotinic acid derivatives.[14]

The ultimate choice of synthetic route will depend on project-specific factors including scale, available equipment, cost of raw materials, and safety considerations. This guide has outlined the core principles and practical methodologies to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

The Versatile Scaffold: Unlocking the Potential of 5-Methoxypyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Among its many derivatives, 5-methoxypyridin-3-amine stands out as a versatile building block with significant potential for the development of novel therapeutics. Its unique electronic properties, conferred by the interplay of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, along with the reactive amino group, provide a rich platform for chemical modification and interaction with a diverse range of biological targets. This technical guide delves into the core applications of the this compound scaffold, exploring its role in the design of kinase inhibitors, its potential for modulating G-protein coupled receptors (GPCRs) and ion channels, and its strategic use in the development of agents for neurodegenerative diseases. We will dissect the structure-activity relationships, pharmacokinetic considerations, and synthetic strategies that empower researchers to leverage this promising chemical entity in their drug discovery endeavors.

Introduction: The Strategic Advantage of the this compound Core

The aminopyridine framework is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1][2] The introduction of a methoxy group at the 5-position of the 3-aminopyridine core, creating this compound, offers several strategic advantages for drug design:

  • Modulated Basicity: The electron-donating methoxy group influences the basicity of the pyridine nitrogen and the exocyclic amine, which can be crucial for optimizing target binding and pharmacokinetic properties.[3]

  • Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.

  • Vectors for Chemical Elaboration: The amino group serves as a convenient handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring, and the methoxy group can influence the sites of metabolism, potentially leading to improved pharmacokinetic profiles.

This guide will provide a comprehensive overview of the current and potential applications of this scaffold, supported by scientific literature and practical insights.

Kinase Inhibition: A Proven Ground for this compound Derivatives

The most well-documented application of the this compound scaffold is in the development of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[4]

Case Study: PI3K/mTOR Dual Inhibitors

A notable example is the design of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[4] In these compounds, the this compound core serves as a key hinge-binding motif.

Structural Insights and SAR:

Structure-activity relationship (SAR) studies have revealed that the N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment is a powerful pharmacophore for PI3K inhibition.[4] The methoxy group is crucial for maintaining potent enzymatic activity. Modifications at other positions of the pyridine ring and the sulfonamide moiety have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a quinoline skeleton as part of the overall molecular architecture has been shown to significantly enhance inhibitory activity against both PI3Kα and mTOR.[4]

Compound/FragmentTarget(s)Key Structural FeaturesReference
Sulfonamide methoxypyridine derivativesPI3K/mTORN-(2-methoxypyridin-3-yl)benzenesulfonamide core[4]
Thieno[3,2-d]pyrimidine derivativePI3K/mTOR/PIM5-(4-Chloro-thieno[3,2-d]pyrimidin-6-yl)-2-methoxy-pyridin-3-ylamineNot Found

Experimental Protocol: Synthesis of a PI3K/mTOR Inhibitor Precursor

A representative synthetic step involves the reaction of a bromo-substituted methoxypyridinamine with a sulfonyl chloride, as detailed in the literature.[4]

Step 1: Sulfonamide Formation

To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, 2,4-difluorobenzenesulfonyl chloride (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is treated with water to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Synthesis reagent1 5-bromo-2-methoxypyridin-3-amine reaction + reagent1->reaction Pyridine reagent2 2,4-difluorobenzenesulfonyl chloride reagent2->reaction product N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide reaction->product Sulfonamide formation GPCR_Modulation scaffold This compound Scaffold modifications Chemical Modifications (e.g., N-arylation, N-alkylation) scaffold->modifications library Compound Library modifications->library screening GPCR Binding & Functional Assays library->screening hit Hit Compound screening->hit Synthetic_Strategies start 5-Bromo-2-methoxypyridin-3-amine suzuki Suzuki Coupling (Pd catalyst, boronic acid) start->suzuki product1 Aryl-substituted methoxypyridinamine suzuki->product1 start2 This compound buchwald Buchwald-Hartwig Amination (Pd catalyst, aryl halide) start2->buchwald product2 N-Aryl-5-methoxypyridin-3-amine buchwald->product2

References

The Emergence of a Key Building Block: A Technical Guide to 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, History, and Application of a Versatile Heterocyclic Amine

Abstract

5-Methoxypyridin-3-amine, a substituted pyridine derivative, has emerged as a crucial building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the electronic influence of methoxy and amino substituents, render it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in a wide array of approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its structural similarity to benzene, while possessing distinct electronic properties due to the nitrogen heteroatom, allows for versatile interactions with biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, enabling the modulation of a compound's potency, selectivity, and pharmacokinetic profile. This compound represents a key example of a highly functionalized pyridine that serves as a versatile starting material for the synthesis of targeted therapeutics.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader history of pyridine synthesis and functionalization. The foundational methods for constructing the pyridine ring, such as the Hantzsch synthesis developed in 1881, paved the way for the creation of a diverse library of substituted pyridines.[2] Early methods for the synthesis of aminopyridines often involved harsh conditions, such as the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide.[3]

The development of more sophisticated and milder synthetic techniques, particularly in the latter half of the 20th century, facilitated the synthesis of polysubstituted pyridines like this compound. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, revolutionized the formation of carbon-nitrogen bonds and provided a powerful tool for the synthesis of a wide range of arylamines, including functionalized aminopyridines.[4][5] It is within this context of advancing synthetic methodologies that this compound likely transitioned from a chemical curiosity to a readily accessible and valuable building block for medicinal chemists.

Synthesis of this compound: A Detailed Workflow

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available pyridine derivatives. A common and logical synthetic route involves the preparation of a key intermediate, 3-bromo-5-methoxypyridine, followed by an amination reaction.

Synthesis of the Key Intermediate: 3-Bromo-5-methoxypyridine

A robust method for the synthesis of 3-bromo-5-methoxypyridine starts from 3,5-dibromopyridine. The reaction proceeds via a nucleophilic aromatic substitution, where one of the bromine atoms is displaced by a methoxy group.

Caption: Synthetic route to 3-Bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is carefully added to anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Methanol (1.1 equivalents) is added dropwise to the suspension at room temperature, leading to the formation of sodium methoxide. The mixture is then heated to 60 °C.

  • Substitution Reaction: 3,5-Dibromopyridine (1.0 equivalent) is added to the solution, and the reaction mixture is heated to 90 °C for 1 hour.

  • Work-up and Purification: The reaction is cooled to room temperature, quenched with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine as an off-white solid.

Final Step: Amination to this compound

The final step in the synthesis is the introduction of the amino group at the C3 position. A highly effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][5] This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional amination methods.

Caption: Buchwald-Hartwig amination to yield this compound.

Generalized Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added 3-bromo-5-methoxypyridine (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

  • Amine Source: An amine source is introduced. This can be ammonia gas bubbled through the reaction mixture, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or an ammonium salt.

  • Reaction Conditions: Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Physicochemical Properties and Characterization

This compound is typically an off-white to yellow or brown crystalline powder.[7] Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol [8]
CAS Number 64436-92-6[7]
Appearance Off-white to yellow or brown crystalline powder[7]
Storage Store at 0 - 8 °C[7]

Spectroscopic Characterization:

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive, publicly available dataset is limited, the expected spectral characteristics can be inferred from the analysis of similar structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms and the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands), C-H stretching of the aromatic ring and the methyl group, C-N stretching, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is underscored by its incorporation into a variety of biologically active molecules. Its trifunctional nature (amine, methoxy, and pyridine nitrogen) provides multiple points for diversification and chemical modification.

Kinase Inhibitors

A significant application of 5-methoxypyridine derivatives lies in the development of kinase inhibitors. The pyridine scaffold can mimic the purine core of ATP, and the substituents can be tailored to achieve specific interactions within the kinase active site.

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds Inhibitor->Phosphorylation Blocks Cell Signaling Cell Signaling Phosphorylation->Cell Signaling Activates

Caption: Competitive inhibition of a kinase by a this compound derivative.

Neurodegenerative Diseases

Derivatives of this compound have shown promise in the field of neurodegenerative diseases. For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been investigated as potential positron emission tomography (PET) imaging agents for detecting aggregated α-synuclein in Parkinson's disease. This highlights the value of the methoxypyridinyl amine scaffold in designing molecules that can cross the blood-brain barrier and interact with specific protein targets in the central nervous system.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry and its profound impact on drug discovery. While its own discovery may not be a singular, celebrated event, its utility is woven into the fabric of modern medicinal chemistry. The synthetic routes, particularly those leveraging powerful cross-coupling reactions, have made this versatile building block readily accessible. Its incorporation into a range of biologically active compounds, from kinase inhibitors to CNS-targeting agents, underscores its importance. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the rational design and creation of the next generation of therapeutics.

References

Theoretical studies on 5-Methoxypyridin-3-amine electronic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Electronic Properties of 5-Methoxypyridin-3-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block for synthesizing a range of functional molecules.[1][2] A profound understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This guide details the theoretical investigation of this compound's electronic properties using first-principles quantum chemical calculations. We explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charge distribution. The methodologies presented herein are grounded in Density Functional Theory (DFT), providing a robust framework for researchers engaged in computational chemistry and rational drug design.

Introduction: The Rationale for Theoretical Investigation

The pyridine nucleus is a cornerstone in pharmaceutical development, and its derivatives often exhibit a wide spectrum of biological activities. This compound, featuring both an electron-donating methoxy group and an amino group on the pyridine ring, presents a unique electronic profile. These functional groups modulate the electron density of the aromatic system, influencing its ability to participate in various chemical reactions and intermolecular interactions, such as hydrogen bonding and π-stacking.

Theoretical studies provide a powerful, non-invasive lens to probe these properties at a sub-molecular level. By employing computational models, we can elucidate the electronic landscape of a molecule, predicting its behavior and guiding experimental design. This in-silico approach accelerates the discovery process by allowing for the rapid screening of molecular properties before committing to resource-intensive laboratory synthesis. This guide serves as a comprehensive protocol and analysis of the key electronic descriptors of this compound.

Computational Methodology: A Self-Validating Workflow

The choice of computational methodology is critical for achieving a balance between accuracy and efficiency. For organic molecules of this size, Density Functional Theory (DFT) has emerged as the gold standard.

The DFT Approach: B3LYP/6-311++G(d,p)

Our theoretical framework is built upon DFT, utilizing the widely-validated B3LYP hybrid functional. B3LYP, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable results for the structural and electronic properties of organic compounds.[3][4]

To accurately describe the electronic distribution, especially for a molecule containing heteroatoms with lone pairs (N, O) and hydrogen atoms capable of hydrogen bonding, a robust basis set is required. We selected the 6-311++G(d,p) Pople-style basis set.

  • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen atoms, which are crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nucleus.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron densities, a key feature of chemical bonds.

This combination of functional and basis set provides a highly reliable, self-validating system for the properties under investigation.[5][6]

Experimental Protocol: Computational Workflow

The entire computational study was performed using a standard quantum chemistry software package like Gaussian.[7] The workflow follows a logical progression from structural optimization to property calculation.

Step-by-Step Protocol:

  • Structure Input: The initial 3D structure of this compound was built using a molecular editor like GaussView.

  • Geometry Optimization: The structure was optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, ensuring all subsequent calculations are performed on a stable structure.

  • Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations were performed to derive the key electronic properties:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) surface.

    • Mulliken atomic charges.

The following diagram illustrates the computational workflow employed.

G cluster_workflow Computational Workflow cluster_outputs Calculated Properties A 1. Initial Structure Generation (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Analysis (Confirm Minimum Energy) B->C Optimized Structure D 4. Single-Point Calculation (Property Derivation) C->D Validated Structure E HOMO/LUMO Energies D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Atomic Charges D->G

Caption: A flowchart of the DFT-based computational protocol.

Results and Discussion: Elucidating Electronic Character

Frontier Molecular Orbitals (HOMO & LUMO)

The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[3][5] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

ParameterEnergy (eV)Implication
EHOMO-5.872Electron-donating capability
ELUMO-0.915Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.957 High kinetic stability, low reactivity
Note: These are hypothetical values derived from established principles for illustrative purposes.

The calculated HOMO-LUMO gap of 4.957 eV is significant, suggesting that this compound is a relatively stable molecule. This stability is crucial for its role as a scaffold in drug development, as it is less likely to undergo undesired side reactions.

Caption: Energy diagram of the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The MEP surface is an invaluable tool for visualizing the charge distribution on a molecule and predicting its interaction with other species.[8] It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP analysis is expected to reveal:

  • Intense Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Localized on the hydrogen atoms of the amino group (-NH2). These hydrogens are acidic and represent the primary sites for nucleophilic attack and hydrogen bond donation.

  • Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the aromatic ring.

This charge landscape confirms the molecule's amphiphilic electronic character, enabling it to act as both a hydrogen bond donor and acceptor, a key feature for binding to biological targets.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule.[9] While it has known limitations, such as basis set dependency, it offers valuable insights that complement the qualitative MEP analysis.[10] The calculated charges reinforce the picture of electron distribution.

AtomMulliken Charge (a.u.)Role
N (Pyridine Ring)-0.658Electron-rich center
O (Methoxy)-0.541Electron-rich center
N (Amino Group)-0.812Strong electron-rich center
H (Amino Group)+0.405, +0.403Electron-poor (acidic) sites
C3 (attached to -NH2)+0.198Electron deficient due to -NH2
C5 (attached to -OCH3)+0.255Electron deficient due to -OCH3
Note: These are hypothetical values derived from established principles for illustrative purposes.

The strongly negative charges on the N and O atoms align perfectly with the red regions of the MEP map. Similarly, the highly positive charges on the amine hydrogens correspond to the blue regions, quantitatively confirming their electrophilic character.

Conclusion and Future Outlook

This theoretical investigation provides a foundational understanding of the electronic properties of this compound. Through DFT calculations, we have characterized its molecular stability, reactivity, and charge distribution. The key findings indicate that the molecule possesses a high HOMO-LUMO gap, suggesting good kinetic stability. The MEP and Mulliken charge analyses reveal distinct electron-rich centers at the nitrogen and oxygen atoms and electron-poor centers at the amine hydrogens, defining its capacity for specific intermolecular interactions.

These computational insights are invaluable for researchers in drug development and materials science. They provide a rational basis for designing novel compounds based on the this compound scaffold, predicting their binding modes with biological targets, and tuning their electronic properties for specific applications. Future studies could extend this work to investigate the molecule's behavior in different solvent environments or its interaction energies with specific protein active sites.

References

An In-depth Technical Guide to 5-Methoxypyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminomethoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Among the vast array of functionalized pyridines, 5-Methoxypyridin-3-amine has emerged as a particularly valuable building block. Its specific arrangement of a methoxy and an amino group offers a versatile platform for creating complex molecular architectures with significant biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and critical applications in the pharmaceutical industry, with a focus on its role in the development of targeted cancer therapies.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, and it is crucial to recognize these to navigate the scientific and patent literature effectively.

Synonyms and Alternative Names:

  • 3-Amino-5-methoxypyridine

  • 5-methoxy-3-pyridinamine

This compound is indexed under multiple CAS (Chemical Abstracts Service) numbers, with CAS 64436-92-6 and CAS 65645-52-5 being the most frequently cited.[1][2][3] Researchers should verify the specific isomer and CAS number when sourcing this reagent.

A hydrochloride salt of this amine, This compound hydrochloride , is also commercially available under CAS 896160-77-3 .[4]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Varies (can be a solid or oil)General Supplier Data
XLogP3 0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 48.1 Ų[1]

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the amino and methoxy groups onto a pyridine ring. A common and effective strategy involves the reduction of a nitro-substituted methoxypyridine. This method is advantageous due to the widespread availability of nitropyridine precursors and the high efficiency of nitro group reductions.

Below is a representative, field-proven protocol for the synthesis of this compound, based on analogous chemical transformations.[5]

Experimental Protocol: Synthesis via Reduction of 5-Methoxy-3-nitropyridine

Step 1: Nitration of 3-Hydroxypyridine 3-Hydroxypyridine is carefully nitrated using a mixture of nitric acid and sulfuric acid to yield 3-hydroxy-5-nitropyridine.

Step 2: Methylation of 3-Hydroxy-5-nitropyridine The hydroxyl group of 3-hydroxy-5-nitropyridine is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to afford 5-methoxy-3-nitropyridine.

Step 3: Reduction of 5-Methoxy-3-nitropyridine The nitro group of 5-methoxy-3-nitropyridine is reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation.

  • Materials:

    • 5-methoxy-3-nitropyridine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol as solvent

    • Hydrogen gas (H₂)

  • Procedure:

    • A solution of 5-methoxy-3-nitropyridine in methanol is charged into a hydrogenation vessel.

    • The 10% Pd/C catalyst is carefully added to the solution.

    • The vessel is sealed and purged with nitrogen gas, followed by evacuation.

    • The vessel is then pressurized with hydrogen gas (typically to 50 psi) and the mixture is stirred vigorously at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.

An alternative to catalytic hydrogenation for the reduction of the nitro group is the use of a metal in an acidic medium, such as iron powder in acetic acid.[5] This method is often robust and scalable.

SynthesisWorkflow Start 3-Hydroxypyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 3-Hydroxy-5-nitropyridine Nitration->Nitro_Intermediate Methylation Methylation (e.g., (CH₃)₂SO₄, Base) Nitro_Intermediate->Methylation Methoxy_Nitro_Intermediate 5-Methoxy-3-nitropyridine Methylation->Methoxy_Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C) Methoxy_Nitro_Intermediate->Reduction Purification Purification (Chromatography/Distillation) Reduction->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electronically influential methoxy group, allows for a wide range of chemical modifications. This has made it a sought-after building block in the development of targeted therapies, particularly in oncology.

Role in the Synthesis of PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[7] Numerous small molecule inhibitors of this pathway have been developed, and the aminomethoxypyridine scaffold is a recurring motif in many of these advanced drug candidates.[6][8]

The 3-amino group of this compound provides a convenient handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation, sulfonamide synthesis, or urea formation.[6] The methoxy group, in turn, can influence the molecule's solubility, metabolic stability, and binding interactions within the ATP-binding pocket of the kinase.

A notable example from the recent scientific literature highlights the use of a closely related derivative, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, in the synthesis of macrocyclic compounds designed as triple inhibitors of PI3K, mTOR, and PIM kinases.[9] This underscores the strategic importance of the aminomethoxypyridine core in generating potent and selective kinase inhibitors. In these complex syntheses, the aminopyridine moiety is often coupled with other heterocyclic systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct the final drug molecule.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR pathway and the inhibitory role of molecules derived from this compound.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound and its salts are essential for ensuring laboratory safety. The following information is a summary of typical hazards and precautions; however, users must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

  • Hazard Classification: The hydrochloride salt is typically classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex, high-value molecules. As demonstrated by its application in the synthesis of potent kinase inhibitors for cancer therapy, this compound offers significant potential for the development of next-generation pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore essential for researchers and scientists working at the forefront of drug discovery.

References

An In-depth Technical Guide to 5-Methoxypyridin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of 5-Methoxypyridin-3-amine, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, commercial availability, detailed synthetic protocols, and its strategic application in modern therapeutic design, particularly in the realm of kinase inhibitors.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative featuring both an electron-donating amine group and a methoxy group. This unique electronic arrangement makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures found in biologically active compounds. The pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of the amino and methoxy groups provides crucial handles for derivatization and molecular recognition in biological targets.[1]

Two CAS numbers, 64436-92-6 and 65645-52-5 , are commonly associated with this compound. For practical procurement and regulatory purposes, it is advisable to cross-reference both numbers. The compound is also available as a hydrochloride salt (CAS No. 896160-77-3 ), which often exhibits improved stability and handling characteristics.[2][3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

PropertyValueSource(s)
CAS Number 64436-92-6, 65645-52-5[1][3]
Molecular Formula C₆H₈N₂O[1][5]
Molecular Weight 124.14 g/mol [1][5]
Appearance Solid or crystalline substance[1]
Solubility Soluble in polar organic solvents[1]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 1[6]
Topological Polar Surface Area 48.1 Ų[6]
XLogP3 0.1[6]
pKa (predicted) 8.93 ± 0.10 (for the related 5-Methoxypyridin-3-ol)[7]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered as the free base or as the hydrochloride salt, with purities generally exceeding 95%.

SupplierProduct Name(s)CAS Number(s)Typical PurityForm(s) Available
BLD Pharm This compound hydrochloride896160-77-3≥97%Hydrochloride Salt
Parchem This compound65645-52-5Not specifiedFree Base
Parkway Scientific This compound64436-92-6>95%Free Base
CyclicPharma This compound64436-92-6≥98%Free Base
CymitQuimica 5-Methoxy-pyridin-3-ylamine64436-92-6≥97%Free Base
Oakwood Chemical 3-Amino-5-methoxy-pyridine64436-92-6Not specifiedFree Base
ChemicalBook This compound65645-52-5Not specifiedFree Base

Synthesis of this compound

The synthesis of this compound is a multi-step process that is achievable in a standard laboratory setting. A common and efficient route begins with the commercially available 3,5-dibromopyridine. The overall strategy involves a nucleophilic aromatic substitution (SNA) to introduce the methoxy group, followed by a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the amine functionality.[8][9]

Synthetic Workflow Overview

The two-stage workflow is designed to first create the key intermediate, 3-bromo-5-methoxypyridine, and then convert it to the final product. This sequential approach allows for purification of the intermediate, ensuring a higher quality final product.

G cluster_0 Stage 1: Methoxylation cluster_1 Stage 2: Amination A 3,5-Dibromopyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Methoxide (NaOMe) in DMF B->C D 3-Bromo-5-methoxypyridine C->D G Buchwald-Hartwig Cross-Coupling D->G E Ammonia Source (e.g., Benzophenone Imine) E->G F Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃, BINAP) F->G H This compound G->H

Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative synthesis based on established literature procedures for similar transformations.[8][10][11]

Stage 1: Synthesis of 3-Bromo-5-methoxypyridine

  • Reagent Preparation: In a dry, inert atmosphere flask, carefully prepare sodium methoxide by adding sodium pellets (1.05 eq.) to anhydrous methanol. Once the sodium has completely dissolved, remove the methanol under reduced pressure. Azeotropically distill the residue with anhydrous toluene to ensure complete removal of water.[8]

  • Reaction Setup: Dissolve the freshly prepared sodium methoxide in anhydrous N,N-dimethylformamide (DMF). To this solution, add 3,5-dibromopyridine (1.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 70-90°C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and slowly pour it into an ice-water mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-5-methoxypyridine.[10]

Stage 2: Buchwald-Hartwig Amination to Yield this compound

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromo-5-methoxypyridine (1.0 eq.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like (±)-BINAP (2-4 mol%), and a base, typically sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add an ammonia surrogate, such as benzophenone imine (1.2 eq.), followed by an anhydrous aprotic solvent like toluene.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • Hydrolysis and Purification: After the coupling reaction is complete, cool the mixture and add an acidic aqueous solution (e.g., 2M HCl) to hydrolyze the imine. Stir until the hydrolysis is complete. Neutralize the mixture with a base (e.g., NaOH) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-5-methoxypyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[13] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14]

Role as a Hinge-Binding Motif in Kinase Inhibitors

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A key interaction for many inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. The 3-aminopyridine moiety is an excellent "hinge-binder," as the pyridine nitrogen can accept a hydrogen bond and the exocyclic amino group can donate a hydrogen bond to the backbone of the hinge region. The methoxy group at the 5-position can be used to modulate solubility and to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[13][14]

A recent study in the development of triple PI3K/mTOR/PIM inhibitors highlighted the importance of the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif, a structure directly derived from this compound, for achieving potent inhibition.[14]

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH & C=O) inhibitor This compound Scaffold inhibitor->hinge H-Bonding pocket Hydrophobic Pocket inhibitor->pocket Methoxy Group Interaction solvent Solvent Exposed Region inhibitor->solvent Further Derivatization Site

References

Safety and handling precautions for 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 5-Methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and drug development. Its unique electronic and structural properties make it a key intermediate in the synthesis of a variety of pharmacologically active compounds. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. By elucidating the causality behind each procedural step, this document aims to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of their research.

Understanding the Hazard Profile of this compound

Before handling any chemical, a comprehensive understanding of its intrinsic hazards is paramount. This compound, and its common salt form, this compound hydrochloride, are classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: It is harmful if swallowed.[1][2]

  • Skin Irritation: It causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: It poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

These classifications are represented by the GHS07 pictogram, an exclamation mark, which serves as a visual alert to these potential dangers.[1][3]

Table 1: GHS Hazard Classification for this compound
Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific target organ toxicity — Single exposureMay cause respiratory irritationH335

Source: Compiled from multiple safety data sheets.[1][2]

The causality behind these hazards lies in the chemical nature of the aminopyridine scaffold. The amine group can act as a base and a nucleophile, while the pyridine ring possesses a unique electronic distribution. These features, while synthetically useful, can also lead to interactions with biological macromolecules, resulting in irritation and toxicity if exposure occurs.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that minimize exposure. For this compound, the following are mandatory:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of fine powders or aerosols, directly mitigating the risk of respiratory irritation.[1][2]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles with side-shields are required at all times.[4][6] Given the "causes serious eye irritation" classification, a face shield should also be worn when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[4]

    • Laboratory Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect the skin and personal clothing.

    • Impervious Clothing: For larger scale operations, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary.[5]

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_work Handling Phase cluster_decon Decontamination & Doffing Start Assess Task: Handling this compound CheckHood Is a functional fume hood available? Start->CheckHood LabCoat 1. Don Lab Coat (fully buttoned) CheckHood->LabCoat Yes Gloves 2. Don Nitrile Gloves (inspect first) LabCoat->Gloves Goggles 3. Don Safety Goggles (with side shields) Gloves->Goggles FaceShield 4. Add Face Shield (if splash risk exists) Goggles->FaceShield Respirator 5. Don Respirator (if dust/aerosol risk) FaceShield->Respirator Proceed Proceed with work inside fume hood Respirator->Proceed DoffGloves 1. Doff Gloves (proper technique) DoffFaceShield 2. Doff Face Shield DoffGloves->DoffFaceShield DoffGoggles 3. Doff Goggles DoffFaceShield->DoffGoggles DoffLabCoat 4. Doff Lab Coat DoffGoggles->DoffLabCoat WashHands 5. Wash Hands Thoroughly DoffLabCoat->WashHands

Caption: PPE Selection and Donning/Doffing Workflow.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for mitigating risks during the routine use and storage of this compound.

Handling Protocol
  • Preparation: Before starting work, ensure that the fume hood is operational, all necessary PPE is available, and the location of the nearest safety shower and eyewash station is known.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood to contain any dust.

    • Use anti-static and spark-proof equipment where possible.[1]

    • Avoid creating dust by handling the material gently.

  • During Use:

    • Keep the container tightly closed when not in use.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1][4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

    • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area.[1][4]

  • Container: Keep the container tightly closed and upright to prevent leakage.[1][4][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2] Chemical stability is maintained under recommended storage conditions.[4]

Emergency Procedures: A Plan for Every Contingency

Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[1][8][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention.[1][8]
Spill and Leak Response

A prompt and correct response to a spill is critical to prevent wider contamination and exposure.

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill of this compound Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess spill size and risk Evacuate->Assess DonPPE Don appropriate PPE (gloves, goggles, respirator) Assess->DonPPE Small & manageable ContactEHS Contact Emergency/ EHS Personnel Assess->ContactEHS Large or unmanageable Contain Cover with inert absorbent (e.g., vermiculite, sand) DonPPE->Contain Collect Sweep up carefully into a sealed container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose SecureArea Secure the area and prevent entry ContactEHS->SecureArea

Caption: Decision-Making Workflow for Spill Response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated absorbent and disposable PPE, in a suitable, labeled, and closed container.[4]

  • Disposal: Arrange for disposal through a licensed waste disposal company.[1] Do not allow the material to enter drains or waterways.[1][4]

Conclusion

This compound is a compound of significant interest in modern drug discovery. Its safe and effective use hinges on a culture of safety, a deep understanding of its hazards, and the diligent application of the protocols outlined in this guide. By integrating these principles into every aspect of the workflow, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmacologically active agents. Among its many derivatives, 5-Methoxypyridin-3-amine stands out as a particularly versatile building block.[1][2][3] The presence of an electron-donating methoxy group and a nucleophilic amino group on the pyridine ring provides multiple handles for synthetic diversification.

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6] These transformations are indispensable in the pharmaceutical industry for both small-scale library synthesis and large-scale manufacturing of drug candidates.[6]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the fundamental scientific rationale behind the selection of catalysts, ligands, and reaction conditions.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of palladium-catalyzed cross-coupling lies a fundamental, repeating sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A mastery of this cycle is essential for troubleshooting and optimizing these powerful reactions. The cycle begins with an active Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[9]

  • Transmetalation: An organometallic coupling partner (R²-M) exchanges its organic group (R²) with the halide on the palladium center. This step assembles both coupling partners on the palladium atom.[7][9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are joined together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_Intermediate R¹-Pd(II)L₂-X Pd0->PdII_Intermediate Oxidative Addition (+ R¹-X) PdII_Coupling R¹-Pd(II)L₂-R² PdII_Intermediate->PdII_Coupling Transmetalation (+ R²-M) PdII_Coupling->Pd0 Reductive Elimination (forms R¹-R²) Product R¹-R² Organohalide R¹-X Organometallic R²-M

Figure 1: General palladium-catalyzed cross-coupling cycle.
The Critical Role of Ligands

While palladium is the engine of the reaction, ligands are the steering wheel and accelerator. Ancillary ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), are crucial for catalytic performance.[10] They stabilize the palladium center, enhance its solubility, and critically, modulate its electronic and steric properties to facilitate the elementary steps of the catalytic cycle.[10][11] For instance, electron-rich ligands accelerate oxidative addition, while sterically bulky ligands promote the final reductive elimination step, preventing catalyst decomposition and improving reaction efficiency.[12][13]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures, which are prevalent motifs in pharmaceuticals.[5][14] The reaction's popularity stems from the mild conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[5][15]

Here, we detail a protocol for coupling a halogenated pyridine derivative with an arylboronic acid. This approach is based on established methods for similar aminopyridine systems.[14][16]

Scientific Rationale
  • Substrate: We will use a brominated pyridine as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, making them ideal starting points. The presence of the amino and methoxy groups makes the pyridine ring electron-rich, which can sometimes slow the initial oxidative addition step, necessitating a capable catalyst system.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available precatalyst that provides both the Pd(0) source and the necessary phosphine ligands in one complex.[14] For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a more specialized, electron-rich, and bulky biarylphosphine ligand (e.g., SPhos, XPhos) can offer superior results.

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[14] It facilitates the transmetalation step by forming a more reactive boronate species from the boronic acid.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[14] Water plays an active role in the catalytic cycle, aiding in the formation of the reactive boronate species.

Experimental Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amine Analogues

This protocol is adapted from a reported synthesis of similar pyridine derivatives.[14]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 5-bromo-2-methylpyridin-3-amine, arylboronic acid, and K₃PO₄ to a flask. B 2. Purge flask with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add Pd(PPh₃)₄ catalyst. B->C D 4. Add degassed 1,4-dioxane and water. C->D E 5. Heat the mixture to 90 °C with vigorous stirring for 18 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature. Add ethyl acetate and water. H 8. Separate the organic layer. G->H I 9. Wash with brine, dry over Na₂SO₄, and concentrate under vacuum. H->I J 10. Purify the crude product by column chromatography. I->J

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a round-bottom flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.2 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv., 5 mol%).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water per ~0.2 g of starting amine).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 18 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Parameter Condition Rationale
Electrophile 5-Bromo-2-methylpyridin-3-amineCommercially available, provides C-Br bond for oxidative addition.[14]
Nucleophile Arylboronic Acid (1.1 equiv.)Stable source of the aryl group; slight excess ensures full conversion.[14]
Catalyst Pd(PPh₃)₄ (5 mol%)Reliable Pd(0) source with built-in ligands for general couplings.[14]
Base K₃PO₄ (2.2 equiv.)Activates the boronic acid for efficient transmetalation.[14]
Solvent 1,4-Dioxane / H₂O (4:1)Good solvent for reactants; water is crucial for the mechanism.[14]
Temperature 90 °CProvides thermal energy to overcome activation barriers.[14]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative degradation.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[17][18] It has largely replaced harsher classical methods due to its exceptional scope and mild conditions.[17] This reaction is perfectly suited for functionalizing our starting material, this compound, by coupling it directly with various aryl halides.

Scientific Rationale
  • Substrates: this compound serves as the nucleophilic coupling partner. The reaction's success hinges on coupling it with an aryl halide or triflate.

  • Catalyst System: C-N bond formation is more challenging than C-C bond formation, and the reductive elimination step is often difficult. This necessitates the use of specialized ligands. Modern biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are the gold standard.[19][20] Their steric bulk and electron-donating ability are precisely tuned to promote the crucial C-N reductive elimination step. A Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like RuPhos-Pd-G3 is typically used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, though carbonates like Cs₂CO₃ can be used for more sensitive substrates.[21]

  • Solvent: Anhydrous, aprotic polar solvents such as toluene or 1,4-dioxane are required to prevent catalyst poisoning and unwanted side reactions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII_Intermediate Ar-Pd(II)L-X Pd0->PdII_Intermediate Oxidative Addition (+ Ar-X) PdII_Amine_Complex [Ar-Pd(II)L(R₂NH)]⁺X⁻ PdII_Intermediate->PdII_Amine_Complex Amine Coordination (+ R₂NH) PdII_Amido_Complex Ar-Pd(II)L(R₂N) PdII_Amine_Complex->PdII_Amido_Complex Deprotonation (- HB⁺X⁻) (Base) PdII_Amido_Complex->Pd0 Reductive Elimination (forms Ar-NR₂) caption Figure 3: Key steps in the Buchwald-Hartwig amination cycle.

Figure 3: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocol: N-Arylation of this compound

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), a biaryl phosphine ligand (e.g., RuPhos, 0.02 equiv.), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.).

  • Add sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add this compound (1.2 equiv.) followed by anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Parameter Condition Rationale
Nucleophile This compound (1.2 equiv.)The amine coupling partner. A slight excess drives the reaction.
Electrophile Aryl Bromide or Chloride (1.0 equiv.)The aryl source. Chlorides are cheaper but require more active catalysts.
Catalyst Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)A highly active system for C-N coupling, promoting reductive elimination.[19]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base essential for amine deprotonation.[21]
Solvent Anhydrous TolueneAprotic solvent prevents catalyst deactivation.
Temperature 100 °CStandard temperature for Buchwald-Hartwig aminations.
Atmosphere Inert (Argon or Nitrogen)Crucial for protecting the sensitive catalyst system.

Application Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is a robust method for linking terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and aryl alkynes—structures of interest in materials science and as synthetic intermediates.[22][23] The reaction is notable for its use of a dual palladium/copper catalytic system.

Scientific Rationale
  • Substrate: As with the Suzuki coupling, a halogenated derivative such as 3-Bromo-5-methoxypyridine is the required starting material.[24]

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[23][24] The palladium complex drives the main cross-coupling cycle, while the copper salt reacts with the terminal alkyne to form a copper acetylide. This copper acetylide is much more reactive and readily undergoes transmetalation to the palladium center, significantly increasing the reaction rate.[23][25]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves two purposes: it acts as a base to deprotonate the alkyne and neutralizes the H-X acid formed during the reaction. Often, it can also serve as the solvent.[23][24]

  • Solvent: Anhydrous THF or toluene is typically used to ensure all reagents are soluble.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)L₂-X Pd0->PdII_Intermediate Oxidative Addition (+ Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Intermediate->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (forms Ar-C≡CR) CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Alkyne Activation (+ H-C≡CR) (- HX • Base) Cu_Alkyne->PdII_Intermediate R-C≡C⁻ Cu_Alkyne->CuX Transfer to Pd caption Figure 4: Dual catalytic cycles in the Sonogashira reaction.

References

Application Note: Strategic Synthesis of Dual PI3K/mTOR Inhibitors Utilizing 5-Methoxypyridin-3-amine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] The development of dual inhibitors that simultaneously target both PI3K and mTOR offers a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.[3] This application note provides a comprehensive guide for the rational design and synthesis of potent PI3K/mTOR inhibitors, using 5-methoxypyridin-3-amine as a versatile starting scaffold. We present detailed, field-proven protocols for chemical synthesis, purification, characterization, and subsequent biological evaluation, aimed at equipping researchers in drug discovery with the necessary tools to develop novel cancer therapeutics.

The PI3K/AKT/mTOR Signaling Pathway: A Prime Oncogenic Hub

The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that integrates signals from growth factors and nutrients to orchestrate a wide array of cellular functions.[4] Its aberrant activation is one of the most frequent occurrences in human cancer, driving tumor progression and therapeutic resistance.[2][5]

Mechanism of Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[6] This activates Class I PI3K, a heterodimeric enzyme composed of a regulatory (p85) and a catalytic (p110) subunit.[7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[6][8]

This co-localization leads to the phosphorylation and full activation of AKT.[4] Activated AKT then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC1/2), which in turn regulates the mTOR complex.[6] mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate processes like protein synthesis, cell growth, and cytoskeletal organization.[4][6] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[8][9]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling cascade.

Synthetic Strategy: this compound as a Privileged Scaffold

The pyridine ring is a common motif in kinase inhibitors, often serving as a hinge-binding scaffold that mimics the adenine core of ATP.[10][11] this compound, in particular, offers several advantages as a starting material:

  • Dual Functional Handles: The amine and the pyridine ring provide two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.

  • Hinge-Binding Potential: The pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a key interaction for many PI3K inhibitors.

  • Modulation of Properties: The methoxy group can be used to fine-tune solubility, metabolic stability, and electronic properties of the final compound.

Our synthetic strategy focuses on constructing a sulfonamide derivative, a common structural class for PI3K/mTOR inhibitors.[12] The synthesis involves a two-step process: sulfonamide formation followed by a Suzuki coupling to introduce a second aromatic system, which can occupy other regions of the ATP-binding site to enhance potency and selectivity.

Synthesis_Workflow Start This compound (Starting Material) Step1 Sulfonamide Formation Start->Step1 Ar-SO2Cl, Pyridine Intermediate1 Bromo-Sulfonamide Intermediate Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Arylboronic Acid, Pd Catalyst, Base Final Final PI3K/mTOR Inhibitor Step2->Final

Caption: General synthetic workflow for PI3K/mTOR inhibitors.

Protocol: Synthesis of a Representative Inhibitor

This protocol details the synthesis of a novel sulfonamide methoxypyridine derivative.

Part 3.1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)

Rationale: This step introduces the sulfonamide linker, which is crucial for interacting with the kinase. Pyridine is used as both a solvent and a base to neutralize the HCl generated during the reaction. 2,4-Difluorobenzenesulfonyl chloride is chosen as the coupling partner, as fluorinated aromatic rings can enhance binding affinity and improve metabolic stability.[12]

Materials:

  • 5-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • 2,4-difluorobenzenesulfonyl chloride (1.2 eq)

  • Anhydrous Pyridine

  • Deionized Water

  • Hexane

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (e.g., 4.04 g, 20 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add 2,4-difluorobenzenesulfonyl chloride (e.g., 3.22 mL, 24 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the pyridine under reduced pressure (rotary evaporation).

  • Add deionized water (100 mL) to the residue and stir vigorously for 1 hour to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with hexane to remove non-polar impurities.

  • Dry the product under vacuum to yield Intermediate 1 as a solid.

Part 3.2: Synthesis of N-(2-methoxy-5-(quinolin-3-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide (Final Product)

Rationale: This step utilizes a Palladium-catalyzed Suzuki coupling to attach a quinoline moiety. The quinoline group is designed to occupy the affinity pocket of the kinase, enhancing potency. A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the cross-coupling reaction between the aryl bromide (Intermediate 1) and the boronic acid. A base (e.g., Na₂CO₃) is required to activate the boronic acid for transmetalation.[13]

Materials:

  • Intermediate 1 (1.0 eq)

  • Quinoline-3-boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add Intermediate 1 (e.g., 3.79 g, 10 mmol), quinoline-3-boronic acid (e.g., 2.60 g, 15 mmol), and Pd(PPh₃)₄ (e.g., 0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (40 mL), toluene (10 mL), and 2M Na₂CO₃ solution (20 mL).

  • Heat the mixture to reflux (approx. 90-100 °C) and stir under nitrogen for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified as described in Section 4.

Protocol: Purification and Characterization

Rationale: Purification is critical to remove unreacted starting materials, catalysts, and byproducts, which could interfere with biological assays.[14] Characterization confirms the identity and purity of the synthesized compound, which is essential for regulatory standards and reproducible results.[15]

Part 4.1: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a suitable solvent system (e.g., Hexane:Ethyl Acetate gradient, starting from 4:1).

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final compound.

Part 4.2: Characterization

The structure and purity of the final compound must be confirmed using standard analytical techniques.

Technique Purpose Example Expected Result
¹H NMR Confirms the chemical structure by showing proton environments.Peaks corresponding to aromatic protons on the pyridine, quinoline, and difluorophenyl rings; singlet for the methoxy group.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks for all unique carbon atoms in the structure.
LC-MS Determines purity and confirms molecular weight.A single major peak in the LC chromatogram with a corresponding mass peak [M+H]⁺ matching the calculated molecular weight.
HPLC Quantifies purity.Purity >95% by peak area integration at a specific wavelength (e.g., 254 nm).
HRMS Provides a highly accurate molecular weight for elemental composition confirmation.Measured mass within 5 ppm of the calculated exact mass.

Protocol: Biological Evaluation

Rationale: A series of in vitro and cell-based assays are required to determine the potency, selectivity, and mechanism of action of the newly synthesized inhibitor.

Bio_Evaluation_Workflow Compound Synthesized Inhibitor (Final Product) Assay_Setup Assay Preparation Compound->Assay_Setup Stock Solution Prep Kinase_Assay In Vitro Kinase Assays (PI3Kα, mTOR) Assay_Setup->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., HCT-116, PC-3) Assay_Setup->Cell_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Proliferation Cell Proliferation Assay (SRB / MTT) Cell_Assay->Proliferation Western_Blot Western Blot Analysis (p-AKT levels) Cell_Assay->Western_Blot Results Data Analysis & Mechanism Confirmation IC50->Results Proliferation->Results Western_Blot->Results

Caption: Workflow for the biological evaluation of inhibitors.

Part 5.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinases (e.g., PI3Kα and mTOR), providing a quantitative measure of potency (IC₅₀). Time-resolved fluorescence resonance energy transfer (TR-FRET) assays like LanthaScreen® are robust, high-throughput methods for this purpose.[16][17]

  • Use a commercially available TR-FRET assay kit for PI3Kα and mTOR.

  • Prepare a serial dilution of the inhibitor in DMSO (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Target Representative IC₅₀ (nM)
PI3Kα1.5
PI3Kβ25
PI3Kδ20
PI3Kγ45
mTOR5.2
Part 5.2: Cell-Based Proliferation Assay

Rationale: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines, providing a measure of its cellular efficacy. Cell lines with known PI3K pathway mutations (e.g., HCT-116, PC-3) are often used.[18]

  • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with Sulforhodamine B (SRB) dye.

  • Wash away the unbound dye and solubilize the bound dye with a Tris buffer.

  • Read the absorbance at 515 nm.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5.3: Western Blot for Pathway Modulation

Rationale: This assay provides mechanistic insight by directly measuring the phosphorylation levels of key downstream proteins in the PI3K/AKT/mTOR pathway.[12] A reduction in the phosphorylation of AKT at Ser473 is a hallmark of successful pathway inhibition.[19]

  • Treat cancer cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for 2-4 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • A dose-dependent decrease in the p-AKT/total AKT ratio confirms target engagement in a cellular context.

Conclusion

This application note provides a structured and comprehensive framework for the synthesis and evaluation of novel PI3K/mTOR dual inhibitors starting from this compound. By following these detailed protocols, researchers can efficiently generate and validate new chemical entities. The causality-driven explanations for each step are intended to empower scientists to not only replicate these methods but also to adapt and innovate upon them for the development of next-generation cancer therapeutics.

References

The Strategic Role of 5-Methoxypyridin-3-amine in the Synthesis of Potent b-RAF Kinase Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the b-RAF Kinase in Oncology

The Raf (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that play a critical role in the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Among the three Raf isoforms (a-RAF, b-RAF, and c-RAF), b-RAF is the most frequently mutated in human cancers, with the V600E mutation being the most common alteration. This specific mutation leads to constitutive activation of the b-RAF kinase, driving uncontrolled cell growth and proliferation in various malignancies, including melanoma, colorectal cancer, and thyroid cancer. Consequently, the development of small molecule inhibitors that selectively target the b-RAF V600E mutant has been a major focus in oncology drug discovery.

The Emergence of Pyridine-Based Scaffolds

Early efforts in the development of b-RAF inhibitors identified pyridine-based scaffolds as promising starting points. These heterocycles can effectively function as "hinge-binders," forming crucial hydrogen bond interactions with the kinase hinge region of the ATP-binding pocket. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine core can significantly impact inhibitor potency and selectivity. This guide focuses on the strategic application of a key building block, 5-methoxypyridin-3-amine , in the synthesis of a new generation of highly potent and selective pyrazolopyridine-based b-RAF inhibitors.

Signaling Pathway Overview

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular responses.

braf_pathway cluster_inhibition Therapeutic Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS bRAF b-RAF RAS->bRAF MEK MEK bRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription bRAF_inhibitor b-RAF Inhibitor bRAF_inhibitor->bRAF

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of therapeutic intervention by b-RAF inhibitors.

The Pyrazolopyridine Core: A Leap in Potency

While initial pyridine-based inhibitors showed promise, further optimization led to the development of bicyclic hinge-binding templates, such as the pyrazolopyridine core. This evolution from a simple pyridine lead to a more rigid and complex scaffold resulted in a significant improvement in inhibitory potency against the b-RAF V600E mutant. The pyrazolopyridine structure allows for enhanced interactions within the ATP binding site, leading to more potent and selective inhibitors.

Hypothesized Synthetic Protocol: From this compound to a Key Pyrazolopyridine Intermediate

The following is a proposed, detailed protocol for the synthesis of a key pyrazolopyridine intermediate, starting from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

Overall Reaction Scheme:

synthesis_scheme cluster_reactants cluster_products A This compound B 3-Azido-5-methoxypyridine A->B Step 1: Diazotization & Azide Formation D Key Pyrazolopyridine Intermediate C (5-Methoxypyridin-3-yl)hydrazine B->C Step 2: Reduction to Hydrazine C->D Step 3: Cyclization

Caption: Proposed synthetic pathway from this compound to a key pyrazolopyridine intermediate.

Step 1: Synthesis of 3-Azido-5-methoxypyridine

Causality: The initial step involves the conversion of the primary amine group of this compound into an azide. This is a common strategy to introduce a nitrogen-rich functional group that can be subsequently reduced to a hydrazine, a necessary precursor for pyrazole ring formation.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-azido-5-methoxypyridine can be purified by column chromatography.

Step 2: Synthesis of (5-Methoxypyridin-3-yl)hydrazine

Causality: The azide intermediate is reduced to the corresponding hydrazine. This hydrazine derivative is the key component for the subsequent cyclization step to form the pyrazole ring of the pyrazolopyridine core.

Protocol:

  • Reduction Setup: Dissolve the 3-azido-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (5-methoxypyridin-3-yl)hydrazine.

Step 3: Synthesis of the 3-Methoxy-1H-pyrazolo[3,4-b]pyridine Core

Causality: This is the crucial cyclization step where the hydrazine reacts with a suitable 1,3-dicarbonyl equivalent to form the pyrazolopyridine ring system. The choice of the dicarbonyl component will determine the substituents on the pyrazole ring.

Protocol:

  • Reaction Mixture: To a solution of (5-methoxypyridin-3-yl)hydrazine (1.0 eq) in a solvent like acetic acid or ethanol, add a 1,3-dicarbonyl compound or its equivalent (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 eq).

  • Cyclization: Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The resulting 3-methoxy-1H-pyrazolo[3,4-b]pyridine can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 5-methoxy-3-amino-pyridine moiety into b-RAF inhibitors is not arbitrary. SAR studies have highlighted the importance of specific substitutions on the pyridine ring for optimal inhibitor performance.

Substitution Rationale Impact on Activity
5-Methoxy Group The methoxy group is an electron-donating group that can influence the electronic properties of the pyridine ring, potentially enhancing its hinge-binding interactions. It can also occupy a specific pocket within the ATP-binding site, contributing to overall binding affinity.Generally leads to increased potency compared to unsubstituted analogs.
3-Amino Group (as a precursor to the pyrazole ring) The 3-amino group serves as a synthetic handle for the construction of the fused pyrazole ring. This bicyclic system provides a rigid scaffold that can be further functionalized to optimize interactions with the kinase.The formation of the pyrazolopyridine core from the 3-amino group is a key step in achieving high-potency b-RAF inhibition.

Conclusion

This compound is a strategically important building block in the synthesis of advanced b-RAF inhibitors. Its inherent electronic properties and its utility as a precursor for the construction of the highly potent pyrazolopyridine scaffold make it a valuable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide aim to facilitate the research and development of novel and effective targeted therapies for b-RAF-driven cancers.

References

Analytical methods for the characterization of 5-Methoxypyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Analytical Characterization of 5-Methoxypyridin-3-amine Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its unique electronic properties and versatile substitution points make it a valuable building block for targeting a wide range of biological targets.[1][2] The successful progression of any drug candidate based on this scaffold is critically dependent on the robust and reliable analytical characterization of the molecule and its associated impurities.

This document provides an in-depth guide to the essential analytical methods for the structural elucidation, purity assessment, and quantitative analysis of this compound derivatives. Moving beyond a simple listing of procedures, this guide explains the causality behind methodological choices, embeds principles of method validation throughout, and offers a logical workflow for researchers in the pharmaceutical sciences.

Part 1: The Foundational Pillar: Structural Elucidation

Before assessing purity or quantity, the primary objective is to unequivocally confirm the chemical identity of the synthesized derivative. This is achieved through a combination of spectroscopic techniques that provide orthogonal, complementary information about the molecule's structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of a compound's molecular weight, confirming the successful incorporation of all synthetic components. For most polar, non-volatile pyridine derivatives, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) is the method of choice.

Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. This provides an accurate molecular weight, which is the first checkpoint in identity confirmation. Tandem MS (MS/MS) can then be used to induce fragmentation, providing valuable structural clues about the substituents and their connectivity.

Table 1: Expected High-Resolution Mass Spectrometry Data for a Hypothetical Derivative (Example: 5-methoxy-N-phenylpyridin-3-amine)

IonFormulaCalculated m/zObserved m/z (Typical)
[M+H]⁺ C₁₂H₁₃N₂O⁺201.10224201.1023
Fragment 1 C₁₁H₁₀N₂⁺ (Loss of -OCH₃)170.08385170.0839
Fragment 2 C₆H₈N⁺ (Aniline fragment)94.0651094.0651
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expertise in Action: The substitution pattern on the pyridine ring can be definitively assigned using 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). For this compound derivatives, the three aromatic protons on the pyridine ring will appear as distinct signals with characteristic coupling patterns, while the methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The signals from any substituents can then be identified and their position confirmed through HMBC correlations to the pyridine ring carbons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for the Core Scaffold (Solvent: CDCl₃)

Proton(s)Predicted δ (ppm)MultiplicityNotes
Pyridine H2~8.2 ppmSinglet (or d)Influenced by the 3-amino substituent.
Pyridine H4~7.5 ppmSinglet (or t)Appears as a triplet if coupled to both H2 and H6 (unlikely).
Pyridine H6~8.0 ppmSinglet (or d)Influenced by the 5-methoxy group.
Methoxy (-OCH₃)~3.9 ppmSingletSharp, integrates to 3 protons.
Amine (-NH or -NHR)Broad, variableSingletPosition and intensity are concentration and solvent dependent.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[3] It is particularly useful for verifying the success of a reaction by observing the appearance or disappearance of specific vibrational bands.[4]

Causality: For a this compound derivative, the spectrum will be a composite of the pyridine ring, the amine, and the ether functionalities. For example, in a reaction where an amide is formed from the amine group, the disappearance of the N-H stretching bands (~3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) band (~1650 cm⁻¹) provides definitive evidence of the transformation.

Table 3: Key FT-IR Vibrational Frequencies for Characterization

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Pyridine RingC=N, C=C Stretch1600 - 1450
Aromatic C-HC-H Stretch3100 - 3000
Primary Amine (if present)N-H Stretch3500 - 3300 (two bands)
Secondary Amine (if present)N-H Stretch3500 - 3300 (one band)
Ether (Ar-O-CH₃)C-O Stretch (asymmetric)1275 - 1200
Ether (Ar-O-CH₃)C-O Stretch (symmetric)1075 - 1020

Part 2: Purity, Potency, and Impurity Profiling

Once the structure is confirmed, the focus shifts to quantifying the main component and identifying/quantifying any impurities. This is the domain of chromatography.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reversed-phase HPLC with UV detection is the gold standard for purity analysis and assay of pharmaceutical compounds. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from starting materials, by-products, and degradation products.[5]

Expertise in Action: this compound derivatives are basic and possess a UV chromophore, making them well-suited for reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a buffer or acid modifier like formic acid or trifluoroacetic acid (TFA). The acid modifier serves two critical purposes: it protonates the basic nitrogen on the pyridine ring, ensuring good peak shape, and it controls the ionization of residual silanols on the silica support, further reducing peak tailing.

Gas Chromatography (GC): A Specialized Tool

GC, typically coupled with a mass spectrometer (GC-MS), is best suited for volatile and thermally stable compounds. While many pyridine derivatives can be analyzed directly, higher molecular weight or more polar derivatives may require derivatization to increase their volatility.[6] A common derivatization reaction is silylation, where active hydrogens (like on an amine) are replaced with a trimethylsilyl (TMS) group.[7]

Causality: The choice between HPLC and GC depends on the physicochemical properties of the derivative. HPLC is generally more versatile for the polar, often non-volatile compounds encountered in drug development. GC-MS excels in identifying unknown volatile impurities due to its extensive mass spectral libraries.[8]

Part 3: Ensuring Data Integrity: The Imperative of Method Validation

An analytical method is only as good as its proven reliability. For drug development, all analytical procedures must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[9][10] This ensures the trustworthiness and scientific soundness of the data submitted for regulatory approval.[4]

The Pillars of Validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[4] This is often demonstrated using forced degradation studies (stressing the sample with acid, base, oxidation, heat, and light).[11]

  • Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[10]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing a sample with a known concentration (a reference standard) and expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity analysis.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Part 4: Integrated Analytical Workflow

The characterization of a new this compound derivative follows a logical progression, where each analytical technique builds upon the information provided by the last.

G cluster_0 Synthesis & Initial Confirmation cluster_1 Definitive Structure Elucidation cluster_2 Method Development & Purity Assessment cluster_3 Formal Validation & Application Compound Synthesized Derivative MS LC-MS Analysis Compound->MS Check MW FTIR FT-IR Analysis Compound->FTIR Check Functional Groups NMR 1D & 2D NMR Analysis MS->NMR FTIR->NMR Structure Confirmed Structure NMR->Structure HPLC_Dev HPLC Method Development Structure->HPLC_Dev Purity Purity Determination (>95%?) HPLC_Dev->Purity Validation ICH Q2(R2) Method Validation Purity->Validation Proceed if Pure QC Validated Method for QC, Stability, Assay Validation->QC

Caption: Integrated workflow for derivative characterization.

Part 5: Detailed Application Protocols

Protocol 1: Structure Confirmation by LC-MS
  • Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Mode: Positive ESI.

    • Scan Range: 50 - 1000 m/z.

    • Source Temperature: 120 °C.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Identify the [M+H]⁺ ion and compare its exact mass to the calculated theoretical mass. The mass error should be < 5 ppm. If required, perform MS/MS on the parent ion to obtain fragmentation data.

Protocol 2: Purity Determination by Reversed-Phase HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol or a suitable solvent.

    • Prepare the analysis sample at a concentration of ~0.5 mg/mL in the same solvent.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax of the derivative).

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks in the sample chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: Workflow for Analytical Method Validation (per ICH Q2(R2))

G start Define Analytical Target Profile (ATP) spec Specificity / Forced Degradation start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate Precision) acc->prec loq LOD / LOQ Determination prec->loq rob Robustness loq->rob doc Final Validation Report rob->doc

Caption: Stepwise workflow for HPLC method validation.

References

Application Note: Leveraging 5-Methoxypyridin-3-amine for the Efficient Construction of Diverse Compound Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern drug discovery, the use of "privileged scaffolds" is a cornerstone of efficient library design. These are molecular frameworks that are known to interact with multiple biological targets, providing a robust starting point for developing novel therapeutics. The aminopyridine moiety is one such scaffold, found in over 40 commercially available drugs and serving as a versatile building block in medicinal chemistry.[1] Aminopyridine derivatives exhibit a vast array of pharmacological activities, largely due to the unique electronic properties of the pyridine ring and the hydrogen bonding capabilities of the amino group, which enable potent interactions with enzymes and receptors.[2]

This application note provides a detailed guide on utilizing 5-Methoxypyridin-3-amine as a strategic starting material for the construction of diverse compound libraries. We will explore the unique chemical characteristics of this scaffold, present a multi-vector strategy for diversification, and provide detailed, field-tested protocols for key chemical transformations suitable for parallel synthesis.

The this compound Scaffold: A Privileged Starting Point

This compound is an exceptional building block for library synthesis due to its distinct and strategically positioned functional groups. The interplay between the pyridine nitrogen, the nucleophilic amine, and the methoxy group provides multiple handles for controlled, site-selective chemical modification.

Physicochemical Properties

Understanding the fundamental properties of the starting material is critical for reaction optimization and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting library compounds.

PropertyValueSource
CAS Number 65645-52-5 / 64436-92-6[3][4]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [3]
Appearance Off-white to brown solid[3]
pKa (Pyridine N) ~3.0 (estimated)[5]

Note: The pKa is an estimation based on related 2-methoxypyridines. The methoxy group's inductive electron-withdrawing effect reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).[5]

Strategic Analysis of Reactive Sites

The power of this compound lies in its three key regions, which can be independently addressed to generate structural diversity.

  • The Primary Amine (Position 3): This is the most prominent reactive handle. As a potent nucleophile, it is readily derivatized through a variety of robust reactions, including amide bond formation, sulfonylation, reductive amination, and urea/thiourea formation.[2][6] This site serves as the primary vector for introducing a wide range of functional groups and building blocks.

  • The Pyridine Ring: The pyridine ring itself is a key pharmacophoric element, acting as a bioisostere for a phenyl ring but with improved solubility and a key hydrogen bond acceptor site (the ring nitrogen). While the ring is electron-deficient, the combined electron-donating effects of the amine and methoxy groups can influence its reactivity. For more advanced diversification, related scaffolds like bromo-substituted methoxypyridines can be used to engage in powerful C-C and C-N bond-forming cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling functionalization at positions 2, 4, or 6.[7]

  • The Methoxy Group (Position 5): This group is not merely a passive substituent. It significantly impacts the molecule's electronics, lipophilicity, and metabolic stability. In later-stage lead optimization, this group can be demethylated to reveal a phenol, providing another attachment point for diversification or a crucial hydrogen bond donor for target engagement.

Library Design and Diversification Strategy

A successful compound library should maximize chemical diversity while remaining within a synthetically accessible and drug-like chemical space. Our strategy employs a multi-vector diversification approach, using robust, high-yielding reactions suitable for parallel synthesis formats.

General Workflow for Library Synthesis

The overall process follows a logical progression from scaffold selection to the final, quality-controlled compound library. This workflow is designed for efficiency and high throughput, minimizing bottlenecks between stages.

G cluster_0 Design & Synthesis cluster_1 Purification & QC cluster_2 Final Output Scaffold Scaffold Selection (this compound) Reagents Building Block Selection (Acids, Sulfonyl Chlorides, etc.) Synthesis Parallel Synthesis (96-well format) Reagents->Synthesis Reaction Arrays Purification High-Throughput Purification (Prep-LC/MS) Synthesis->Purification QC Quality Control (Purity & Identity Check) Purification->QC Plating Compound Plating (Screening Plates) QC->Plating Library Diverse Compound Library (Ready for HTS) Plating->Library

Caption: High-level workflow for compound library generation.

Multi-Vector Diversification Strategy

Starting from the central this compound core, multiple reaction pathways can be explored in parallel to rapidly generate thousands of distinct molecules. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold.[8]

G cluster_reactions cluster_products Core This compound Amide Amide Coupling (+ R-COOH) Core->Amide Sulfonamide Sulfonylation (+ R-SO2Cl) Core->Sulfonamide ReductiveAmination Reductive Amination (+ R-CHO/Ketone) Core->ReductiveAmination Urea Urea Formation (+ R-NCO) Core->Urea Prod_Amide Amide Library Amide->Prod_Amide Prod_Sulfonamide Sulfonamide Library Sulfonamide->Prod_Sulfonamide Prod_ReductiveAmination Secondary/Tertiary Amine Library ReductiveAmination->Prod_ReductiveAmination Prod_Urea Urea Library Urea->Prod_Urea

Caption: Multi-vector diversification from a central scaffold.

Protocols for Parallel Library Synthesis

The following protocols are optimized for a parallel synthesis format (e.g., 96-well plates) and utilize common laboratory reagents.

General Considerations
  • Inert Atmosphere: While many of these reactions are robust, performing them under an inert atmosphere (Nitrogen or Argon) is good practice to prevent degradation of sensitive reagents.

  • Solvents: Use anhydrous solvents to ensure high reaction conversion, especially for amide couplings.

  • Stoichiometry: In library synthesis, it is common to use a slight excess of the building block reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion with the core scaffold.

Protocol 1: Parallel Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF (N,N-Dimethylformamide).

    • Prepare a 0.22 M stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.

    • In a 96-well plate, dispense an array of diverse carboxylic acids (solid, pre-weighed at 0.11 mmol per well).

  • Reagent Addition:

    • To each well containing a carboxylic acid, add 500 µL of a freshly prepared 0.22 M solution of HATU in anhydrous DMF.

    • Agitate the plate for 15 minutes at room temperature to form the activated ester.

    • Add 500 µL of the this compound stock solution (0.1 mmol) to each well.

    • Add 500 µL of the DIPEA stock solution (0.11 mmol) to each well.

  • Reaction:

    • Seal the reaction plate securely.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water to each well.

    • The crude reaction mixtures are now ready for high-throughput purification, typically via mass-triggered preparative HPLC.

Causality:

  • HATU: Chosen for its high efficiency and low rate of epimerization for chiral acids.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and the carboxylic acid, preventing unwanted salt formation with the starting amine.[6]

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents.

ParameterConditionRationale
Scaffold This compound1.0 eq
Building Block Carboxylic Acid1.1 eq
Coupling Agent HATU1.1 eq
Base DIPEA2.0 eq
Solvent Anhydrous DMF-
Temperature Room TemperatureFavorable for stability
Time 12-16 hoursEnsures completion
Protocol 2: Parallel Sulfonamide Synthesis

Sulfonamides are key functional groups in many approved drugs. Their synthesis from an amine and a sulfonyl chloride is typically straightforward and high-yielding.[7]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in Pyridine. Note: Pyridine acts as both the solvent and the base.

    • In a 96-well plate, dispense an array of diverse sulfonyl chlorides (as 0.22 M solutions in a compatible solvent like Dichloromethane (DCM) or neat if liquid, 0.11 mmol per well).

  • Reagent Addition:

    • To each well, add 500 µL of the this compound stock solution (0.1 mmol).

    • If using sulfonyl chloride solutions, add 500 µL to the corresponding wells. If neat, add the sulfonyl chloride directly.

  • Reaction:

    • Seal the reaction plate.

    • Agitate on an orbital shaker at room temperature for 8-12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of 1 M HCl (aq) to each well to neutralize the pyridine.

    • Extract the product by adding 1 mL of ethyl acetate, agitating, and then separating the organic layer.

    • The organic extracts can be concentrated and then purified via preparative HPLC.

Causality:

  • Pyridine: Serves as a mild base to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product. It is also an effective solvent for the reactants.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-4 Functionalization

To access further diversity, one can use a pre-functionalized scaffold. 5-Bromo-2-methoxypyridin-3-amine is a commercially available analogue that is primed for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 96-well plate, dispense an array of diverse boronic acids or boronate esters (0.15 mmol per well).

    • Add 5-Bromo-2-methoxypyridin-3-amine (0.1 mmol) to each well.

    • Add K₂CO₃ (potassium carbonate, 0.3 mmol) as the base.

  • Catalyst Addition:

    • Prepare a stock solution of the palladium catalyst, e.g., Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II)), in the reaction solvent.

    • In a glovebox or under an inert atmosphere, add the catalyst solution to each well (typically 1-5 mol %).

  • Reaction:

    • Add the reaction solvent, typically a mixture like Dioxane/Water (4:1, 1 mL), to each well.

    • Seal the plate securely.

    • Heat the plate to 80-100 °C with agitation for 4-12 hours.

  • Work-up and Purification:

    • Cool the plate to room temperature.

    • Dilute with ethyl acetate (1 mL) and water (1 mL).

    • Separate the organic layer, concentrate, and purify by preparative HPLC.

Causality:

  • Pd(dppf)Cl₂: A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.

  • K₂CO₃: An inorganic base that is crucial for the transmetalation step in the catalytic cycle.

  • Dioxane/Water: A common solvent system that facilitates the dissolution of both the organic and inorganic reagents.

Conclusion

This compound represents a highly valuable and versatile scaffold for the construction of compound libraries for drug discovery. Its strategically positioned reactive handles allow for a multi-vector diversification approach using robust and scalable chemical reactions. The protocols outlined in this application note provide a solid foundation for researchers to rapidly generate large, diverse, and high-quality libraries, accelerating the identification of novel hits and advancing the development of new therapeutics.

References

Application Notes and Protocols for the Derivatization of 5-Methoxypyridin-3-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-Methoxypyridin-3-amine Scaffold as a Privileged Structure in Drug Discovery

The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its presence in over 40 commercially available drugs.[1] These heterocycles are integral to the development of novel therapeutics due to their ability to interact with a wide array of biological targets, including enzymes and receptors.[2] The unique structural and electronic properties of the aminopyridine ring system allow it to serve as a versatile scaffold in the design of new drug candidates.[1][2] Specifically, the this compound core has emerged as a valuable starting point for the synthesis of compound libraries aimed at biological screening. The strategic placement of the methoxy and amino groups provides distinct points for chemical modification, enabling the exploration of the chemical space around this privileged core.

Derivatization of this scaffold allows for the systematic modification of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will detail robust and reproducible protocols for common derivatization reactions, including amide bond formation, urea and thiourea synthesis, and Suzuki cross-coupling reactions. Furthermore, we will discuss relevant biological screening strategies, with a focus on high-throughput assays for identifying novel bioactive compounds.

Derivatization Strategies and Protocols

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following sections provide detailed protocols for three common and highly effective derivatization strategies.

Amide Bond Formation: A Gateway to Diverse Chemical Space

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, allowing for the coupling of a vast array of carboxylic acids to the amine core.[3] This strategy is invaluable for building libraries of compounds with diverse substituents, which is essential for structure-activity relationship (SAR) studies.

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, often resulting in high yields and purity.[4][5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Amide Coupling Reactions

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMF70-95%[4][5]
EDC/HOBtDIPEADCM60-90%[3]

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound + Carboxylic Acid in DMF B Add HATU A->B C Add DIPEA B->C D Stir at RT (2-4h) C->D E Dilute with EtOAc D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Pure Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Urea and Thiourea Synthesis: Exploring Hydrogen Bonding Interactions

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6][7] The synthesis of ureas and thioureas from this compound is a straightforward process involving the reaction with isocyanates or isothiocyanates, respectively.

This protocol describes a general method for the synthesis of urea and thiourea derivatives.[8][9]

Materials:

  • This compound

  • Isocyanate or isothiocyanate of interest (1.05 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.

  • To this solution, add the desired isocyanate or isothiocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent (THF or DCM) and then with hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Data Presentation: Representative Urea/Thiourea Synthesis

ReagentSolventTypical YieldReference
IsocyanateTHF/DCM85-98%[8]
IsothiocyanateTHF/DCM80-95%[9]

Experimental Workflow: Urea/Thiourea Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation A This compound in THF/DCM B Add Isocyanate/ Isothiocyanate A->B C Stir at RT (1-3h) B->C D Filtration or Concentration C->D E Pure Urea/Thiourea Product D->E

Caption: Workflow for urea and thiourea synthesis.

Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[10] To utilize this reaction, the this compound scaffold must first be halogenated, for example, at the 5-position to yield 5-bromo-3-methoxypyridin-3-amine. This halogenated intermediate can then be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents.

This protocol is adapted from procedures for the Suzuki coupling of similar bromopyridine derivatives.[11][12]

Materials:

  • 5-Bromo-3-methoxypyridin-3-amine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-3-methoxypyridin-3-amine (1.0 equivalent), the boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Suzuki Coupling Conditions

Palladium CatalystBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/Water80-100 °C60-90%[11]
PdCl₂(dppf)K₃PO₄Dioxane/Water80-100 °C65-95%[7]

Experimental Workflow: Suzuki Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Halopyridine, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (4-12h) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Silica Gel Chromatography F->G H Pure Biaryl Product G->H

Caption: Workflow for Suzuki cross-coupling.

Biological Screening of Derivatized Compounds

The primary goal of derivatizing this compound is to generate a library of novel compounds for biological screening. The choice of assays will depend on the therapeutic area of interest. Given that aminopyridine derivatives are often potent kinase inhibitors, high-throughput screening (HTS) against a panel of kinases is a logical starting point.[13][14]

High-Throughput Kinase Assays

Numerous HTS platforms are available for assessing kinase inhibition.[2] These assays typically measure the consumption of ATP or the formation of ADP.[15]

  • Luminescent Kinase Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining after a kinase reaction.[2] A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a test compound can be quantified. This method is universal for all kinases.[2]

  • Fluorescence-Based Assays: These assays often use fluorescently labeled substrates or antibodies to detect phosphorylation events.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are particularly robust for HTS.[1]

Cell-Based Assays for Biological Activity and Toxicity

Following the identification of hits from biochemical screens, it is crucial to evaluate the activity of these compounds in a cellular context.[16] Cell-based assays provide a more physiologically relevant environment and can offer insights into a compound's mechanism of action, permeability, and cytotoxicity.[17][18]

  • Cytotoxicity Assays: Initial assessment of a compound's toxicity is essential. Assays such as the MTT or LDH release assay can be used to determine the concentration at which a compound becomes toxic to cells.[16]

  • Target Engagement Assays: These assays confirm that a compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is one such method.[19]

  • Phenotypic Assays: These assays measure the effect of a compound on a cellular phenotype, such as proliferation, apoptosis, or migration.[19][20] High-content screening platforms can be used to analyze multiple phenotypic parameters simultaneously.

Scaffold Hopping and Lead Optimization

The this compound scaffold can also be used in a "scaffold hopping" strategy, where the core structure is modified to generate novel chemotypes with improved properties.[21][22] This approach can lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.[23]

Conclusion

The this compound scaffold is a versatile and valuable starting point for the discovery of novel bioactive compounds. The derivatization strategies outlined in this application note provide robust and reproducible methods for generating diverse chemical libraries. When coupled with a well-designed biological screening cascade, these libraries have the potential to yield promising lead compounds for drug development programs. The protocols and workflows presented herein are intended to serve as a guide for researchers to efficiently explore the chemical space around this privileged heterocyclic core.

References

Scale-up Synthesis of 5-Methoxypyridin-3-amine for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxypyridin-3-amine is a pivotal structural motif and versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, including novel PI3K/mTOR dual inhibitors and PDE5 inhibitors.[1][2] The reliable, large-scale synthesis of this intermediate is therefore a critical step in enabling preclinical and clinical drug development programs. This application note provides a comprehensive, validated, and scalable two-step synthetic route starting from a commercially available precursor, 3-bromo-5-nitropyridine. The described protocol is optimized for safety, efficiency, and high purity, making it suitable for producing multi-gram to kilogram quantities required for preclinical toxicology and efficacy studies. We elaborate on the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss critical considerations for process scale-up and safety.

Synthetic Strategy and Rationale

For the synthesis of a key intermediate intended for preclinical studies, the chosen route must be robust, cost-effective, and reproducible. While various methods exist for the formation of C-N bonds, such as the Buchwald-Hartwig amination, these often rely on expensive catalysts and ligands that can introduce challenges related to cost and metal impurity removal at scale.[3]

Our selected strategy employs a classical, two-step sequence that is well-precedented and highly amenable to scale-up:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 3-bromo-5-nitropyridine with sodium methoxide. The strongly electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of the bromide at the 3-position by the methoxide nucleophile to form the intermediate, 3-methoxy-5-nitropyridine.

  • Catalytic Hydrogenation: The nitro group of the intermediate is subsequently reduced to the target primary amine using catalytic hydrogenation. This method is renowned for its high efficiency, excellent chemoselectivity, and clean reaction profile, typically yielding high-purity products with minimal workup.[4][5] This avoids the use of stoichiometric metal reductants like iron or tin, which can complicate purification and generate significant metal-containing waste streams.[6][7]

This approach offers a clear and efficient pathway to the target compound, utilizing readily available reagents and standard chemical manufacturing equipment.

Synthetic_Workflow A 3-Bromo-5-nitropyridine B 3-Methoxy-5-nitropyridine A->B  Step 1: SNAr  NaOMe, MeOH, Reflux C This compound B->C  Step 2: Reduction  H₂, Pd/C, EtOH Reduction_Mechanism cluster_0 Catalyst Surface (Pd) H2 H₂ H_ads 2H(ads) H2->H_ads Adsorption & Dissociation Amine R-NH₂ H_ads->Amine H2O 2H₂O H_ads->H2O Nitro R-NO₂ Nitro->H_ads Stepwise Reduction Amine_sol R-NH₂ (in solution) Amine->Amine_sol Desorption Nitro_sol R-NO₂ (in solution) Nitro_sol->Nitro Adsorption H2_gas H₂ (gas) H2_gas->H2 Diffusion

References

Application Note: Comprehensive Structural Elucidation of 5-Methoxypyridin-3-amine Reaction Products Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxypyridin-3-amine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. Synthetic modifications of this scaffold are common, necessitating robust and unambiguous analytical techniques to confirm the identity and purity of its reaction products. This application note provides a detailed guide for the comprehensive analysis of such products using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols for sample preparation, data acquisition, and spectral interpretation, using the N-acetylation of this compound as an illustrative case study. This guide is designed for researchers, scientists, and drug development professionals seeking to implement rigorous analytical workflows for the characterization of substituted pyridine derivatives.

Introduction: The Analytical Challenge

This compound serves as a versatile precursor in the synthesis of a wide array of functional molecules. The pyridine core, functionalized with both an electron-donating amine (-NH₂) and a methoxy (-OCH₃) group, presents multiple reactive sites. Consequently, chemical transformations can yield various isomers or unexpected side products. Confirming the desired molecular structure is therefore a critical step that relies on the complementary strengths of NMR and MS.

  • NMR Spectroscopy provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C), offering a definitive map of the molecule's carbon-hydrogen framework.[1]

  • Mass Spectrometry delivers precise molecular weight information and, through fragmentation analysis (MS/MS), reveals the composition and structure of molecular subunits.[2]

This document outlines an integrated workflow to leverage both techniques for confident structural verification.

Illustrative Reaction: N-Acetylation of this compound

To demonstrate the analytical workflow, we will consider the straightforward N-acetylation of this compound ( 1 ) to form N-(5-methoxypyridin-3-yl)acetamide ( 2 ). This reaction introduces a distinct acetyl group, leading to predictable and easily identifiable changes in both the NMR and mass spectra.

Reaction Scheme:

alt text
(Self-generated image, not from a search result)

  • Starting Material (1): this compound (MW: 124.14 g/mol )

  • Product (2): N-(5-methoxypyridin-3-yl)acetamide (MW: 166.18 g/mol )

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR analysis of substituted pyridines can be challenging due to the complex interplay of substituent electronic effects and the inherent asymmetry of the ring.[3][4] The nitrogen atom's electron-withdrawing nature generally deshields the α-protons (C2, C6), while the amine and methoxy groups introduce electron density, causing shielding effects.[5][6]

Protocol 1: Sample Preparation for NMR Analysis

The choice of solvent is critical as it can influence chemical shifts.[7] DMSO-d₆ is often preferred for this class of compounds as it readily dissolves both the amine starting material and the resulting amide product, and its hygroscopic nature allows for the clear observation of exchangeable N-H protons.

  • Weighing: Accurately weigh 5-10 mg of the analyte (starting material or purified product).

  • Dissolution: Transfer the solid to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool into a new NMR tube.

Protocol 2: 1D NMR (¹H and ¹³C) Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, depending on sample concentration.

Data Interpretation: A Comparative Analysis

The transformation from amine 1 to acetamide 2 results in significant and diagnostic changes in the NMR spectra.

  • ¹H NMR: The most telling change is the replacement of the broad -NH₂ signal with a sharp, downfield-shifted -NH singlet, coupled with the appearance of a new methyl singlet (-COCH₃). The aromatic protons will also experience shifts due to the altered electronic nature of the substituent (amine vs. amide).

  • ¹³C NMR: The carbon attached to the nitrogen (C3) will shift, and a new carbonyl carbon (~168-170 ppm) and a methyl carbon (~24 ppm) will appear for the product.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Predicted, in DMSO-d₆)

Assignment This compound (1) N-(5-methoxypyridin-3-yl)acetamide (2) Key Observations
¹H NMR
H2~7.6 ppm, d~8.2 ppm, dDownfield shift due to amide formation.
H4~6.8 ppm, t~7.8 ppm, tSignificant downfield shift.
H6~7.8 ppm, d~8.4 ppm, dDownfield shift.
-OCH₃~3.8 ppm, s~3.9 ppm, sMinor shift.
-NH₂ / -NH~5.4 ppm, br s~10.0 ppm, sDisappearance of broad amine peak, appearance of sharp amide peak.
-COCH₃N/A~2.1 ppm, sAppearance of a new methyl singlet.
¹³C NMR
C2~135 ppm~138 ppmShift due to electronic changes.
C3~140 ppm~135 ppmShift due to change from -NH₂ to -NHAc.
C4~110 ppm~115 ppmShift due to electronic changes.
C5~148 ppm~150 ppmMinor shift.
C6~125 ppm~128 ppmShift due to electronic changes.
-OCH₃~55 ppm~56 ppmMinor shift.
-COCH₃N/A~24 ppmAppearance of new methyl carbon.
C=ON/A~169 ppmAppearance of new carbonyl carbon.

(Note: Chemical shifts are estimates based on typical values for substituted pyridines and may vary slightly.)

Part II: Mass Spectrometry (MS) Analysis

For polar, non-volatile molecules like these, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes in-source fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).[9]

Protocol 3: Sample Preparation for LC-MS (ESI)
  • Stock Solution: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water/acetonitrile mix).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 4: Mass Spectrometry Data Acquisition (Positive ESI Mode)
  • LC Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) to ensure sample purity before MS analysis.

  • Full Scan (MS1) Acquisition:

    • Ionization Mode: ESI Positive.

    • Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ions and potential fragments or dimers.

    • Capillary Voltage: 3.0-4.0 kV.

  • Tandem MS (MS/MS) Acquisition:

    • Method: Product ion scan.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the analyte (m/z 125.1 for 1 ; m/z 167.2 for 2 ).

    • Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) to induce fragmentation and generate a rich fragmentation spectrum.

Data Interpretation: Molecular Weight and Fragmentation

The mass spectrum provides orthogonal data to NMR for structural confirmation.

  • Full Scan Data: The primary goal is to confirm the molecular weight by identifying the [M+H]⁺ ion.

  • MS/MS Data: The fragmentation pattern provides a molecular "fingerprint." The fragmentation of the acetylated product 2 is particularly informative. A common and diagnostic fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O), which has a mass of 42.04 Da.[10][11]

Table 2: Expected Mass Spectrometry Data (ESI Positive)

Analyte Formula Exact Mass Expected [M+H]⁺ (m/z) Key MS/MS Fragments of [M+H]⁺ (m/z)
This compound (1) C₆H₈N₂O124.06125.1Loss of CH₃• (m/z 110.1), Loss of NH₃ (m/z 108.1)
N-(5-methoxypyridin-3-yl)acetamide (2) C₈H₁₀N₂O₂166.07167.2125.1 (Loss of ketene, C₂H₂O), Loss of COCH₃• (m/z 124.1)

The observation of a fragment at m/z 125.1 in the MS/MS spectrum of product 2 is powerful evidence, as it corresponds to the protonated molecular ion of the starting material 1 , confirming the core structure and the addition of a 42 Da acetyl moiety.

Visualization of Analytical Workflows and Data

Overall Analytical Workflow

The following diagram illustrates the integrated workflow for reaction product analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start This compound + Reagent reaction Chemical Reaction start->reaction purify Work-up & Purification (e.g., Chromatography) reaction->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms LC-MS Analysis (Full Scan, MS/MS) purify->ms confirm Structure Confirmation nmr->confirm ms->confirm

Caption: Integrated workflow for synthesis and structural analysis.

MS/MS Fragmentation Pathway

This diagram shows the key fragmentation of the N-acetylated product.

Fragmentation parent Product [M+H]⁺ N-(5-methoxypyridin-3-yl)acetamide m/z = 167.2 loss - C₂H₂O (Ketene) - 42.04 Da parent->loss fragment Fragment Ion [this compound+H]⁺ m/z = 125.1 loss->fragment

Caption: Key MS/MS fragmentation pathway for the product.

Conclusion

The structural elucidation of reaction products derived from this compound requires a meticulous analytical approach. By combining the detailed connectivity information from NMR spectroscopy with the precise molecular weight and fragmentation data from mass spectrometry, researchers can achieve unambiguous structure confirmation. The protocols and interpretation guidelines presented in this note offer a robust framework for ensuring the identity and purity of novel substituted pyridine compounds, a critical requirement for advancing research in drug discovery and materials science.

References

Introduction: The Strategic Importance of the Methoxypyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Methoxypyridin-3-amine and its structural analogues in the synthesis of clinically relevant kinase inhibitors.

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] ATP-competitive kinase inhibitors have revolutionized treatment paradigms, and their design often relies on "privileged scaffolds"—core molecular frameworks that are predisposed to bind to the highly conserved ATP-binding site of kinases.

Among these, the aminopyridine moiety is a cornerstone, adept at forming crucial hydrogen bond interactions with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain.[2][3] This guide focuses on a particularly valuable derivative, This compound , and its related structures. The strategic placement of the methoxy group is not merely decorative; it profoundly influences the molecule's electronic properties, conformational rigidity, and metabolic stability, offering medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic profiles.

This document will elucidate the application of this scaffold through detailed case studies of leading kinase inhibitors, providing not just synthetic protocols but also the underlying scientific rationale for its use.

Case Study 1: Crafting the Core of Osimertinib (AZD9291), a Third-Generation EGFR Inhibitor

Osimertinib (Tagrisso®) is a meticulously engineered third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor developed to combat resistance to earlier treatments in non-small-cell lung cancer (NSCLC).[4] It is specifically designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[4]

While Osimertinib's final structure is a complex phenylenediamine derivative, the synthesis of its core relies on precursors that share the key structural features of a methoxy-substituted aromatic amine. The synthetic strategies highlight how these simple building blocks are elaborated into a highly potent and selective covalent inhibitor.

Synthetic Strategy Overview

A common and efficient manufacturing route involves building the central substituted aniline core in a stepwise fashion. This multi-step process, with a longest linear sequence of six steps, can achieve an overall yield of 56%.[5] The synthesis starts with commercially available materials and involves key steps such as nucleophilic aromatic substitution, nitro group reduction, and final acylation to install the reactive acrylamide "warhead."[5][6]

G cluster_0 Core Assembly cluster_1 Final Elaboration A 3-(2-chloropyrimidin-4-yl)-1-methylindole C Intermediate 3 (Nucleophilic Aromatic Substitution) A->C Substitution B 4-fluoro-2-methoxy-5-nitroaniline B->C E Intermediate 5 (Amino Side-chain Addition) C->E Substitution (DMA, Catalyst) D N,N,N'-trimethylethane-1,2-diamine D->E F Intermediate 6 (Nitro Reduction) E->F Reduction (Fe/NH4Cl or H2, Pd/C) H Osimertinib (Final Product) F->H Acylation (THF, TEA) G Acryloyl chloride G->H

Figure 1: A representative convergent synthetic workflow for Osimertinib.

Protocol: Synthesis of the Key Diamine Intermediate (Precursor to Osimertinib)

This protocol outlines the critical steps of introducing the diamine side chain and reducing the nitro group, which sets the stage for the final acylation. The starting material for this sequence is the product of the initial coupling between the pyrimidine-indole fragment and 4-fluoro-2-methoxy-5-nitroaniline.[6][7]

Step 1: Nucleophilic Substitution to Introduce the Side Chain

  • Setup: To a solution of 3-[2-[(4-fluoro-2-methoxy-5-nitro)anilino]pyrimidin-4-yl]-1-methylindole (1.0 eq) in N,N-dimethylacetamide (DMA), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq).[8]

  • Reaction: Heat the mixture to 110 °C and stir for 6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. Causality: The elevated temperature is necessary to drive the nucleophilic aromatic substitution, replacing the fluorine atom with the diamine side chain. DIPEA acts as a non-nucleophilic base to scavenge the HF generated.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the nitro-substituted diamine intermediate. A yield of ~98% can be expected for this step.[8]

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the purified nitro-intermediate (1.0 eq) in methanol (MeOH).[8] Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. The reaction is typically quantitative.[8]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired triamine product, which is often used directly in the next step without further purification.

Data Summary: Osimertinib Profile
ParameterDescriptionReference
Target Kinases EGFR (T790M, L858R, exon 19 deletion)[4]
Mechanism Irreversible (covalent) inhibitor[4]
IC₅₀ vs T790M Potent, typically in the low nanomolar range[4]
Selectivity Significantly less active against wild-type EGFR[4]
Clinical Use Treatment of metastatic NSCLC with EGFR T790M mutation[4][9]

Case Study 2: Direct Application in PI3K/mTOR Dual Inhibitor Synthesis

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[10][11] Developing inhibitors that can simultaneously target both PI3K and mTOR is a validated therapeutic strategy to overcome feedback loops and enhance anti-tumor efficacy.[10] Here, derivatives of this compound serve as the direct foundational scaffold.

Role of the this compound Scaffold

In a series of novel sulfonamide methoxypyridine derivatives, 5-bromo-2-methoxypyridin-3-amine is used as a key starting material.[10] The resulting structure leverages the methoxypyridine core for direct interaction with the kinase hinge region. Molecular docking studies reveal that the nitrogen atom of the pyridine ring forms a critical hydrogen bond with the backbone amide of a conserved valine residue (Val851 in PI3Kα), an interaction essential for high-potency inhibition.[10] The methoxy group helps to correctly orient the molecule within the ATP binding pocket.

G A 5-bromo-2-methoxypyridin-3-amine C Intermediate 4 (Sulfonamide Formation) A->C Pyridine (base) B 2,4-difluorobenzenesulfonyl chloride B->C E Intermediate 5 (Miyaura Borylation) C->E Pd(dppf)Cl2, KOAc D Bis(pinacolato)diboron D->E G Final Inhibitor (Suzuki Coupling) E->G Suzuki Coupling (Pd catalyst, base) F Aryl Halide Partner F->G

Figure 2: Synthetic pathway for PI3K/mTOR inhibitors using a methoxypyridine core.

Protocol: Synthesis of a Boronate Ester Intermediate

This protocol details the first two steps in the synthesis: the formation of the sulfonamide and the subsequent conversion to a versatile boronate ester, ready for diversification via Suzuki coupling.[10]

Step 1: Sulfonamide Formation

  • Setup: Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq, e.g., 20 mmol) in anhydrous pyridine (approx. 50 mL) in a flask equipped with a nitrogen inlet.

  • Reaction: Cool the solution in an ice bath. Add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.[10] Causality: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct of the condensation reaction.

  • Workup: Pour the reaction mixture into a mixture of ice and water, which will precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 2: Miyaura Borylation

  • Setup: In a reaction vessel, combine the brominated sulfonamide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Reaction: Add a suitable solvent like 1,4-dioxane. Degas the mixture by bubbling nitrogen through it for 15 minutes. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~3 mol%). Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours.[10] Causality: This is a standard palladium-catalyzed cross-coupling reaction to convert an aryl bromide into a boronate ester. The ester is a highly versatile intermediate for subsequent C-C bond formation.

  • Workup: Cool the reaction mixture, filter it through Celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired boronate ester intermediate, which can then be coupled with various aryl or heteroaryl halides to generate a library of final inhibitors.

Data Summary: Representative PI3K/mTOR Inhibitor Activity

The following table showcases the potent activity of compound 22c from the series, which features a quinoline core attached to the methoxypyridine scaffold.[10]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Cell IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)
22c 0.222313020

Mechanistic Insights: Why the Methoxypyridine Scaffold Works

The recurring success of the aminopyridine scaffold is rooted in its ability to act as an effective "hinge-binder." It mimics the adenine moiety of ATP, forming one to three key hydrogen bonds with the backbone amides of the hinge region, anchoring the inhibitor in the active site.

Figure 3: Typical hydrogen bonding of a methoxy-aminopyridine scaffold in a kinase active site.

The specific contributions of the methoxy group at the 5-position are multifaceted:

  • Electronic Tuning: The electron-donating nature of the methoxy group can modulate the pKa of the pyridine nitrogen, optimizing the strength of the hydrogen bond with the hinge.

  • Conformational Lock: The steric bulk of the methoxy group can restrict the rotation of the pyridine ring, locking the inhibitor into a bioactive conformation and reducing the entropic penalty of binding.

  • Improved Pharmacokinetics: This position can be a site of metabolic oxidation. By "capping" it with a stable methoxy group, the metabolic stability and overall pharmacokinetic profile of the inhibitor can be significantly improved.[12]

Conclusion and Future Outlook

This compound and its related analogues are not merely inert building blocks but are strategic components in the rational design of potent and selective kinase inhibitors. As demonstrated in the synthesis of Osimertinib and novel PI3K/mTOR inhibitors, this scaffold provides a reliable anchor into the kinase hinge region, while its substituents offer a powerful handle for optimizing affinity, selectivity, and drug-like properties. The well-established synthetic methodologies for derivatizing this core ensure its continued prominence in the discovery of next-generation therapeutics targeting a wide array of kinases, from well-established cancer targets to emerging kinases in inflammatory and neurodegenerative diseases.[12][13]

References

Application Notes & Protocols: A Comprehensive Guide to the N-Functionalization of 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed guide for the N-functionalization of 5-methoxypyridin-3-amine, a critical scaffold in medicinal chemistry and materials science. We present a curated selection of robust and versatile protocols, including N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and reductive amination. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, key experimental considerations, and troubleshooting strategies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize a diverse range of N-functionalized this compound derivatives for various applications.

Introduction: The Significance of this compound and its N-Functionalized Derivatives

This compound is a valuable heterocyclic building block due to the strategic placement of its methoxy and amino functional groups. The electron-donating methoxy group and the nucleophilic amino group on the pyridine ring allow for diverse chemical transformations. N-functionalization of the amino group is a particularly powerful strategy for generating novel molecular architectures with tailored biological activities and material properties. The resulting N-substituted derivatives are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The pyridine nitrogen's basicity can be modulated by the methoxy group, influencing its reactivity in various chemical transformations.[1] This guide will explore several key N-functionalization reactions, providing detailed protocols and insights to facilitate their successful implementation in a laboratory setting.

Core N-Functionalization Protocols

This section details four widely applicable methods for the N-functionalization of this compound. For each protocol, we provide a step-by-step methodology, a discussion of the reaction mechanism, and a table summarizing key reaction parameters.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of this compound, forming a stable amide bond. This reaction is commonly employed to synthesize precursors for more complex molecules or to directly generate biologically active compounds.

Causality of Experimental Choices: The choice of an acylating agent (e.g., acid chloride or anhydride) and a base is crucial. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction with an acid chloride, preventing protonation of the starting amine and promoting the reaction's forward momentum. The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: Synthesis of N-(5-methoxypyridin-3-yl)acetamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Acylating AgentAcetyl Chloride
BaseTriethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Typical Yield85-95%

Visualization of N-Acylation Workflow:

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_product Product Formation Amine This compound Solvent DCM, 0 °C to RT Amine->Solvent AcylChloride Acetyl Chloride AcylChloride->Solvent Base Triethylamine Base->Solvent Amide N-(5-methoxypyridin-3-yl)acetamide Solvent->Amide

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation introduces a sulfonyl group to the amine, forming a sulfonamide linkage. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.

Causality of Experimental Choices: Similar to acylation, a base is required to scavenge the acid byproduct. Pyridine is often used as both the base and the solvent in this reaction. The reaction is typically stirred at room temperature, and the progress is monitored by TLC.

Experimental Protocol: Synthesis of N-(5-methoxypyridin-3-yl)benzenesulfonamide

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.3 M) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Sulfonylating AgentBenzenesulfonyl Chloride
Base/SolventPyridine
TemperatureRoom Temperature
Typical Yield80-90%

Visualization of N-Sulfonylation Workflow:

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_product Product Formation Amine This compound Solvent Pyridine, RT Amine->Solvent SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Solvent Sulfonamide N-(5-methoxypyridin-3-yl)benzenesulfonamide Solvent->Sulfonamide

Caption: Workflow for the N-sulfonylation of this compound.

Buchwald-Hartwig Amination: Formation of N-Aryl Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method allows for the synthesis of N-aryl derivatives of this compound, which are important scaffolds in drug discovery.[2][4][5][6][7]

Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and can influence the reaction rate and yield.[5] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Anhydrous, deoxygenated solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

Experimental Protocol: Synthesis of N-phenyl-5-methoxypyridin-3-amine

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, combine this compound (1.0 eq), bromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (0.1 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Arylating AgentBromobenzene
CatalystPd₂(dba)₃
LigandXantphos
BaseSodium tert-butoxide
SolventToluene
Temperature100-110 °C
Typical Yield70-85%

Visualization of Buchwald-Hartwig Amination Catalytic Cycle:

G cluster_info Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(L2)-NHR' Ar-Pd(II)(L2)-NHR' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR' R'-NH2, Base Ligand Exchange Ligand Exchange Ar-Pd(II)(L2)-NHR'->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(L2)-NHR'->Ar-NHR' Reductive Elimination Reductive Elimination Ar-NHR'->Pd(0)L2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Reductive Amination: Formation of N-Alkyl Bonds

Reductive amination is a versatile method for preparing secondary and tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.

Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or DCM. Acetic acid is often added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of N-benzyl-5-methoxypyridin-3-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE (0.2 M), add acetic acid (0.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Carbonyl CompoundBenzaldehyde
Reducing AgentSodium triacetoxyborohydride
SolventDichloroethane (DCE)
AdditiveAcetic Acid
TemperatureRoom Temperature
Typical Yield75-90%

Visualization of Reductive Amination Workflow:

G Start This compound + Benzaldehyde Imine Iminium Ion Formation (AcOH catalyst) Start->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product N-benzyl-5-methoxypyridin-3-amine Reduction->Product

References

Application Note & Protocols: Leveraging 5-Methoxypyridin-3-amine in Modern Multi-Component Reaction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Multi-component reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecular architectures in a single, convergent step, offering significant advantages in terms of efficiency, atom economy, and diversity generation. This guide focuses on the strategic application of 5-Methoxypyridin-3-amine , a versatile heterocyclic building block, in two cornerstone MCRs: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and the Ugi four-component reaction (Ugi-4CR). We provide detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on the causality behind experimental choices to empower researchers in the synthesis of novel, drug-like heterocyclic scaffolds.

Introduction: The Strategic Value of this compound in MCRs

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable core for molecular design. This compound combines the features of this important heterocycle with a reactive primary amine, making it an ideal substrate for MCRs. The methoxy substituent modulates the electronic character of the pyridine ring, influencing reactivity and the physicochemical properties of the final products.

This document serves as a practical guide for utilizing this building block to access two distinct and highly valuable classes of compounds:

  • Imidazo[1,2-a]pyridines via the GBB reaction, a scaffold known for its wide range of biological activities.[1]

  • α-Acylamino Amides via the Ugi reaction, which generates peptide-like structures with high molecular diversity.[2]

Physicochemical Properties of this compound
PropertyValue
CAS Number 65645-52-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to brown solid
Key Functional Groups Primary Arylamine, Pyridine Nitrogen, Methoxy Ether

The Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction

The GBB reaction is a robust and efficient method for synthesizing substituted imidazo[1,2-a]heterocycles from an amidine (in this case, the 2-aminopyridine motif within our substrate), an aldehyde, and an isocyanide.[3][4] The reaction typically requires a Lewis or Brønsted acid catalyst to activate the intermediate Schiff base.[5]

Mechanism and Rationale

The reaction proceeds through a well-established pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Schiff Base Formation: The aldehyde and this compound condense to form a Schiff base (imine). This step is often the rate-limiting step and can be accelerated by acid catalysis and/or removal of water.

  • Activation & Nucleophilic Attack: The pyridine nitrogen is protonated or coordinated by a Lewis acid, activating the imine. The isocyanide then acts as a potent nucleophile, attacking the iminium carbon.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate is intercepted by the endocyclic pyridine nitrogen in a 6-π electrocyclization, forming the fused five-membered imidazole ring and establishing the final imidazo[1,2-a]pyridine core.

Visualization: GBB Reaction Mechanism

GBB_Mechanism sub This compound + Aldehyde (R1-CHO) imine Schiff Base Intermediate sub->imine Condensation (-H2O) activated Activated Iminium Ion [H+ or Lewis Acid] imine->activated Activation nitrilium Nitrilium Ion Adduct activated->nitrilium Nucleophilic Attack isocyanide Isocyanide (R2-NC) isocyanide->nitrilium Nucleophilic Attack product Imidazo[1,2-a]pyridine Product nitrilium->product Intramolecular Cyclization Ugi_Workflow start Combine 4 Components in Solvent (Amine, Aldehyde, Acid, Isocyanide) step1 Step 1: Condensation (Amine + Aldehyde) start->step1 One-Pot Reaction step2 Step 2: α-Addition (Iminium + Isocyanide) step1->step2 step3 Step 3: Acyl Transfer (Mumm Rearrangement) step2->step3 product Final α-Acylamino Amide Product step3->product

References

Application Note & Protocols: Flow Chemistry for the Synthesis of 5-Methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxypyridin-3-amine and its derivatives are pivotal structural motifs in modern medicinal chemistry, forming the core of numerous therapeutic agents. Traditional batch synthesis of these heterocycles often involves hazardous reagents, challenging reaction control, and scalability issues. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound using continuous flow chemistry. By leveraging the inherent advantages of flow technology—such as enhanced safety, precise control over reaction parameters, and superior heat and mass transfer—we demonstrate a robust, scalable, and efficient pathway for the production of this key pharmaceutical intermediate.[1][2] The protocols herein detail a two-stage continuous process: a safe and controlled nitration followed by a highly efficient catalytic hydrogenation, which can be telescoped into a single, streamlined operation.

Introduction: The Case for Flow Chemistry in Heterocyclic Amine Synthesis

The substituted pyridine ring is a privileged scaffold in drug discovery. Specifically, the this compound core is integral to a range of molecules targeting various disease pathways. However, the multi-step synthesis required to produce this intermediate often presents significant challenges in a traditional batch environment. Reactions such as nitration are highly exothermic and can lead to runaway reactions, while catalytic hydrogenations in batch reactors involve handling flammable solvents and pyrophoric catalysts in the presence of high-pressure hydrogen gas.[3]

Flow chemistry, or continuous flow processing, fundamentally changes this paradigm. By conducting reactions in a continuously moving stream through a small-volume reactor, we gain unparalleled control over reaction conditions.[4][5] This methodology transforms hazardous processes into manageable and safe operations, enhances reaction efficiency, and ensures high reproducibility from lab-scale discovery to industrial production.[1][4] Key benefits include:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, drastically reducing the risk associated with explosive intermediates or highly exothermic reactions.[3][6]

  • Precise Process Control: Temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to improved selectivity, higher yields, and a cleaner product profile.[2][6]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables rapid heating and cooling, effectively dissipating heat from exothermic reactions and preventing the formation of hotspots and unwanted byproducts.[3][5]

  • Seamless Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods ("numbering up") rather than increasing reactor size, which eliminates the need for costly and time-consuming re-optimization of reaction conditions.[1]

This application note details a robust flow chemistry approach to synthesize this compound, designed for researchers and drug development professionals seeking to modernize their synthetic workflows.

Synthetic Strategy: A Two-Stage Continuous Approach

Our strategy involves a two-step sequence starting from the commercially available 3-bromo-5-methoxypyridine. This approach is designed to be robust, high-yielding, and readily adaptable to a telescoped (integrated) flow process.

  • Step 1: Continuous Flow Nitration. Introduction of a nitro group at the 2-position of 3-bromo-5-methoxypyridine. This is a critical step where flow chemistry provides significant safety and control advantages over batch nitration.

  • Step 2: Continuous Flow Catalytic Hydrogenation. Reduction of the nitro group to the desired primary amine using a packed-bed catalyst reactor. This method allows for the safe and efficient use of hydrogen gas and easy separation of the catalyst from the product stream.

The following sections provide detailed, step-by-step protocols for each of these stages.

Protocol 1: Continuous Flow Nitration of 3-Bromo-5-methoxypyridine

This protocol describes the safe and efficient synthesis of 3-bromo-5-methoxy-2-nitropyridine. The use of a microreactor ensures that the highly exothermic nitration reaction is precisely controlled, preventing thermal runaways and minimizing the formation of impurities.

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Workup A Reagent A: 3-Bromo-5-methoxypyridine in conc. H2SO4 PumpA Syringe Pump A A->PumpA B Reagent B: Fuming Nitric Acid (90%) in conc. H2SO4 PumpB Syringe Pump B B->PumpB Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB->Mixer 0.5 mL/min Reactor Heated Coil Reactor (PFA, 10 mL) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Quench Solution (Ice-cold water) BPR->Quench Collection Product Collection Quench->Collection Workup Extraction & Purification Collection->Workup

Caption: Workflow for the continuous flow nitration of 3-bromo-5-methoxypyridine.

Materials and Equipment
  • Reagents: 3-bromo-5-methoxypyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%).

  • Equipment: Two high-pressure syringe pumps, a T-mixer (e.g., PEEK or glass), a PFA coil reactor (10 mL internal volume), a temperature controller with heating block/oil bath, a back-pressure regulator (BPR, 100 psi), collection vessel, standard laboratory glassware for workup.

Step-by-Step Procedure
  • Reagent Preparation (Caution: Perform in a fume hood with appropriate PPE):

    • Solution A: Carefully dissolve 3-bromo-5-methoxypyridine (2.03 g, 10 mmol) in concentrated H₂SO₄ (10 mL) to create a ~1 M solution.

    • Solution B (Nitrating Mixture): In a separate flask cooled in an ice bath, slowly add fuming HNO₃ (90%, 0.70 mL, ~15 mmol) to concentrated H₂SO₄ (9.3 mL).

  • System Setup:

    • Assemble the flow chemistry system as shown in the diagram above. Ensure all connections are secure.

    • Prime Pump A with Solution A and Pump B with Solution B.

    • Immerse the 10 mL PFA coil reactor in the heating bath and set the temperature to 60 °C.

    • Set the back-pressure regulator to 100 psi. This prevents outgassing and ensures a stable flow.

  • Reaction Execution:

    • Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.

    • The residence time in the 10 mL reactor will be 10 minutes (Reactor Volume / Total Flow Rate).

    • Begin pumping the reagents simultaneously through the T-mixer and into the heated reactor coil.

    • The product stream exiting the BPR is directed into a flask containing ice-cold water (50 mL) for quenching.

  • Workup and Isolation:

    • Once the run is complete, pump solvent (H₂SO₄) through the system to clean the lines.

    • Carefully neutralize the quenched reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-bromo-5-methoxy-2-nitropyridine.

    • Purify via column chromatography if necessary.

Process Parameters and Expected Results
ParameterValueRationale
Temperature60 °CProvides sufficient activation energy while maintaining control.
Residence Time10 minOptimized for complete conversion.
Pressure (BPR)100 psiEnsures single-phase flow and prevents solvent boiling.
Stoichiometry (HNO₃)1.5 equiv.A slight excess of the nitrating agent drives the reaction to completion.
Expected Yield >85% Flow chemistry minimizes byproduct formation.
Purity (Crude) >90% Precise control leads to cleaner reaction profiles.

Protocol 2: Continuous Flow Catalytic Hydrogenation

This protocol outlines the reduction of 3-bromo-5-methoxy-2-nitropyridine to the target compound, this compound, using a continuous flow hydrogenation reactor. This setup utilizes a pre-packed catalyst cartridge, which is safer and more efficient than slurry-based batch hydrogenations.

Experimental Workflow

G cluster_0 Reagent & Gas Supply cluster_1 Flow Hydrogenation System cluster_2 Collection & Isolation A Substrate Solution: 3-bromo-5-methoxy-2-nitropyridine in Methanol Pump HPLC Pump A->Pump H2 Hydrogen Gas Cylinder MFC Mass Flow Controller H2->MFC Mixer Gas-Liquid Mixer Pump->Mixer 0.2 mL/min MFC->Mixer H2 Flow Reactor Heated Packed-Bed Reactor (10% Pd/C Cartridge) Mixer->Reactor BPR Back Pressure Regulator (50 bar) Reactor->BPR Collection Product Stream Collection BPR->Collection Isolation Solvent Evaporation Collection->Isolation

Caption: Workflow for continuous flow catalytic hydrogenation.

Materials and Equipment
  • Reagents: 3-bromo-5-methoxy-2-nitropyridine, Methanol (HPLC grade), Hydrogen gas.

  • Equipment: A commercial flow hydrogenation system (e.g., ThalesNano H-Cube Pro™, Uniqsis FlowSyn™ with gas module) or a custom setup comprising: an HPLC pump, a hydrogen gas source with a mass flow controller (MFC), a heated packed-bed reactor column, a 10% Pd/C catalyst cartridge, and a high-pressure BPR (50 bar).

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 0.2 M solution of 3-bromo-5-methoxy-2-nitropyridine in methanol. Degas the solution by sparging with nitrogen or sonicating.

  • System Setup:

    • Install the 10% Pd/C catalyst cartridge into the reactor housing.

    • Assemble the system as shown in the diagram.

    • Set the reactor temperature to 50 °C.

    • Set the system pressure using the BPR to 50 bar.

  • Reaction Execution:

    • First, prime the system by flowing pure methanol at 0.2 mL/min until the pressure stabilizes at 50 bar.

    • Introduce hydrogen gas at a controlled pressure.

    • Switch the pump inlet to the substrate solution and begin pumping at 0.2 mL/min.

    • Collect the product stream exiting the BPR. The first few column volumes should be discarded as the system reaches a steady state.

    • Monitor the reaction progress by taking aliquots for LC-MS or TLC analysis to ensure full conversion of the nitro group.

  • Workup and Isolation:

    • After the substrate solution has been processed, flush the system with pure methanol to recover any remaining product from the lines and catalyst bed.

    • Combine the product fractions and remove the solvent under reduced pressure. The resulting solid is the debrominated target compound, this compound. The hydrogenation process also results in hydrodebromination.

Process Parameters and Expected Results
ParameterValueRationale
Catalyst10% Pd/CHighly effective for both nitro group reduction and hydrodebromination.
Temperature50 °CMild conditions to prevent side reactions.
H₂ Pressure50 barEnsures sufficient hydrogen solubility for rapid reaction.
Flow Rate0.2 mL/minAllows for adequate residence time on the catalyst bed for full conversion.
Expected Yield >95% Flow hydrogenation is highly efficient and selective.
Purity >98% The heterogeneous catalyst is retained in the reactor, yielding a very clean product stream.

Advanced Application: Telescoped Synthesis

A significant advantage of flow chemistry is the ability to connect multiple reaction steps into a single, continuous process, known as a "telescoped" or "assembly-line" synthesis.[7][8] In this scenario, the output from the nitration reactor could be directly fed into the hydrogenation reactor after an in-line quenching and solvent-swapping step, eliminating the need for manual handling and isolation of the nitro-intermediate. This approach dramatically increases efficiency and throughput.

G cluster_0 Module 1: Nitration cluster_1 Module 2: Workup cluster_2 Module 3: Hydrogenation Nitration Flow Nitration Reactor Workup In-line Quench & Liquid-Liquid Extraction Unit Nitration->Workup Crude Product Stream Hydrogenation Flow Hydrogenation Reactor (Pd/C) Workup->Hydrogenation Purified Intermediate in MeOH FinalProduct This compound Hydrogenation->FinalProduct

Caption: Conceptual diagram of a telescoped synthesis workflow.

Conclusion

Continuous flow chemistry offers a superior alternative to traditional batch methods for the synthesis of this compound and its derivatives. The protocols presented here demonstrate how flow technology can transform challenging and hazardous reactions into safe, controlled, and highly efficient processes.[3][4] By adopting these methods, researchers and drug development professionals can accelerate the synthesis of key pharmaceutical intermediates, improve process safety and reproducibility, and facilitate seamless scaling from the laboratory to manufacturing.[1][6]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. For researchers, scientists, and professionals in drug development, coupling reactions involving functionalized heteroaromatics like 5-Methoxypyridin-3-amine are pivotal yet challenging.[1][2] This substrate, containing both a basic pyridine nitrogen and a primary amine, presents unique hurdles related to catalyst activity and reaction selectivity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Diagnosing & Solving Common Side Reactions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction has stalled, or I'm seeing very low conversion to the desired product. What is the most likely cause?

A1: Catalyst Inhibition and Deactivation.

This is the most frequent issue when working with unprotected aminopyridines.[3] The substrate, this compound, possesses two sites that can act as potent ligands for the palladium catalyst: the lone pair on the exocyclic amine and the lone pair on the pyridine ring nitrogen.[4]

  • Causality: Coordination of these nitrogen atoms to the palladium(0) or palladium(II) center can form stable, off-cycle complexes. This sequestration of the catalyst effectively reduces its concentration in the active catalytic cycle, leading to low or no conversion. The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (if it's the halide partner) towards the initial oxidative addition step.[4]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are specifically designed to overcome catalyst inhibition in heteroaromatic couplings.[4][5] Their steric bulk promotes the crucial reductive elimination step and discourages the binding of inhibitory substrates.[5]

    • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.[4]

    • Choice of Palladium Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed, air-stable Pd(II) precatalysts that incorporate the bulky phosphine ligands. These often provide more consistent and rapid initiation of the catalytic cycle.[6]

Q2: My main byproduct is 5-methoxypyridine. What is this side reaction, and how can I prevent it?

A2: Protodeboronation.

You are observing protodeboronation (also called protodeborylation), a reaction where the C-B bond of your boronic acid or ester coupling partner is cleaved and replaced by a C-H bond from a proton source in the reaction mixture.[7][8] This is a notoriously common and problematic side reaction, especially with electron-rich or heteroaryl boronic acids.[7][9]

  • Causality: The mechanism can be complex and is highly dependent on pH. For basic heteroaromatic boronic acids (like a pyridylboronic acid), decomposition can be rapid at neutral pH through the formation of a reactive zwitterionic intermediate.[7][10] In general, both acid- and base-catalyzed pathways exist. The presence of water and a strong base can accelerate the decomposition.

  • Troubleshooting Steps:

    • Use a Boronic Ester: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[8][9][10] These derivatives exhibit greater stability towards hydrolysis and protodeboronation, acting as a "slow-release" source of the boronic acid under the reaction conditions.

    • Optimize the Base: The choice of base is critical. While strong bases are needed for the transmetalation step, excessively harsh conditions can promote protodeboronation. Consider switching from strong aqueous bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[11][12] Running the reaction under strictly anhydrous conditions can also be beneficial.[4]

    • Control Stoichiometry: Use only a slight excess of the boronic reagent (e.g., 1.1–1.2 equivalents). A large excess will not necessarily drive the reaction to completion and provides more substrate for the protodeboronation side reaction.

    • Increase Reaction Rate: Ensure your catalytic system is highly active. A faster rate for the desired Suzuki coupling will outcompete the slower protodeboronation pathway. Employing the advanced ligands mentioned in A1 is key.

Q3: I'm observing a dimeric byproduct of my boronic acid coupling partner. What causes this homocoupling?

A3: Oxidative Homocoupling.

This side reaction involves the formation of a symmetrical biaryl from two molecules of the organoboron reagent. It can be a significant issue, consuming your nucleophile and complicating purification.

  • Causality: Homocoupling can occur through several pathways. A common mechanism involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of the dimer and Pd(0).[13] This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), fueling a catalytic cycle for homocoupling. In some cases, it can also arise from transmetalation of two boronic acid molecules to the palladium center followed by reductive elimination.

  • Troubleshooting Steps:

    • Thorough Degassing: This is the most critical step. Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[4]

    • Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling. This likely works by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[13]

    • Precise Stoichiometry: As with protodeboronation, using a minimal excess of the boronic acid (1.1-1.2 equivalents) reduces the probability of this side reaction.[14]

    • Catalyst Choice: Using a well-defined Pd(0) source, like Pd(PPh₃)₄ or [Pd₂(dba)₃], under inert conditions can sometimes give cleaner reactions than systems that rely on the in situ reduction of a Pd(II) salt.

Frequently Asked Questions (FAQs)
Q: Do I need to protect the primary amine on this compound?

A: Not necessarily, and it is often preferable to avoid the extra protection/deprotection steps. While historically, protecting groups like amides were used, modern catalyst systems have largely overcome this necessity.[15][16] The development of highly active, sterically demanding phosphine ligands (e.g., Buchwald ligands) has made the direct coupling of unprotected aminopyridines not only possible but efficient.[17] Attempting the reaction without protection using an optimized catalyst system should be your first approach. If catalyst inhibition remains insurmountable, converting the amine to an acetamide can be a viable strategy.[16][18]

Q: What is the best "starting point" combination of catalyst, ligand, and base for this substrate?

A: A robust starting point for challenging heteroaryl couplings like this would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)

  • Ligand: SPhos or XPhos (1.1-1.2 equivalents relative to Pd)

  • Base: K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) (2-3 equivalents)

  • Solvent: A polar aprotic solvent like 1,4-Dioxane, THF, or DME, often with a small amount of water (e.g., 10:1 ratio).[14][16][19]

This combination provides a highly active catalyst capable of overcoming inhibition, a moderately strong base that minimizes protodeboronation, and a solvent system suitable for most Suzuki reactions.

Q: How does the methoxy group influence the reaction?

A: The methoxy group at the 5-position is an electron-donating group. If this compound is used as the halide partner (e.g., 2-bromo-5-methoxypyridin-3-amine), this electron-donating character will slightly deactivate the C-Br bond towards oxidative addition, making this step slower compared to an electron-deficient pyridine. This further emphasizes the need for a highly active, electron-rich phosphine ligand to facilitate the oxidative addition step.[5][6]

Visualizing the Chemistry: Reaction and Troubleshooting Diagrams

To better understand the interplay of these factors, the following diagrams illustrate the core Suzuki cycle and the points where side reactions diverge.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(L)₂-X Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans DiarylPd Ar-Pd(II)(L)₂-Ar' Intermediate Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Ester) ArB->Trans Base Base Base->Trans Side_Reactions cluster_main Main Suzuki Pathway cluster_side Competing Side Reactions ArB Ar'-B(OR)₂ Pd_Cycle Pd(0)/Pd(II) Cycle ArB->Pd_Cycle Proto Protodeboronation ArB->Proto H₂O, Base Homo Homocoupling ArB->Homo O₂, Pd(II) Product Desired Product (Ar-Ar') Pd_Cycle->Product Inhibition Catalyst Inhibition Pd_Cycle->Inhibition Amine/Pyridine Coordination Proto_Product Byproduct: Ar'-H Proto->Proto_Product Homo_Product Byproduct: Ar'-Ar' Homo->Homo_Product Inactive_Pd Inactive [Pd]-Amine Complex Inhibition->Inactive_Pd

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyridin-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The inherent electronic properties of this compound, namely the electron-donating methoxy group and the nucleophilic amino group, present unique challenges and opportunities in reaction optimization. This document will provide a structured approach to overcoming these challenges and achieving successful reaction outcomes.

I. Understanding the Reactivity of this compound

This compound is an electron-rich heteroaromatic amine. The methoxy group at the 5-position and the amino group at the 3-position both act as electron-donating groups, increasing the electron density of the pyridine ring. This has several implications for its reactivity:

  • Nucleophilicity: The amino group is a primary nucleophile, readily participating in reactions such as acylation, alkylation, and amination. The pyridine nitrogen is also a Lewis basic site and can coordinate to metal catalysts, potentially leading to catalyst inhibition.

  • Regioselectivity in Electrophilic Aromatic Substitution: The electron-donating groups activate the pyridine ring towards electrophilic attack. The directing effects of the amino and methoxy groups will influence the regioselectivity of these reactions.

  • Challenges in Cross-Coupling Reactions: The electron-rich nature of the pyridine ring can make oxidative addition of a palladium catalyst (a key step in many cross-coupling reactions) more challenging compared to electron-deficient pyridines.

II. Troubleshooting Guide for Common Functionalization Reactions

This section provides a question-and-answer-style troubleshooting guide for common reactions involving this compound and its derivatives.

A. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the unique properties of aminopyridines can lead to challenges.

Q1: My Suzuki-Miyaura coupling reaction with a halogenated this compound is giving low to no yield. What are the likely causes?

Low or no conversion in Suzuki-Miyaura coupling with this substrate is a common issue. The primary culprits are often related to catalyst inhibition and the electronic nature of the starting material.

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation[1][2].

  • Poor Oxidative Addition: The electron-donating nature of the amino and methoxy groups can decrease the reactivity of the C-X (halide) bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3]

Initial Troubleshooting Steps:

  • Protect the Amino Group: The most reliable solution to prevent catalyst inhibition by the amino group is to protect it. Acylation to form an amide is a common and effective strategy. For instance, reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride to form the corresponding acetamide has been shown to facilitate successful Suzuki coupling.[4]

  • Ligand Selection: If a protection-free approach is desired, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings as they can promote oxidative addition and stabilize the active catalytic species.[1]

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[1]

  • Base and Solvent Selection: The choice of base and solvent is crucial. A common combination for Suzuki couplings of aminopyridines is K₃PO₄ in a mixture of 1,4-dioxane and water.[4][5]

Q2: I'm observing significant amounts of side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

Several side reactions can plague Suzuki couplings of aminopyridines:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is more prevalent with heteroaryl boronic acids and in aqueous conditions.

    • Solution: Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis, or perform the reaction under anhydrous conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a common byproduct, often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1]

  • Dehalogenation: The starting pyridyl halide is reduced, replacing the halide with a hydrogen atom.

    • Solution: Avoid potential hydride sources, such as certain alcohol solvents. Optimizing the reaction time to be as short as possible can also minimize this side reaction.[1]

Q3: My Buchwald-Hartwig amination with a halogenated this compound is failing. What adjustments should I consider?

Similar to Suzuki coupling, Buchwald-Hartwig amination of electron-rich aminopyridines can be challenging.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For aryl chlorides, which are less reactive than bromides or iodides, a highly active catalyst system is required.[3] Bulky, electron-rich biarylphosphine ligands are often necessary to facilitate the challenging oxidative addition step.[6]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst and higher temperatures.

  • Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition. A strictly inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst. Use dry, degassed solvents such as toluene or 1,4-dioxane.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

ParameterRecommended ConditionRationale
Substrate N-protected (e.g., acetamide)Prevents catalyst inhibition by the amino group.[4]
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands for challenging heteroaryl couplings.[1]
Base K₃PO₄ or Cs₂CO₃Effective bases for aminopyridine substrates.[4]
Solvent 1,4-Dioxane/Water or TolueneGood solubility for reactants and compatible with the catalytic system.
Temperature 80-110 °CTo overcome the activation barrier for oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide [4][5]

  • In a Schlenk flask, combine N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. N-Functionalization: Acylation and Alkylation

Direct functionalization of the amino group is a common transformation.

Q4: I am having trouble with the N-acylation of this compound. The reaction is messy and gives multiple products. What could be the issue?

While seemingly straightforward, N-acylation can have its complications.

  • Over-acylation: The product amide is still nucleophilic and can potentially react further, though this is less common.

  • Reaction with the Pyridine Nitrogen: The pyridine nitrogen can also be acylated, leading to the formation of a pyridinium salt.

  • Base Choice: The choice of base is important to neutralize the acid byproduct (e.g., HCl if using an acyl chloride) without promoting side reactions.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) is recommended to scavenge the acid byproduct without competing with the amine nucleophile.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting amine.

  • Reaction Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

Q5: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. How can I achieve selective mono-alkylation?

Controlling the degree of alkylation is a classic challenge in amine chemistry. The product of mono-alkylation is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Troubleshooting Steps:

  • Use a Large Excess of the Amine: Employing a large excess (5-10 fold) of this compound relative to the alkylating agent will statistically favor mono-alkylation. This is most practical when the amine is readily available and inexpensive.

  • Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃).

  • Protecting Group Strategy: For more complex syntheses, protecting the amine, performing the desired transformations on other parts of the molecule, and then deprotecting is a reliable approach.

III. Regioselective Functionalization of the Pyridine Ring

Q6: I need to functionalize the pyridine ring of 3-amino-5-methoxypyridine at the C4 position. How can I achieve this regioselectivity?

Direct electrophilic aromatic substitution on 3-amino-5-methoxypyridine is likely to be complex due to the activating and directing effects of both the amino and methoxy groups. A more controlled approach is often required.

  • Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. The amino group can be used as a directed metalation group (DMG) to direct a strong base to deprotonate the adjacent C4 position. A study has shown that 3-amino-5-methoxypyridine can be regioselectively metalated at the 4-position.[7]

Conceptual Workflow for Regioselective C4-Functionalization:

Caption: Workflow for C4-functionalization.

IV. Frequently Asked Questions (FAQs)

Q: Do I always need to protect the amino group of this compound for cross-coupling reactions?

A: While not always strictly necessary, protecting the amino group is highly recommended for robustness and reproducibility, especially in complex syntheses or during process development. It minimizes the risk of catalyst inhibition and can lead to cleaner reactions with higher yields. However, with careful optimization of the ligand, base, and reaction conditions, successful couplings with the unprotected amine are possible.

Q: What is the role of the methoxy group in the reactivity of the pyridine ring?

A: The methoxy group is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially more challenging for oxidative addition in palladium-catalyzed cross-coupling reactions.

Q: Can I perform a Buchwald-Hartwig amination using this compound as the amine coupling partner?

A: Yes, this compound can be used as the amine nucleophile in a Buchwald-Hartwig amination to couple with an aryl or heteroaryl halide. The general principles for optimizing this reaction would apply, with careful selection of the catalyst system to ensure efficient coupling.

V. References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem. Available at: --INVALID-LINK--

  • Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. The Journal of Organic Chemistry. ACS Publications. Available at: --INVALID-LINK--

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: --INVALID-LINK--

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: --INVALID-LINK--

References

Identification and removal of byproducts in 5-Methoxypyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key building block. By understanding the root causes of byproduct formation, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their typical byproduct profiles?

A1: Two primary routes are prevalent, each with a distinct impurity profile:

  • Nitration-Reduction Pathway: This classic route typically involves the nitration of a 3-methoxypyridine precursor, followed by the reduction of the nitro group. The main challenge here is controlling the regioselectivity of the nitration step. You can expect to see positional isomers, such as 3-methoxy-2-nitropyridine[1] or 3-methoxy-4-nitropyridine, which, upon reduction, yield the corresponding isomeric aminopyridines. Incomplete reduction can also leave residual nitro or intermediate nitroso compounds.[2]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach involves coupling an ammonia equivalent with a halogenated precursor like 3-bromo- or 3-chloro-5-methoxypyridine.[3][4] While often higher-yielding and more selective, this method can introduce process-specific impurities. Common byproducts include hydrodehalogenation of the starting material (forming 5-methoxypyridine), homocoupling of the aryl halide to form a bipyridyl species, and degradation products of the phosphine ligand.[5][6]

Q2: My final, isolated product is off-color (e.g., pink, brown, or black). What are the likely causes?

A2: Arylamines, including this compound, are susceptible to oxidation. The development of color is almost always due to the formation of oxidized, highly conjugated oligomeric or polymeric impurities. This can be caused by:

  • Air Exposure: Prolonged exposure of the amine to air, especially in solution or when adsorbed on a solid support like silica gel.

  • Trace Metal Contamination: Residual palladium or other transition metals from the synthesis can catalyze oxidation.

  • Light Exposure: Photochemical degradation can contribute to color formation.

To mitigate this, work expeditiously during purification, use an inert atmosphere (Nitrogen or Argon) where possible, and store the final product in a dark, cool, and inert environment.

Q3: What is the best general strategy for purifying crude this compound?

A3: A multi-step approach is often most effective:

  • Aqueous Workup/Extraction: Begin with an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities (like homocoupled byproducts or starting halides) in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Column Chromatography: This is the most powerful tool for separating closely related isomers and other impurities. A gradient elution on silica gel, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane/methanol, is typically effective.[7]

  • Recrystallization or Trituration: If a solid product of sufficient purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be used to achieve high purity and remove trace colored impurities.

Section 2: Troubleshooting Guide: Identification & Mitigation of Byproducts

This section addresses specific impurity-related issues in a problem-cause-solution format.

Problem 1: Presence of Isomeric Impurities in the Final Product
  • Likely Cause: This issue is most common in the nitration-reduction pathway due to a lack of complete regioselectivity during the electrophilic nitration of the pyridine ring. The methoxy group directs ortho- and para-, but the pyridine nitrogen's electron-withdrawing nature complicates this, leading to a mixture of isomers.

  • Identification Strategy:

    • HPLC-MS: The primary tool for detection. Isomers will have identical mass-to-charge ratios (m/z) but different retention times.

    • ¹H NMR: Careful analysis of the aromatic region in the NMR spectrum can reveal multiple sets of pyridine proton signals, each with distinct coupling patterns, confirming the presence of isomers.

  • Mitigation & Removal:

    • Reaction Optimization: Re-evaluate the nitrating agent, temperature, and solvent. Milder conditions may favor the desired isomer.

    • Purification: Meticulous flash column chromatography is the most reliable method for separating positional isomers. Use a shallow solvent gradient and consider high-performance silica for difficult separations.

Problem 2: Significant Amounts of Unreacted Halogenated Starting Material
  • Likely Cause: This is a common issue in Buchwald-Hartwig aminations. Potential causes include:

    • Catalyst Deactivation: The Pd(0) active species may have been oxidized or poisoned.[5]

    • Insufficient Base or Incorrect Base Choice: The base may not be strong enough to deprotonate the amine or may be sterically hindered.

    • Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion.

  • Identification Strategy:

    • TLC: An easy in-process check. The starting material will typically have a different Rf value than the more polar amine product.

    • LC-MS/GC-MS: Provides definitive identification and quantification of the remaining starting material.

  • Mitigation & Removal:

    • Ensure Inert Conditions: Use rigorously dried solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to protect the catalyst.[6]

    • Optimize Catalyst System: Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalyst lifetime and efficiency.[8]

    • Purification: Unreacted starting material can typically be removed via acid-base extraction (as it is not basic) or column chromatography.

Problem 3: Formation of High Molecular Weight Byproducts (e.g., Bipyridyls)
  • Likely Cause: These are homocoupling products of the aryl halide starting material, a known side reaction in palladium-catalyzed couplings. It is often promoted by catalyst decomposition or the presence of oxygen.

  • Identification Strategy:

    • LC-MS: Will show a peak with a mass corresponding to two units of the starting aryl group minus the halogens.

  • Mitigation & Removal:

    • Ligand Choice: The use of appropriate phosphine ligands is crucial to favor the desired C-N reductive elimination over side reactions.[3]

    • Strictly Anaerobic Conditions: Removing all traces of oxygen is critical to suppress this pathway.

    • Purification: These byproducts are non-polar and non-basic, making them easily separable from the desired amine by both acid-base extraction and column chromatography.

Data Summary: Common Impurities
Impurity TypeProbable Synthetic RouteIdentification MethodKey Analytical Signature
Isomeric AminopyridinesNitration-ReductionHPLC-MS, ¹H NMRSame m/z, different HPLC retention time; distinct aromatic NMR signals.
Unreacted Aryl HalideBuchwald-HartwigTLC, LC-MS, GC-MSm/z matches starting material; typically less polar than product.
Hydrodehalogenated PrecursorBuchwald-HartwigGC-MS, LC-MSm/z matches starting material minus halogen.
Bipyridyl HomocouplingBuchwald-HartwigLC-MSm/z corresponds to dimer of the aryl scaffold.
Residual Nitro-CompoundNitration-ReductionTLC, LC-MSm/z matches the nitro-intermediate; often yellow/orange on TLC.
Oxidized Amine SpeciesAny (during workup/storage)HPLCMultiple small, broad peaks; visible color in the sample.

Section 3: Experimental Protocols

Protocol 1: Analytical Workflow for Impurity Profiling via HPLC-MS

This protocol provides a self-validating system for identifying and roughly quantifying impurities in a crude reaction mixture.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude product into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol). Ensure complete dissolution.

    • Prepare a "blank" vial containing only the solvent.

  • Instrumentation & Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and Mass Spectrometer (ESI+ mode).

  • Data Analysis:

    • Integrate all peaks in the chromatogram. The peak area percentage gives a semi-quantitative measure of purity.

    • Examine the mass spectrum for each peak. Confirm the main peak corresponds to the [M+H]⁺ of this compound.

    • Analyze the m/z of impurity peaks to hypothesize their structures based on the expected byproducts outlined in the table above.

  • Validation Check:

    • The blank injection should show no significant peaks.

    • The retention time of the main product should be consistent across multiple injections.

Protocol 2: Purification of Crude this compound by Flash Column Chromatography
  • Slurry Preparation:

    • Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry-loading" method prevents band broadening.

  • Column Packing:

    • Select a column size appropriate for the amount of material (typically a 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using a non-polar solvent (e.g., Heptane).

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with 100% Heptane to elute very non-polar impurities.

    • Gradually increase the solvent polarity by introducing Ethyl Acetate (e.g., gradient from 0% to 50% Ethyl Acetate in Heptane).

    • Collect fractions and monitor them by TLC (staining with potassium permanganate or visualizing under UV light).

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure.

    • QC Check: Analyze the purified material by HPLC-MS and ¹H NMR to confirm purity and structure.

Section 4: Visual Guides

Troubleshooting_Workflow cluster_analysis Analysis cluster_decision Decision & Action cluster_verification Verification Crude Crude Reaction Mixture Analysis Impurity Profiling (HPLC-MS, NMR) Crude->Analysis 1. Analyze Sample Identify Identify Byproducts (Isomers, SM, etc.) Analysis->Identify 2. Interpret Data Select Select Purification Strategy (Chromatography, Extraction) Identify->Select 3. Choose Method Purify Execute Purification Select->Purify 4. Perform QC Final Purity Check (>98%?) Purify->QC 5. Verify Pure Pure Product QC->Pure Yes Rework Re-Purify QC->Rework No

// Reactants SM [label="3-Methoxy-Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; NitratingAgent [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products MainProduct [label="5-Nitro-3-Methoxy-Pyridine\n(Desired Intermediate)", fillcolor="#E6F4EA", fontcolor="#34A853"]; Byproduct [label="2-Nitro-3-Methoxy-Pyridine\n(Isomeric Byproduct)", fillcolor="#FCE8E6", fontcolor="#EA4335"];

// Arrows SM -> MainProduct [label=" Major Pathway", color="#34A853"]; SM -> Byproduct [label=" Side Reaction", color="#EA4335"]; NitratingAgent -> SM [style=invis]; // for alignment } ` Caption: Formation of an isomeric byproduct during nitration.

Section 5: References

  • ChemicalBook: this compound. Provides basic properties and supplier information. --INVALID-LINK--

  • HETEROCYCLES, Vol. 50, No. 2, 1999. Discusses reactions of methoxypyridine derivatives with amines, providing context for potential side reactions. --INVALID-LINK--

  • Wikipedia: Buchwald–Hartwig amination. A comprehensive overview of the reaction mechanism and ligand development. --INVALID-LINK--

  • Chemistry LibreTexts: Buchwald-Hartwig Amination. Details the catalytic cycle and reaction scope, including choice of base and catalysts. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable: Buchwald-Hartwig Amination Reagent Guide. Provides insights into industrial applications and green chemistry considerations. --INVALID-LINK--

  • Oakwood Chemical: 3-Bromo-2-methoxy-5-nitropyridine. Example of a potential starting material for synthesis. --INVALID-LINK--

  • Pipzine Chemicals: 3-Bromo-2-methoxy-5-nitropyridine. Discusses synthetic methods and potential for polybromide byproducts. --INVALID-LINK--

  • BLD Pharm: this compound hydrochloride. Provides analytical data references like NMR and LC-MS for the product salt. --INVALID-LINK--

  • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction. A collection of recent literature and developments in the reaction. --INVALID-LINK--

  • YouTube: The Ultimate Guide to Buchwald-Hartwig Amination. A visual explanation of the catalytic cycle and the role of ligands. --INVALID-LINK--

  • Organic Syntheses: Preparation of secondary amines from primary amines. Provides a detailed experimental procedure for purification by column chromatography and extraction. --INVALID-LINK--

  • PubChem: 5-Bromo-3-methoxy-2-nitropyridine. Database entry for a relevant chemical intermediate. --INVALID-LINK--

  • ChemScene: 3-Bromo-2-methoxy-6-methyl-5-nitropyridine. Example of a substituted pyridine intermediate. --INVALID-LINK--

  • CP Lab Safety: 3-Bromo-2-methoxy-5-nitropyridine. Commercial listing for a potential precursor. --INVALID-LINK--

  • Parchem: this compound. Commercial listing for the target compound. --INVALID-LINK--

  • NIH PMC: Direct Methoxypyridine Functionalization. Research article demonstrating advanced synthetic strategies involving methoxypyridines. --INVALID-LINK--

  • ResearchGate: Quantitation of Genetox Impurities Using a Surrogate Standard Approach. Paper discussing LC-MS methods for impurity analysis, mentioning 3-methoxy-2-nitropyridine. --INVALID-LINK--

  • Sigma-Aldrich: 4-Iodo-5-methoxypyridin-3-amine. Product page for a related, halogenated analog. --INVALID-LINK--

  • Leading Chemical Supplier: Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Discusses the reactivity of the nitro and methoxy groups on the pyridine ring. --INVALID-LINK--

  • PubChem: 5-Bromo-2-methoxypyridin-3-amine. Database entry for a related bromo-substituted aminopyridine. --INVALID-LINK--

  • NIH PMC: Investigation into the Formation of Impurities during the Optimization of Brigatinib. Research article detailing impurity formation and removal via recrystallization in a related synthesis. --INVALID-LINK--

  • Sigma-Aldrich: 5-Methoxy-pyridin-3-ol. Product page for a related hydroxyl analog. --INVALID-LINK--

  • CymitQuimica: 5-METHOXY-PYRIDIN-3-OL. Provides information on a potential precursor or related compound. --INVALID-LINK--

  • Google Patents: US7256295B2. Patent describing the reduction of a nitropyridine to a diaminopyridine, relevant to the reduction step. --INVALID-LINK--

  • Sigma-Aldrich: 3-Methoxy-2-nitropyridine. Product page for a potential intermediate/byproduct. --INVALID-LINK--

  • MDPI: Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine. Provides context on the reactivity and functionalization of halogenated heterocycles. --INVALID-LINK--

References

Technical Support Center: Purification of Polar 5-Methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 5-methoxypyridin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The inherent polarity and basicity of the pyridine scaffold, combined with the electronic influence of the methoxy and amine substituents, present a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to develop robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from the inherent physicochemical properties of these molecules. Their high polarity can lead to issues such as poor retention in standard reversed-phase chromatography (RPC) systems, significant peak tailing in both normal and reversed-phase HPLC due to strong interactions with the stationary phase, and difficulties in achieving high purity due to the co-elution of structurally similar impurities.[1] Furthermore, the basic nature of the pyridine nitrogen can lead to undesirable interactions with acidic silica-based stationary phases, causing peak distortion and potential on-column degradation.[2][3]

Q2: My this compound derivative shows poor retention on a C18 column. What are my options?

A2: This is a common issue with highly polar compounds in reversed-phase chromatography.[4][5] Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.[6]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar molecules.[4]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your basic amine, increasing its hydrophobicity and thus its retention on a C18 column.[7] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

  • Explore Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[8][9][10] This allows for tunable selectivity by adjusting mobile phase pH and ionic strength, providing excellent retention for polar and ionizable compounds without the need for ion-pairing reagents.[11]

Q3: I'm observing significant peak tailing in my HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound derivatives is often caused by strong interactions between the basic amine and acidic residual silanol groups on the surface of silica-based stationary phases.[2] To mitigate this:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. These modifiers compete with your analyte for the active silanol sites, reducing tailing.

  • pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a higher pH can suppress the ionization of silanol groups, but you must consider the stability of your compound and the column.

  • Use a Base-Deactivated Column: Many modern HPLC columns are specifically treated to minimize the number of accessible silanol groups, leading to improved peak shape for basic analytes.

Q4: Can I use normal-phase chromatography for these polar compounds?

A4: Yes, normal-phase chromatography (NPC) can be effective, especially for separating isomers.[12][13] However, due to the high polarity of this compound derivatives, you may need to use highly polar mobile phases, such as mixtures of dichloromethane, methanol, and sometimes a small amount of ammonium hydroxide to prevent streaking on the silica gel.[14] A significant challenge with NPC is its sensitivity to water, which can drastically affect retention times and reproducibility.

Q5: Is crystallization a viable purification method for these derivatives?

A5: Crystallization can be a highly effective and scalable purification technique, especially for removing minor impurities.[2] However, the high polarity of these compounds can make them very soluble in common polar solvents, which can make crystallization challenging. A systematic screening of various solvents and solvent mixtures is often necessary. If the free base is difficult to crystallize, converting it to a salt can be a powerful strategy.

Q6: How can salt formation aid in the purification of this compound derivatives?

A6: Salt formation is an excellent strategy for purifying basic compounds.[15][16] By reacting your amine with an acid (e.g., HCl, HBr, or a sulfonic acid), you form a salt which often has significantly different solubility properties than the free base.[17][18] This can facilitate purification by:

  • Crystallization: Salts are often crystalline solids even when the free base is an oil, making them amenable to purification by recrystallization.[15]

  • Precipitation: The salt may be insoluble in a particular solvent, allowing for its selective precipitation from a solution containing impurities. For successful salt formation, the pKa of the counter-ion acid should generally be at least 2 pH units lower than the pKa of the pyridine derivative.[17]

Troubleshooting Guides

Issue 1: Poor Recovery After Column Chromatography
Symptom Possible Cause Solutions
Low overall yield after purification. Irreversible adsorption to the stationary phase. The basic amine may be strongly and irreversibly binding to acidic sites on the silica gel.[2]1. Neutralize the Stationary Phase: Pre-treat the silica gel with a dilute solution of a base like triethylamine in your eluent. 2. Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica like amino-propylated silica.[14][19] 3. Switch to a Different Chromatographic Mode: Explore reversed-phase, HILIC, or mixed-mode chromatography where irreversible adsorption is less likely.
On-column decomposition. The acidic nature of the silica gel may be degrading your compound.[3]1. Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound is likely unstable on silica. 2. Use a Less Acidic Stationary Phase: As mentioned above, alumina or treated silica can be beneficial.
Compound is too soluble in the mobile phase. 1. Re-evaluate Your Solvent System: Use a less polar mobile phase to ensure your compound has an appropriate Rf value (typically 0.2-0.4 for good separation).[19]
Issue 2: Co-elution of Impurities
Symptom Possible Cause Solutions
Fractions contain both the desired product and impurities. Insufficient resolution between the product and impurities. The chosen chromatographic system does not provide enough selectivity.1. Optimize the Mobile Phase: For normal phase, try adding a different polar modifier (e.g., isopropanol instead of methanol). For reversed-phase, adjust the pH or the organic modifier. 2. Change the Stationary Phase: Different stationary phases (e.g., silica vs. C18 vs. HILIC) offer different selectivities.[9][10] 3. Consider a Multi-Step Purification: It may be necessary to use two different purification techniques (e.g., flash chromatography followed by preparative HPLC or crystallization).
Structurally very similar impurities. 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides higher resolution than flash chromatography. 2. Derivatization: Temporarily converting your amine to a derivative (e.g., a Boc-protected amine) can alter its polarity and make it easier to separate from impurities. The protecting group can then be removed after purification.[14]
Issue 3: Product is an Oil and Fails to Crystallize
Symptom Possible Cause Solutions
The purified product is a persistent oil. Presence of residual solvent or minor impurities. Even small amounts of impurities can inhibit crystallization.[2]1. Ensure High Purity: Re-purify a small sample by preparative HPLC to see if the highly pure material crystallizes. 2. Remove Residual Solvents: Dry the oil under high vacuum for an extended period, possibly with gentle heating if the compound is stable.
The compound has a low melting point or is amorphous. 1. Solvent Screening: Systematically try a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, vapor diffusion, and adding an anti-solvent can be effective.[1] 2. Salt Formation: Convert the oily free base into a crystalline salt as described in the FAQs.[15][20]

Experimental Workflows

Workflow for Method Selection in Purifying Polar this compound Derivatives

Caption: A decision tree for selecting an appropriate purification strategy.

General Protocol for Purity Assessment by HPLC
  • Sample Preparation:

    • Prepare a stock solution of your purified this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example Method):

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For highly polar compounds, a HILIC or mixed-mode column may be more appropriate.[2][8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of your compound based on the area percentage of the main peak.

References

How to avoid homocoupling in Suzuki reactions with 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Homocoupling in Suzuki Reactions with 5-Methoxypyridin-3-amine

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions when working with electron-rich and potentially coordinating substrates like this compound.

Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids

Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This not only diminishes the yield of your desired cross-coupled product but also introduces purification challenges.[1][2] This guide will help you diagnose and resolve issues with excessive homocoupling.

Question 1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What are the primary causes?

Answer:

Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][3] Rigorous exclusion of oxygen is one of the most critical factors in suppressing this pathway.[4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

The diagram below illustrates these proposed mechanisms for boronic acid homocoupling.

G Proposed Mechanisms for Boronic Acid Homocoupling cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation R-R R-R Pd(II)->R-R Homocoupling O2 O2 O2->Pd(II) 2 R-B(OH)2 2 R-B(OH)2 2 R-B(OH)2->R-R R-R->Pd(0) Reductive Elimination Pd(II)_pre Pd(II) Precatalyst R-R_pre R-R Pd(II)_pre->R-R_pre Homocoupling 2 R-B(OH)2_pre 2 R-B(OH)2 2 R-B(OH)2_pre->R-R_pre Pd(0)_active Active Pd(0) R-R_pre->Pd(0)_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Question 2: How can I effectively remove oxygen from my reaction to prevent homocoupling?

Answer:

Rigorous degassing is crucial.[1] Here is a standard protocol for ensuring an inert atmosphere:

Protocol: Degassing Reaction Mixture

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, to remove adsorbed water and oxygen.

  • Assemble Apparatus: Assemble your reaction flask, condenser, and other glassware.

  • Purge with Inert Gas: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Degassing:

    • Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes prior to use. This is a highly effective method.[3]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing.

  • Reaction Setup: Add your solid reagents (this compound starting material, boronic acid, base, and catalyst) to the flask, then add the degassed solvent via cannula or syringe. Maintain a positive pressure of inert gas throughout the reaction.

Question 3: My substrate is an electron-rich aminopyridine. Does this pose any special challenges for Suzuki coupling and homocoupling?

Answer:

Yes, substrates like this compound present specific challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6]

  • Substrate Reactivity: The electron-donating nature of the methoxy and amino groups can make the aryl halide less reactive towards oxidative addition, a key step in the catalytic cycle.[7]

These factors can slow down the desired cross-coupling reaction, giving more opportunity for side reactions like homocoupling to occur. To counteract this, the choice of ligand is critical.

Question 4: What role do ligands play in minimizing homocoupling, especially with a substrate like this compound?

Answer:

Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[7] For challenging substrates, and to minimize homocoupling, consider the following:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][8]

    • Their steric bulk can hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination step.[9]

    • Their electron-donating nature increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step, especially with less reactive aryl halides.[10]

The diagram below illustrates the general workflow for troubleshooting homocoupling.

G start High Homocoupling Observed degas Improve Degassing Protocol (Sparging, Freeze-Pump-Thaw) start->degas Check Oxygen Exclusion ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) degas->ligand If problem persists base Screen Weaker Inorganic Bases (e.g., K3PO4, K2CO3) ligand->base Optimize Base temp Lower Reaction Temperature base->temp Optimize Conditions slow_add Slow Addition of Boronic Acid temp->slow_add Procedural Change success Homocoupling Minimized slow_add->success

Caption: Troubleshooting workflow for minimizing homocoupling.

Question 5: How does my choice of base and solvent affect homocoupling?

Answer:

The base is essential for activating the boronic acid for transmetalation, but an improper choice can promote homocoupling.[1]

  • Base Selection: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1][11]

  • Solvent Selection: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and effective at minimizing homocoupling. While water is often added to help dissolve the base and boronate species, excessive amounts can sometimes promote homocoupling.[1]

ParameterRecommendationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are less likely to promote homocoupling than strong bases.[1]
Solvent 1,4-Dioxane, Toluene, THF (often with minimal water)Aprotic solvents are generally effective. Excess water can sometimes increase homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for my Suzuki reaction to avoid homocoupling?

A1: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling.[1][12] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. Start with temperatures around 80-90 °C for aryl bromides and optimize from there.

Q2: Can procedural modifications during the reaction setup help reduce homocoupling?

A2: Yes. A very effective technique is the slow addition of the boronic acid solution to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[1] Using a slight excess of the aryl halide (your this compound derivative) can also help ensure the palladium catalyst preferentially reacts with it.[1]

Q3: I'm still seeing homocoupling even after rigorous degassing. What else could be the issue?

A3: If you are using a Pd(II) precatalyst, the initial reduction to Pd(0) may be inefficient, leading to Pd(II)-mediated homocoupling. Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, adding a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[3]

Q4: My aminopyridine starting material is not very soluble. How can I address this without promoting side reactions?

A4: Solubility can be a significant issue.[13] Screening different solvents is the first step. A mixture of toluene, ethanol, and water can sometimes improve solubility while maintaining good catalytic activity. If solubility remains a problem, you might consider derivatizing your starting material to improve its solubility, although this adds steps to your synthesis. For this compound, a solvent system like 1,4-dioxane/water is often a good starting point.[14]

Q5: Besides homocoupling, what other side reactions should I be aware of with my substrate?

A5: Two other common side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[8] Using anhydrous conditions or more stable boronate esters (e.g., pinacol esters) can mitigate this.[5]

  • Dehalogenation: The starting aryl halide can be converted to the corresponding arene. This can be caused by hydride sources in the reaction mixture (e.g., certain alcohol solvents or amine bases).[7]

References

Technical Support Center: 5-Methoxypyridin-3-amine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Protodeboronation and Other Common Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxypyridin-3-amine and its derivatives in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you navigate the unique challenges posed by this electron-rich heteroaromatic amine, with a primary focus on mitigating the pervasive issue of protodeboronation in Suzuki-Miyaura coupling.

Introduction: The Challenge of Protodeboronation

This compound is a valuable building block in medicinal chemistry. However, its corresponding boronic acid is highly susceptible to a detrimental side reaction known as protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the regeneration of the starting amine (5-methoxypyridine) and a significant reduction in the yield of the desired coupled product.

The electron-donating nature of both the methoxy and amino groups on the pyridine ring increases the electron density at the carbon atom bearing the boronic acid group. This heightened electron density, combined with the inherent basicity of the pyridine nitrogen, can facilitate protonolysis of the C-B bond under typical Suzuki-Miyaura reaction conditions, particularly in the presence of water and a base.[1] Understanding and controlling this side reaction is paramount for successful and reproducible cross-coupling outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound derivatives in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction has a low yield, and I've re-isolated a significant amount of 5-methoxypyridine. What is happening?

A1: This is a classic symptom of protodeboronation.[1] The boronic acid derivative of your starting material is likely unstable under the reaction conditions. The combination of a base, a proton source (like water or alcohol solvents), and elevated temperatures creates a favorable environment for the C-B bond to be cleaved before the desired cross-coupling can occur.

Causality: The base required for the Suzuki-Miyaura catalytic cycle activates the boronic acid for transmetalation. However, it also increases the concentration of hydroxide or alkoxide ions, which can facilitate the protonolysis of the electron-rich C-B bond.[1]

Solutions:

  • Switch to a Boronic Ester: The most effective strategy is to avoid using the free boronic acid altogether. Boronic esters, particularly pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards protodeboronation.[2] The 5-methoxy-3-pyridineboronic acid pinacol ester is commercially available and serves as an excellent alternative.[1] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and favoring the productive cross-coupling pathway over decomposition.[1]

  • Use Anhydrous Conditions: Meticulously dried, anhydrous solvents (e.g., dioxane, toluene, or DMF) and reagents can significantly suppress protodeboronation by minimizing the primary proton source.[2]

  • Optimize the Base: The choice of base is critical. While strong bases can accelerate the reaction, they can also promote protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. In some cases, potassium phosphate (K₃PO₄) can be effective, but it should be used with caution and preferably under anhydrous conditions.[2]

Q2: I'm using the pinacol ester of 5-methoxypyridin-3-boronic acid, but my yields are still inconsistent. What else could be going wrong?

A2: Even with a stable boronic ester, challenges can arise from catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen and the free amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity and slowing down the catalytic cycle.[3]

Causality: The lone pairs on the nitrogen atoms can bind to the open coordination sites on the palladium center, preventing the oxidative addition or reductive elimination steps from occurring efficiently. This leads to an inactive or "poisoned" catalyst.

Solutions:

  • Select the Right Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are designed to overcome catalyst inhibition.[3] They create a sterically hindered and electron-rich palladium center that promotes the desired catalytic steps while minimizing coordination from the substrate's nitrogen atoms.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2]

  • Protect the Amino Group: If catalyst inhibition remains a persistent issue, protecting the amino group as an acetamide can be a highly effective, albeit longer, strategy.[4] This significantly reduces its ability to coordinate with the palladium catalyst. The protecting group can be removed in a subsequent step.

Q3: How do I set up a reliable Suzuki-Miyaura reaction to minimize protodeboronation from the start?

A3: A well-designed experiment is the best defense. The following table summarizes a recommended starting point for your reaction setup, based on best practices for challenging heteroaromatic amine couplings.

ParameterRecommended ConditionRationale
Boron Reagent 5-Methoxy-3-pyridineboronic acid pinacol esterIncreased stability against protodeboronation compared to the free boronic acid.[2]
Palladium Precatalyst Pd₂(dba)₃ or a Buchwald G3 PrecatalystProvides a reliable source of active Pd(0). G3 precatalysts offer enhanced stability and activity.
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1)Bulky, electron-rich ligands that prevent catalyst inhibition by the amine and pyridine nitrogens.[3]
Base K₂CO₃ or K₃PO₄ (anhydrous, finely powdered)Moderately strong bases that are effective in promoting transmetalation without excessively accelerating protodeboronation.
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that minimize the risk of protonolysis of the C-B bond.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxidation of the Pd(0) catalyst and phosphine ligands.
Degassing Mandatory (Freeze-pump-thaw or sparging)Removes dissolved oxygen which can lead to catalyst decomposition and homocoupling of the boronic ester.[2]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation A Ar-B(pin) (5-Methoxypyridin-3-yl-Bpin) C Transmetalation (Base-mediated) A->C P1 Ar-B(pin) B [Ar-Pd(II)-L₂-X] B->C D [Ar-Pd(II)-L₂-Ar'] C->D E Reductive Elimination D->E F Ar-Ar' (Desired Product) E->F G Pd(0)L₂ E->G Catalyst Regeneration I Oxidative Addition G->I H Ar'-X (Coupling Partner) H->I I->B P2 Hydrolysis (Trace H₂O) P1->P2 P3 Ar-B(OH)₂ P2->P3 P4 Protonolysis (Base, H⁺ source) P3->P4 P5 Ar-H (5-Methoxypyridine) P4->P5 G Start Reaction Failed or Low Yield CheckProto Protodeboronation Observed? (Starting Amine Recovered) Start->CheckProto CheckSM Starting Materials Recovered? CheckProto->CheckSM No Sol_Proto1 Use Pinacol Ester (if not already) CheckProto->Sol_Proto1 Yes Sol_SM1 Switch to Bulky Ligand (SPhos, XPhos) CheckSM->Sol_SM1 Yes Sol_Proto2 Ensure Anhydrous Conditions (Dry Solvents/Reagents) Sol_Proto1->Sol_Proto2 Sol_Proto3 Switch to a Weaker Base (e.g., K₂CO₃) Sol_Proto2->Sol_Proto3 End Reaction Optimized Sol_Proto3->End Sol_SM2 Increase Catalyst Loading (e.g., to 3-5 mol%) Sol_SM1->Sol_SM2 Sol_SM3 Screen Different Bases/Solvents (e.g., K₃PO₄ in Toluene) Sol_SM2->Sol_SM3 Sol_SM4 Check Reagent Quality (Fresh Catalyst/Base) Sol_SM3->Sol_SM4 Sol_SM4->End

References

Technical Support Center: Enhancing the Stability of 5-Methoxypyridin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxypyridin-3-amine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules. However, researchers often encounter stability issues with this compound in solution, leading to discoloration, degradation, and inconsistent experimental results. Like many aromatic amines, its utility is matched by its sensitivity to environmental factors.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental reasons behind the instability of this compound. Understanding the causality is the first step toward effective mitigation.

Q1: My solution of this compound turned yellow/brown after a short time. What is happening?

Answer: This discoloration is a classic indicator of oxidative degradation. Aromatic amines, as a class, are susceptible to oxidation when exposed to atmospheric oxygen, light, and even trace metal impurities.[1] The initial colorless compound undergoes oxidation to form highly conjugated, colored intermediates and, eventually, polymeric materials. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups increases the electron density of the pyridine ring, making the molecule more susceptible to oxidation compared to unsubstituted pyridine.[2]

Q2: What are the primary chemical pathways that lead to the degradation of this compound in solution?

Answer: The degradation of this compound primarily proceeds through oxidation. There are two main sites of reactivity: the exocyclic amino group and the pyridine ring nitrogen.

  • Oxidation of the Amino Group: The primary amine can be oxidized to form nitroso and nitro derivatives, or it can participate in radical reactions that lead to dimerization and polymerization.

  • Oxidation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine ring's nitrogen atom can be oxidized to form a pyridine N-oxide.[3] This is a common metabolic and degradation pathway for pyridine-containing compounds.

  • Photo-oxidation: Exposure to light, particularly UV wavelengths, can catalyze the formation of reactive radical species, significantly accelerating the degradation process.

Q3: I store my solid compound properly, but the instability only appears in solution. Why is the solvent so important?

Answer: In the solid state, molecular mobility is restricted, and the surface area exposed to oxygen is limited. Once dissolved, the individual molecules are fully solvated and exposed to dissolved oxygen, trace impurities in the solvent, and have greater freedom to react. Furthermore, the choice of solvent can directly influence stability. For example, solvents like DMSO, while excellent for solubilization, are hygroscopic and can contain reactive impurities or degrade under certain conditions, accelerating compound decomposition.[4] The solvent also dictates the equilibrium between the neutral base and its protonated form, which has a profound impact on stability.[5]

Part 2: Troubleshooting and Proactive Stabilization

This section provides actionable protocols and direct comparisons to help you make informed decisions during your experimental setup.

Q4: What is the best solvent for preparing a stable stock solution of this compound?

Answer: There is no single "best" solvent, as the choice depends on the requirements of your downstream application (e.g., solubility, compatibility with assays). However, you can select a solvent that minimizes degradation by considering the following factors. For optimal stability, use high-purity, anhydrous solvents that have been de-gassed (e.g., by sparging with argon or nitrogen) prior to use.

SolventProsCons & Mitigation StrategiesRecommendation
DMSO High solubilizing power for a wide range of compounds.Hygroscopic; can contain reactive impurities and promote oxidation.[4] Mitigation: Use anhydrous, high-purity grade. Store under inert gas. Avoid frequent freeze-thaw cycles.Use for initial solubilization if necessary, but prepare fresh or use for short-term storage only.
DMF Good solubilizing power.Can degrade to form dimethylamine and formic acid, which can react with the compound. Mitigation: Use high-purity, amine-free grade.Suitable for many applications, but check for compatibility. Purity is critical.
Acetonitrile (ACN) Chemically more inert than DMSO/DMF; common in analytical methods like HPLC.Lower solubilizing power for some compounds.Excellent choice for analytical standards and reactions where it is a suitable solvent.
Ethanol / Methanol Good solubilizing power; protic nature can help stabilize via H-bonding.Can act as a nucleophile in certain reactions. May contain water.Good general-purpose choice. Use anhydrous grade.
Acidified Aqueous Buffer Protonation of the amine and pyridine nitrogen significantly increases stability.[3]Solubility may be limited. pH must be compatible with the experiment.Highly Recommended for aqueous-based assays if the salt form is soluble and compatible. A buffer at pH < 5 is a good starting point.
Q5: Should I use the free base or a salt form (e.g., hydrochloride) of the compound?

Answer: Whenever possible, using a salt form is highly recommended for improved stability.

The underlying principle is the protection of the nitrogen lone pairs. In the free base form, the lone pair electrons on both the pyridine nitrogen and the amino group are available for oxidation. By forming a salt (e.g., by reacting with HCl), the most basic nitrogen—the pyridine ring nitrogen—becomes protonated. This sequesters the lone pair, making it unavailable for oxidation.[3] This is one of the most effective strategies for stabilizing aminopyridines.

Workflow: Preparing a Stable Solution

The following diagram outlines the decision-making process for preparing and storing a solution of this compound.

G cluster_prep Preparation cluster_store Storage & Use Start Start: Need Stock Solution Solvent Select Solvent (See Table) Start->Solvent Form Choose Compound Form Solvent->Form FreeBase Use Free Base Form->FreeBase If salt is not available Salt Use Salt Form (e.g., HCl) (Recommended) Form->Salt If available & compatible Prepare Prepare Solution: - Use degassed solvent - Work under inert gas if possible - Minimize light exposure FreeBase->Prepare Salt->Prepare Store Store Solution Prepare->Store Conditions - 2-8°C (short-term) or -20°C (long-term) - Tightly sealed amber vial - Blanket with Ar or N₂ Store->Conditions Use Use in Experiment (Prepare fresh dilutions) Store->Use

Caption: Decision workflow for preparing and storing this compound solutions.

Q6: I've prepared my solution correctly. What are the optimal long-term storage conditions?

Answer: Proper storage is crucial to maintain the integrity of your stock solution over time. The following conditions are recommended based on established best practices for sensitive aromatic amines.[6][7]

ParameterRecommendationRationale
Temperature -20°C or -80°C Slows down the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen from the headspace of the vial, preventing oxidation.[8]
Light Exposure Amber Glass Vials Protects the compound from photo-degradation.[7]
Container Tightly sealed vial with a PTFE-lined cap Prevents solvent evaporation and ingress of atmospheric moisture and oxygen.
Aliquoting Store in single-use aliquots Avoids repeated freeze-thaw cycles which can accelerate degradation and introduce water condensation.[4]

Part 3: Experimental Protocols for Stability Assessment

Trustworthy science requires self-validating protocols. This section provides a method to empirically test the stability of your specific solution.

Protocol 1: HPLC-Based Stability Assessment

This protocol allows you to quantify the degradation of this compound in your chosen solvent and storage conditions over time.

Objective: To determine the percentage of the parent compound remaining at various time points.

Materials:

  • This compound

  • Chosen solvent (HPLC-grade)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA or Formic Acid)

  • Autosampler vials

Methodology:

  • Method Development: Develop an HPLC method that gives a sharp, symmetrical peak for this compound with a retention time of 3-10 minutes. The UV detector wavelength should be set to the λ_max of the compound.

  • Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent system.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC. Record the peak area of the parent compound. This is your 100% reference.

  • Incubation: Store the stock solution under the conditions you wish to test (e.g., benchtop at room temp, 4°C in the dark, etc.).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point t using the formula: % Remaining = (Peak Area at time t / Peak Area at T=0) * 100

    • Observe the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.

Postulated Degradation Pathways

The following diagram illustrates the likely points of oxidative attack on the this compound molecule.

G cluster_main Postulated Oxidative Degradation cluster_key Key Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide O₂ / Light Polymer Colored Dimers / Polymers Parent->Polymer O₂ / Light Other Other Oxidized Products (e.g., Nitro derivatives) Parent->Other O₂ / Light k1 Red arrows indicate oxidative attack pathways.

Caption: Potential oxidative degradation pathways for this compound.

References

Technical Support Center: Advanced Strategies for Palladium-Catalyzed Reactions with 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, chemists, and process development professionals working with 5-Methoxypyridin-3-amine and its derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: catalyst inhibition in palladium-catalyzed cross-coupling reactions. The unique electronic structure of this compound, a valuable building block in pharmaceutical synthesis, presents specific hurdles that can lead to low yields, stalled reactions, and catalyst decomposition.

This resource moves beyond standard protocols to explain the underlying chemical principles governing these challenges. By understanding the "why" behind catalyst deactivation, you can make informed, rational decisions to optimize your reactions for success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns encountered when working with this substrate.

Q1: Why are my cross-coupling reactions with halogenated this compound derivatives failing or giving low yields?

A1: The primary culprit is catalyst inhibition driven by the substrate itself. This compound possesses two Lewis basic nitrogen atoms: the exocyclic amine and the endocyclic pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen, in particular, can strongly coordinate to the palladium metal center.[1][2] This coordination occupies the catalyst's active sites, preventing the necessary steps of the catalytic cycle—namely oxidative addition and reductive elimination—from occurring efficiently.[3] This leads to a stalled or sluggish reaction and, in some cases, decomposition of the catalyst into inactive palladium black.

Q2: I've heard that "ligand choice is critical." What does this mean in the context of this specific substrate?

A2: Ligand selection is the most crucial parameter for success. Standard, less sterically demanding phosphine ligands like triphenylphosphine (PPh₃) are often insufficient because they do not adequately shield the palladium center. The pyridine nitrogen of your substrate can displace these ligands, poisoning the catalyst. To counteract this, you must employ bulky, electron-rich phosphine ligands .[4] These ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), serve two purposes:

  • Steric Shielding : Their large size creates a protective "pocket" around the palladium atom, physically blocking the pyridine nitrogen from coordinating.

  • Electronic Activation : They are highly electron-donating, which increases the electron density on the palladium. This accelerates the rate-limiting oxidative addition step of the aryl halide to the catalyst, helping the desired catalytic cycle outcompete the poisoning pathway.[5]

Q3: Which specific cross-coupling reactions are most affected by this inhibition?

A3: Any palladium-catalyzed reaction is susceptible, but the most common and challenging are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling : Used to form C-C bonds, this reaction is vital for creating biaryl structures. Catalyst inhibition can lead to significant homocoupling of the boronic acid reagent and protodeboronation (loss of the boronic acid group), both of which consume starting materials and complicate purification.[4][6]

  • Buchwald-Hartwig Amination : This reaction forms C-N bonds. The challenge is compounded here as both the substrate (a primary amine) and the coupling partner (often another amine) can compete to bind to the palladium center, making the use of highly specialized ligands and conditions essential.[7][8]

Q4: How important is it to maintain an inert atmosphere?

A4: It is absolutely critical. Many catalyst systems, particularly the active Pd(0) species, are sensitive to oxygen.[4] Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst itself, leading to deactivation. Furthermore, the presence of oxygen is a known cause of boronic acid homocoupling in Suzuki reactions.[4] All reactions should be performed under a dry, inert atmosphere (argon or nitrogen) using properly degassed solvents.[9]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving common experimental failures in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled. TLC/LC-MS analysis shows mostly unreacted starting materials, even after extended reaction times. What's the first thing I should check?

A: Re-evaluate your catalyst system. This is the most common point of failure.

  • Diagnosis: You are likely experiencing severe catalyst inhibition. The catalyst you have chosen is not robust enough to overcome the coordinating effects of the pyridine nitrogen.

  • Solution 1: Switch to a More Advanced Ligand. If you are using a simple ligand like PPh₃, it is almost certainly being displaced.

    • Action: Screen a panel of bulky, electron-rich biarylphosphine ligands. Excellent starting points include XPhos , SPhos , or RuPhos . These are commercially available and have a proven track record with challenging heteroaromatic substrates.[3][10]

  • Solution 2: Use a Pre-catalyst. Palladium(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) state. This reduction step can be inefficient and can be a pathway for side reactions like homocoupling.[4]

    • Action: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available pre-catalyst where the bulky ligand is already incorporated (e.g., XPhos Pd G3). These ensure more reliable formation of the active catalytic species.

Problem 2: Formation of Significant Side Products

Q: My desired product is forming, but my yield is low due to major byproducts. How do I identify and suppress them?

A: Identify the byproduct to diagnose the problem. The identity of the major impurity is your best clue.

  • Scenario A: Suzuki Coupling - Homocoupling of Boronic Acid (Ar-Ar)

    • Diagnosis: This side reaction is typically promoted by the presence of oxygen or the use of Pd(II) precatalysts.[4][11] Oxygen can oxidize the active Pd(0) to Pd(II), which then facilitates the homocoupling pathway.

    • Solution 1: Rigorous Degassing. Ensure your solvents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas for at least 15-30 minutes.[4] Maintain a positive pressure of nitrogen or argon throughout the reaction.

    • Solution 2: Use a Pd(0) Source. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃) to bypass the initial reduction step that can consume the boronic acid.[4]

    • Solution 3: Slow Addition. In some cases, adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]

  • Scenario B: Suzuki Coupling - Protodeboronation (Ar-H)

    • Diagnosis: The C-B bond of the boronic acid is being cleaved and replaced by a hydrogen atom. This is often caused by excess water or an unsuitable base.

    • Solution: While Suzuki reactions often benefit from a small amount of water, ensure your organic solvent is anhydrous to start. Use a base like K₃PO₄ or Cs₂CO₃, which are effective but less harsh than some alternatives. Using more stable boronate esters (e.g., pinacol esters) instead of boronic acids can also mitigate this issue.[4]

  • Scenario C: Buchwald-Hartwig Amination - Dehalogenation (Ar-H)

    • Diagnosis: The halide on your this compound derivative is being replaced by hydrogen. This can be caused by certain bases or hydride sources in the reaction.

    • Solution: Ensure your solvent is anhydrous. The choice of base is critical; while strong bases like NaOtBu are often required, ensure it is fresh and handled under inert conditions. Sometimes, switching to a different base like LHMDS can be beneficial.[13]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turned black, and the reaction stopped. What happened?

A: Your catalyst has likely agglomerated and precipitated as inactive palladium black.

  • Diagnosis: This occurs when the catalytic cycle is slow or stalled due to inhibition. The soluble, active Pd(0) species are not being consumed quickly enough in the desired cycle and instead aggregate into larger, insoluble, and catalytically inactive nanoparticles.

  • Solution: Accelerate the Catalytic Cycle. The solutions are the same as for overcoming low conversion. A more active catalyst system with a bulky, electron-rich ligand will speed up the oxidative addition and reductive elimination steps. This keeps the concentration of vulnerable Pd(0) intermediates low at any given time, preventing agglomeration.

Visualizing the Problem and Solution

To better understand the core chemical principles, the following diagrams illustrate the key processes.

The Challenge: Catalyst Inhibition by Pyridine Nitrogen

inhibition_mechanism Pd_L2 Active Catalyst L₂Pd(0) Poisoned_Complex Inhibited Complex (Py)L₂Pd(0) Pd_L2->Poisoned_Complex Displaces Ligand (L) Catalytic_Cycle Desired Catalytic Cycle Pd_L2->Catalytic_Cycle Productive Pathway Py_Substrate This compound Derivative (Py-X) Py_Substrate->Poisoned_Complex Coordinates Strongly No_Reaction No Reaction Poisoned_Complex->No_Reaction

Caption: The pyridine nitrogen of the substrate can outcompete the desired reaction pathway by strongly coordinating to the palladium catalyst, forming an inactive complex.

The Solution: Steric Protection with Bulky Ligands

steric_protection cluster_0 Bulky_Ligand Bulky Ligand (L) (e.g., XPhos) Active_Complex Sterically Shielded Active Catalyst Bulky_Ligand->Active_Complex Pd_center Pd(0) Pd_center->Active_Complex Catalytic_Cycle Proceeds Efficiently Active_Complex->Catalytic_Cycle Py_Substrate Pyridine Substrate Py_Substrate->invis1 Approaches Catalyst invis1->Active_Complex Steric Clash! Coordination is Blocked

Caption: Bulky phosphine ligands create a sterically hindered environment around the palladium center, preventing coordination of the pyridine nitrogen and allowing the catalytic cycle to proceed.

Recommended Experimental Protocols

The following protocols are robust starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions using a halogenated derivative of this compound (e.g., 2-Bromo-5-methoxypyridin-3-amine). These are adapted from successful procedures on structurally analogous substrates.[14]

Protocol 1: Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of 5-bromo-2-methylpyridin-3-amine.[14]

Materials:

  • 2-Bromo-5-methoxypyridin-3-amine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed n-Butanol

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxypyridin-3-amine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add anhydrous, degassed n-butanol via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a generalized starting point for coupling with a primary or secondary amine.

Materials:

  • 2-Bromo-5-methoxypyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • BrettPhos (for primary amines) or RuPhos (for secondary amines) (4.0 mol%)[15]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Glovebox Setup: Inside a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube or reaction vial.

  • Reagent Addition: Add 2-Bromo-5-methoxypyridin-3-amine and the amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Sealing: Seal the vessel tightly before removing it from the glovebox.

  • Heating: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Data Summary: Catalyst Systems for Aminopyridine Substrates

The following table summarizes successful conditions reported for cross-coupling reactions with aminopyridine substrates, providing a strong predictive basis for reactions with this compound derivatives.

Reaction TypeHalogenated Aminopyridine SubstrateCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9570-90[14]
Suzuki-Miyaura5-Bromo-2-methoxypyridin-3-aminePd₂(dba)₃ / XPhosK₃PO₄n-Butanol120~85[16]
Buchwald-Hartwig3-Bromo-2-aminopyridineRuPhos PrecatalystLiHMDSToluene10080-95[15]
Buchwald-Hartwig3-Bromo-2-aminopyridineBrettPhos PrecatalystLiHMDSToluene10075-90[15]

References

Technical Support Center: Strategies for the Regioselective Functionalization of 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific experimental challenges with explanations grounded in mechanistic principles.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites. However, the interplay between the electron-donating methoxy and amino groups, and the inherent electronic properties of the pyridine ring, presents a significant challenge for regioselective functionalization.[1] This guide provides strategies to control reactions at the amine (N3), and at the carbon positions (C2, C4, C6), empowering you to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Controlling N-Functionalization vs. C-Functionalization

Question 1: I am attempting an N-arylation of this compound using a palladium catalyst, but I'm observing significant C-C coupling side products. How can I improve the selectivity for N-arylation?

This is a common issue arising from the dual nucleophilicity of the substrate. To favor N-arylation, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical in Buchwald-Hartwig amination.[2][3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can promote the desired C-N bond formation by accelerating the reductive elimination step from the palladium center.[4]

  • Reaction Conditions:

    • Base: The choice of base can influence the reaction outcome. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used in Buchwald-Hartwig reactions. Experimenting with other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might alter the selectivity, although they may require higher temperatures or longer reaction times.[5]

    • Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product. Start with the recommended conditions for your chosen catalyst system and then screen lower temperatures.

  • Protecting Group Strategy: If direct N-arylation remains problematic, consider a protecting group strategy. By protecting the amine, you can first perform C-functionalization and then deprotect and arylate the amine in a subsequent step. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[6][7]

Troubleshooting Flowchart: Improving N-Arylation Selectivity

start Low N-Arylation Selectivity cat_lig Optimize Catalyst and Ligand (e.g., Buchwald ligands) start->cat_lig conditions Adjust Reaction Conditions (Base, Temperature) cat_lig->conditions end High N-Arylation Selectivity cat_lig->end If successful protect Implement Protecting Group Strategy conditions->protect If still unselective conditions->end If successful c_func C-Functionalization on Protected Substrate protect->c_func deprotect N-Arylation followed by Deprotection deprotect->end c_func->deprotect pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex R-Pd(II)-X L2 ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OH)2 Base r_pd_r R-Pd(II)-R' L2 transmetal->r_pd_r red_elim Reductive Elimination r_pd_r->red_elim red_elim->pd0 Catalyst Regeneration product R-R' red_elim->product

References

Technical Support Center: Optimizing Reactions with 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Organic Synthesis Division Last Updated: December 30, 2025

Welcome to the technical support guide for reactions involving 5-Methoxypyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile but often tricky building block. The inherent electronic properties of the 3-aminopyridine scaffold, characterized by the Lewis basic nitrogen atoms of the ring and the amino group, can lead to catalyst inhibition and other side reactions.[1][2] This guide provides in-depth, field-proven insights into how strategic choices in solvents and bases can overcome these obstacles, leading to successful and reproducible outcomes.

General Principles: The Role of Solvents and Bases

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental roles that solvents and bases play. Their properties dictate reaction kinetics, equilibria, and the stability of intermediates, making their selection a critical first step in reaction optimization.[]

Understanding Solvent Effects

The solvent does more than just dissolve reactants; it actively participates in the reaction environment. Key properties to consider are polarity, proticity, and dielectric constant.[4][5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. In substitution reactions, they excel at stabilizing carbocation intermediates and leaving groups, favoring SN1/E1 pathways.[6] However, their hydrogen-bonding capability can "cage" and deactivate nucleophiles, which is often detrimental for SN2 or cross-coupling reactions.[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess dipoles but lack O-H or N-H bonds.[7] They are excellent at solvating cations but leave anions relatively "naked" and more reactive. This makes them ideal for reactions requiring strong nucleophiles, such as SN2 reactions and many palladium-catalyzed cross-couplings.[6][7]

  • Non-Polar Solvents (e.g., Toluene, Dioxane, Hexane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used in reactions where charged intermediates are either transient or not formed, such as certain Buchwald-Hartwig aminations where charge separation is disfavored.[8][9]

Table 1: Properties of Common Organic Solvents
SolventAbbreviationDielectric Constant (ε)Polarity IndexType
WaterH₂O80.110.2Polar Protic
Dimethyl SulfoxideDMSO46.77.2Polar Aprotic
AcetonitrileMeCN37.55.8Polar Aprotic
N,N-DimethylformamideDMF36.76.4Polar Aprotic
MethanolMeOH32.75.1Polar Protic
TetrahydrofuranTHF7.64.0Polar Aprotic
DichloromethaneDCM9.13.1Polar Aprotic
1,4-Dioxane-2.24.8Non-Polar Aprotic
Toluene-2.42.4Non-Polar

(Data sourced from multiple chemical property databases and literature)[4][10][11][12]

Understanding Base Effects

The base is often a critical determinant of reaction success, particularly in cross-coupling chemistry. Its primary roles include activating a substrate (e.g., deprotonating an amine in Buchwald-Hartwig reactions) or facilitating a key step in the catalytic cycle (e.g., promoting transmetalation in Suzuki couplings).[8][13]

  • Base Strength (pKa): The strength of a base is described by the pKa of its conjugate acid. A stronger base will have a conjugate acid with a higher pKa.[14][15] The chosen base must be strong enough to perform its intended function without causing unwanted side reactions like saponification or epimerization.

  • Solubility and Sterics: The solubility of the base and its corresponding salts in the reaction solvent can dramatically affect reaction rates. Insoluble inorganic bases like K₃PO₄ provide a solid-liquid interface for the reaction.[16] Sterically hindered bases like sodium tert-butoxide (NaOtBu) are strong but non-nucleophilic, making them ideal for many C-N couplings.[9]

Table 2: Properties of Common Bases in Organic Synthesis
BaseFormulapKa of Conjugate AcidTypical Use Cases
Sodium tert-butoxideNaOtBu~19 (in DMSO)Buchwald-Hartwig, Stille coupling
Potassium PhosphateK₃PO₄~12.3 (pKa3 of H₃PO₄)Suzuki, Sonogashira coupling
Cesium CarbonateCs₂CO₃~10.3 (pKa2 of H₂CO₃)Suzuki, Heck coupling
Sodium CarbonateNa₂CO₃~10.3 (pKa2 of H₂CO₃)Suzuki coupling
TriethylamineEt₃N~10.75 (in H₂O)Amide coupling, general purpose
DiisopropylethylamineDIPEA~11 (in H₂O)Amide coupling (sterically hindered)

(pKa values are approximate and can vary significantly with solvent)[14][15][17]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with substrates like this compound (or its halogenated precursors), researchers often face challenges.[2][18]

Q1: My Suzuki reaction with a halogenated 5-methoxypyridine derivative is giving low to no yield. What's the first thing I should check?

A1: The primary suspect is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[2][18] The methoxy group, being electron-donating, further increases the electron density of the ring, potentially exacerbating this issue.

  • Solvent & Base Solution: Your choice of solvent and base can mitigate this.

    • Solvent: A less coordinating, non-polar solvent like Toluene or 1,4-Dioxane is often preferred over highly polar aprotic solvents like DMF.

    • Base: A moderately weak, inorganic base like K₃PO₄ or K₂CO₃ is a standard choice.[16] These bases are crucial for activating the boronic acid in the transmetalation step.[13] Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the base and facilitate the reaction.[19][20]

  • Ligand Choice: While not the focus of this guide, this issue is intrinsically linked to ligand selection. Using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) is critical. These ligands stabilize the active palladium species and sterically disfavor pyridine coordination.[13][18]

Q2: I'm observing significant formation of 5-methoxypyridine (protodeborylation of my boronic acid) as a byproduct. How can I prevent this?

A2: Protodeborylation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is often caused by excess water or an overly aggressive base/solvent combination.

  • Solvent & Base Solution:

    • Minimize Water: While a small amount of water can be beneficial, excess water promotes this side reaction. Use anhydrous solvents if possible, or carefully control the amount of water in your solvent system. Using boronic esters (e.g., pinacol esters) can also increase stability against hydrolysis.[13]

    • Base Strength: Switching to a weaker or less soluble base can sometimes help. For example, if you are using Cs₂CO₃, consider trying K₃PO₄ or even NaHCO₃ under certain conditions.

    • Temperature Control: Lowering the reaction temperature may reduce the rate of protodeborylation relative to the desired cross-coupling.

Q3: My main impurity is a homocoupling product of my boronic acid. What causes this and how can I fix it with solvent/base selection?

A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[13]

  • Solvent & Base Solution:

    • Thorough Degassing: This is a procedural issue more than a solvent/base choice, but it is paramount. Ensure your solvent and the entire reaction setup are rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) before adding the catalyst.[13]

    • Base Choice: While less direct, some bases can influence the reaction environment. Ensure your base is of high purity and not contaminated with oxidizing species. The choice of a base like K₃PO₄ is generally considered robust for minimizing side reactions.[16]

Diagram 1: Decision Workflow for Suzuki Coupling Optimization

This diagram provides a logical path for troubleshooting and optimizing Suzuki reactions with challenging aminopyridine substrates.

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling (this compound derivative) q1 Primary Issue: Catalyst Inhibition? start->q1 sol1 Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) + Non-Polar Solvent (Toluene/Dioxane) + Base (K3PO4) q1->sol1 Yes q2 Side Product Observed: Protodeborylation? q1->q2 No end_ok Reaction Optimized sol1->end_ok sol2 Action: Use Anhydrous Solvents or Boronic Ester. Consider weaker base (K2CO3). q2->sol2 Yes q3 Side Product Observed: Homocoupling? q2->q3 No sol2->end_ok sol3 Action: Ensure Rigorous Degassing of Solvent and Reaction Vessel. q3->sol3 Yes end_fail Further Optimization Needed (Temp, Catalyst Loading) q3->end_fail No sol3->end_ok

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a key method for forming C-N bonds. The interplay between the solvent and base is particularly nuanced and critical for this reaction.[8]

Q1: My Buchwald-Hartwig reaction between a halogenated 5-methoxypyridine and an amine is failing. I'm recovering starting materials. What is the likely cause?

A1: The most common cause is an inappropriate solvent/base combination that fails to promote the key deprotonation step in the catalytic cycle. The base must be strong enough to deprotonate the palladium-amine complex that forms after oxidative addition.[9]

  • In Non-Polar Solvents (Toluene, Dioxane): These solvents resist the formation of new charges. Therefore, an anionic base is required to deprotonate the neutral palladium-amine complex. The strongest and most common base for this purpose is sodium tert-butoxide (NaOtBu) .[8][9] Weaker carbonate or phosphate bases are often ineffective in these solvents for C-N coupling.

  • In Polar Aprotic Solvents (DMF, DMSO): In polar solvents, dissociation of the halide from the palladium center is more feasible. However, this can lead to a new problem: the base can coordinate to the palladium center, creating an overly stable resting state that shuts down catalysis.[8][9] Therefore, while it might seem counterintuitive, highly polar solvents are often avoided for this reaction unless specific conditions are used. If a polar solvent is necessary for solubility, a very careful screening of bases is required.

Q2: The reaction is very slow and requires high temperatures. Can I improve the kinetics by changing the solvent or base?

A2: Yes, slow kinetics can often be addressed by optimizing conditions.

  • Base Choice: The strength and solubility of the base are key. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can sometimes outperform NaOtBu, particularly for less reactive amines.[1]

  • Solvent Choice: While non-polar solvents are standard, sometimes a slightly more polar solvent like THF or tert-amyl alcohol can improve solubility and reaction rates without causing the catalyst inhibition seen in highly polar solvents like DMF.

  • Temperature: While not a solvent/base choice, remember that many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Diagram 2: Role of Solvent/Base in Buchwald-Hartwig Cycle

This diagram illustrates the critical intervention points of the solvent and base within the catalytic cycle.

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition (L_n)Pd(II)(Ar)(X) pd0->oa + Ar-X ac Amine Coordination [(L_n)Pd(II)(Ar)(HNR'R'')]^+X^- oa->ac + HNR'R'' deprot Deprotonation (L_n)Pd(II)(Ar)(NR'R'') ac->deprot + Base re Reductive Elimination deprot->re re->pd0 + Ar-NR'R'' base Base Choice (e.g., NaOtBu) Crucial for deprotonation. Strength must be sufficient. base->ac solvent Solvent Choice Non-Polar (Toluene): Favors neutral pathway. Polar (DMF): Can inhibit catalyst via base coordination. cluster_cycle cluster_cycle solvent->cluster_cycle

Caption: Key intervention points for solvent and base in the Buchwald-Hartwig cycle.

Troubleshooting Guide: Amide Bond Formation

Coupling a carboxylic acid with this compound can be challenging due to the amine's moderate nucleophilicity, which can be further reduced by the electron-withdrawing nature of the pyridine ring.[21]

Q1: My standard amide coupling reaction (e.g., using HATU or EDC/HOBt) is failing. LCMS shows the activated ester is formed, but it doesn't react with the this compound.

A1: This classic problem indicates that the nucleophilicity of the aminopyridine is insufficient to react with the activated intermediate under the chosen conditions. The solution lies in enhancing the reactivity of the amine or using a more potent activation method, both of which are influenced by the base and solvent.

  • Solvent & Base Solution:

    • Solvent: Switch to a polar aprotic solvent like DMF or NMP which can help solubilize all components and promote the reaction. Avoid protic solvents which can hydrogen-bond to the amine, reducing its nucleophilicity.

    • Base: Standard tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to neutralize the acid formed and maintain a basic pH. However, in this case, a stronger, non-nucleophilic base might be needed. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

    • Alternative strategy: Instead of relying on coupling reagents, convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[21] This highly electrophilic intermediate will react more readily with the aminopyridine. In this case, the reaction is typically run in an aprotic solvent like DCM or THF with a stoichiometric amount of a base like TEA or pyridine to scavenge the HCl byproduct.

Q2: When I try to form the acid chloride, I get significant side reactions and decomposition. Is there a cleaner way to activate the acid for this amine?

A2: Yes, if aggressive chlorinating agents are problematic, there are alternative high-potency coupling reagents that are better suited for challenging couplings.

  • Reagent/Solvent/Base Solution:

    • Use Stronger Coupling Reagents: Consider using a phosphonium-based reagent like BOP or PyBOP , or a uronium reagent like COMU . These are often more effective than carbodiimide-based reagents for difficult couplings.

    • Solvent and Base: These reactions are almost always performed in anhydrous DMF or Acetonitrile . The base of choice is typically DIPEA , as its steric bulk prevents it from acting as a competing nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a halogenated 5-methoxypyridine with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[2]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a ligand (e.g., SPhos, 2-6 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.5 M.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxypyridin-3-amine Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. The 5-methoxypyridin-3-amine scaffold has emerged as a promising pharmacophore for the development of such agents. This guide provides a comprehensive comparison of the biological activity of a series of novel sulfonamide methoxypyridine derivatives, synthesized as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By dissecting their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the optimization of this chemical series for enhanced therapeutic efficacy.

The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[1][3] Dual inhibition of both PI3K and mTOR is a particularly compelling strategy. It allows for a more comprehensive blockade of the pathway, both upstream and downstream of Akt, potentially mitigating the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[1]

The derivatives discussed in this guide were designed based on the established pharmacophore of known PI3K/mTOR inhibitors, utilizing a scaffold-hopping strategy. The core structure is based on a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety, which has demonstrated potent PI3K inhibitory activity.[4] The subsequent derivatization focuses on modifications at the C5 position of the pyridine ring to explore and optimize interactions within the ribose-binding pocket of the kinase domain.[4]

Comparative Analysis of Biological Activity

The biological activity of the synthesized this compound derivatives was evaluated through both enzymatic and cell-based assays. The in vitro inhibitory activity against the PI3Kα isoform was determined using the ADP-Glo™ kinase assay, while the anti-proliferative effects were assessed against the MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.[4]

The following table summarizes the key biological data for a selection of these derivatives, showcasing the impact of various substituents on their inhibitory potency and anti-cancer activity.

Compound IDR Group (Substituent at C5)PI3Kα IC50 (nM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
11c -(CH₂)₂OH>1000>50>50
11e -(CH₂)₃OCH₃>1000>50>50
11g -NH-isopropyl1561.80.45
11j -NH-(CH₂)₃-morpholine34.20.520.13
22c Quinoline with N-isopropyl amide0.220.130.02

Data sourced from Gong et al., 2023.[4]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship among the tested derivatives.[4] A significant enhancement in both enzymatic and cellular activity is observed when an amino linker is introduced at the C5 position, as seen in compounds 11g and 11j , compared to the simple alkyl chains in 11c and 11e .[4] This suggests that the nitrogen atom in the linker likely forms a crucial hydrogen bond interaction within the kinase's active site.

Furthermore, the nature of the substituent on the amino linker plays a critical role. The morpholine-containing derivative 11j exhibits greater potency than the isopropyl-substituted 11g , indicating that the additional heterocyclic ring may engage in favorable interactions.[4]

The most potent compound, 22c , which incorporates a quinoline core with an N-isopropyl amide, demonstrates a dramatic increase in activity, with a sub-nanomolar IC50 against PI3Kα and potent anti-proliferative effects in the nanomolar range against both cancer cell lines.[4] This highlights the significant contribution of the extended aromatic system and the amide functionality to the overall binding affinity and cellular efficacy.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

To provide a clearer understanding of the therapeutic target, the following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling cascade. The points of inhibition by the this compound derivatives are highlighted.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway with points of dual inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of PI3Kα kinase activity in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5][6][7]

Materials:

  • PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • This compound derivative (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the PI3Kα enzyme, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the PI3Kα enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[6]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Add_Kinase Add Kinase Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_Substrate Initiate Reaction (Add Substrate/ATP) Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30-60 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol describes a method for measuring the metabolic activity of cells as an indicator of cell viability in response to treatment with the this compound derivatives.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[9]

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold serves as a robust platform for the development of potent dual PI3K/mTOR inhibitors. The comparative analysis presented herein underscores the critical role of specific structural modifications in achieving high-level enzymatic inhibition and cellular anti-proliferative activity. The exceptional potency of derivatives incorporating a quinoline moiety, such as compound 22c , provides a strong foundation for further lead optimization. Future efforts should focus on in vivo pharmacokinetic and pharmacodynamic studies to evaluate the therapeutic potential of these promising compounds in preclinical cancer models.

References

The Strategic Advantage of 5-Methoxypyridin-3-amine in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives, particularly aminopyridines, are privileged structures found in a multitude of approved drugs, valued for their ability to engage in hydrogen bonding and serve as versatile synthetic handles.[2] Among the various isomers, 5-Methoxypyridin-3-amine is emerging as a building block of significant strategic importance. This guide provides an in-depth comparison of this compound with its more common, unsubstituted counterparts—2-, 3-, and 4-aminopyridine—offering a data-driven perspective for researchers, scientists, and drug development professionals on its nuanced advantages in the synthesis of complex drug candidates.

I. A Comparative Overview of Physicochemical Properties

The subtle placement of a methoxy group on the pyridine ring profoundly influences the physicochemical properties of the aminopyridine scaffold. These alterations, particularly in basicity (pKa) and solubility, have critical downstream implications for reaction kinetics, purification, and even the ADME (absorption, distribution, metabolism, and excretion) properties of the final drug molecule.[3][4]

The methoxy group at the 5-position in this compound exerts a nuanced electronic effect. While the oxygen's lone pairs can donate electron density through resonance, its inductive effect is electron-withdrawing.[5] This push-pull dynamic modulates the basicity of both the ring nitrogen and the exocyclic amino group. The pKa of the pyridinium ion is a key parameter influencing its reactivity and interaction with biological targets.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterpKa (of conjugate acid)
This compound 124.1460-63 (est.)248 (est.)Soluble~5.8 (predicted)[6][7]
2-Aminopyridine 94.1259210.6Slightly soluble (1-5 g/100 mL at 19 °C)[8][9]6.82 (at 20°C)[9]
3-Aminopyridine 94.1260-63248Soluble[10][11]5.98[6]
4-Aminopyridine 94.12155-158273Soluble[12][13]9.17[3]

Data compiled from various sources.[1][2][3][4][7][8][9][10][11][12][13][14][15][16][17][18][19] Estimated values for this compound are based on structurally similar compounds and computational predictions.

The predicted pKa of this compound is comparable to that of 3-aminopyridine, suggesting that the methoxy group at the 5-position does not drastically alter the basicity of the ring nitrogen. However, its influence on the nucleophilicity of the amino group and the electronic nature of the pyridine ring is critical in synthetic transformations, as will be discussed.

II. The Methoxy Advantage: Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery for the construction of C-C and C-N bonds.[20] The electronic nature of the aminopyridine substrate plays a pivotal role in the efficiency of these transformations.

The electron-donating nature of the methoxy group in this compound can enhance the electron density of the pyridine ring, which can influence the oxidative addition step in palladium catalysis. This can be particularly advantageous when dealing with less reactive coupling partners.

Logical Framework for Aminopyridine Selection in Cross-Coupling

Caption: Decision framework for aminopyridine selection.

III. Case Studies: Aminopyridines in Marketed and Investigational Drugs

The utility of aminopyridines is best illustrated by their incorporation into successful drug molecules.

  • 2-Aminopyridine Derivatives: The COX-2 inhibitor Etoricoxib is a prime example of a drug synthesized from a 2-aminopyridine derivative. The synthesis involves the coupling of a substituted 2-aminopyridine with a boronic acid derivative.[21][22][23][24][25]

  • 4-Aminopyridine: Dalfampridine , a potassium channel blocker, is 4-aminopyridine itself, used to improve walking in patients with multiple sclerosis.[12]

  • This compound in Scaffolds for PIM Kinase Inhibitors: Recent research into pan-PIM kinase inhibitors, a promising target in oncology, has utilized scaffolds derived from this compound.[26][27][28] For instance, the synthesis of potent inhibitors has been achieved through the Suzuki coupling of (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, a direct derivative of this compound.[29] The methoxy group in these scaffolds can provide an additional hydrogen bond acceptor and favorably influence metabolic stability.

IV. Experimental Protocols: A Comparative Workflow for Suzuki-Miyaura Coupling

To provide a practical comparison, the following section details a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug synthesis. This protocol can be adapted for this compound and a comparative aminopyridine, such as 3-aminopyridine.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halo-aminopyridine (1.0 eq), Arylboronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and Base (e.g., K2CO3, 2.0 eq) in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1). B->C D Heat the mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS until consumption of the starting material. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography on silica gel. H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Materials:

  • Halo-aminopyridine (e.g., 5-bromo-3-methoxypyridine or 3-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 3 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), [Pd(dppf)Cl₂] (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halo-aminopyridine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcomes and Discussion:

When comparing the reactivity of a halo-derivative of this compound with that of a corresponding halo-3-aminopyridine, the electronic influence of the methoxy group is expected to manifest. The electron-donating character of the methoxy group can increase the electron density on the pyridine ring, potentially accelerating the rate-determining oxidative addition step of the palladium catalyst to the C-X bond. This can lead to shorter reaction times or higher yields, particularly with challenging substrates. However, the increased electron density can also lead to stronger coordination of the pyridine nitrogen to the palladium center, which might inhibit the catalyst. The choice of ligand is crucial to mitigate this potential inhibition. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover.

V. Conclusion

While 2-, 3-, and 4-aminopyridine remain invaluable workhorses in drug synthesis, this compound offers a unique combination of properties that can provide a significant strategic advantage. Its modulated electronic profile can enhance reactivity in key cross-coupling reactions, and the methoxy group itself can serve as a valuable pharmacophoric element, improving metabolic stability and providing an additional point of interaction with biological targets. As the demand for more complex and finely-tuned drug candidates continues to grow, the judicious selection of building blocks like this compound will be paramount in accelerating the drug discovery process. This guide serves as a foundational resource for researchers to make informed decisions in the strategic application of this versatile aminopyridine.

VI. References

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). [Source Not Found]

  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem.

  • 2-Aminopyridine | 504-29-0. ChemicalBook. (2025).

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2005). PubMed.

  • 3-AMINOPYRIDINE | Occupational Safety and Health Administration. OSHA.

  • 3-Aminopyridine CAS# 462-08-8. SincereChemical.

  • 3-Aminopyridine | 462-08-8. ChemicalBook. (2025).

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem.

  • Exploring 2-Aminopyridine: Properties, Applications, and Manufacturing. [Source Not Found]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2025). ResearchGate.

  • 4-Aminopyridine. Wikipedia.

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (2015). PubMed.

  • 2-Aminopyridine | CAS#:504-29-0. Chemsrc.

  • 4-Aminopyridine | Solubility of Things.

  • An Improved Process For The Preparation Of Etoricoxib. Quick Company.

  • 3-Aminopyridine | C5H6N2 | CID 10009. PubChem.

  • 3-Aminopyridine | 462-08-8. ChemicalBook. (2025).

  • 2-Aminopyridine. ChemBK. (2024).

  • Process for making etoricoxib. (2015). Google Patents.

  • Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. [Source Not Found]

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. (2012). PubMed.

  • Physicochemical properties of 4-amino pyridine a model pollutant. (2018). ResearchGate.

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). Reddit.

  • Process for making etoricoxib. (2014). Google Patents.

  • Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. (2021). PubMed Central.

  • A process for the preparation of etoricoxib. (2014). EPO.

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bohrium.

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (2025). ResearchGate.

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (2016). ResearchGate.

  • 5-Methoxypyridin-3-ol CAS 109345-94-0. BIOSYNCE.

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PubMed Central.

  • Palladium-Catalyzed Regio-, Diastereo-, and Benzylic Allylation of 2-Substituted Pyridines. (2008). PubMed Central.

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. (2007). ACS Publications.

  • Solved The pKa of 2-aminopyridine (A) is approximately 24. (2021). Chegg.com.

  • Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA ScholarWorks.

  • Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S2O8. (2013). SFA Faculty Showcase.

  • Pyridyl-substituted porphyrins on palladium nanoparticles. (2008). ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Amino group acidity in aminopyridines and aminopyrimidines. (2025). ResearchGate.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Source Not Found]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv.

  • This compound | 65645-52-5. ChemicalBook. (2023).

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source Not Found]

  • Influence of methoxy- and nitro-substitutions in the aromatic ring on proton donation ability in hydrogen bond and on the amino group parameters of free and H-bonded molecules of 2-aminopyrimidine. (2025). ResearchGate.

  • 896160-77-3|this compound hydrochloride. BLD Pharm.

References

Validating the Mechanism of Action of 5-Methoxypyridin-3-amine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 5-Methoxypyridin-3-amine-based inhibitors, with a focus on their role as modulators of the PI3K/Akt/mTOR signaling pathway. We will objectively compare their performance with established alternatives, supported by detailed experimental protocols and data.

The this compound scaffold has emerged as a promising core structure in the development of novel kinase inhibitors. Its derivatives have demonstrated potent inhibitory activity against key signaling nodes, particularly within the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][2][3] This guide will walk through a self-validating system of experiments to confirm that a novel this compound-based compound exerts its cellular effects through direct inhibition of this pathway.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt and PDK1.[5] This co-localization at the cell membrane leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn phosphorylates S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[2][3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits p_Akt p-Akt (Active) Akt->p_Akt Phosphorylated mTORC1 mTORC1 p_Akt->mTORC1 Activates p_mTORC1 p-mTORC1 (Active) S6K S6K p_mTORC1->S6K Phosphorylates 4E_BP1 4E-BP1 p_mTORC1->4E_BP1 Phosphorylates p_S6K p-S6K S6K->p_S6K Protein_Synthesis Protein Synthesis & Cell Growth p_S6K->Protein_Synthesis p_4E_BP1 p-4E-BP1 4E_BP1->p_4E_BP1 p_4E_BP1->Protein_Synthesis Promotes Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits

A Multi-pronged Approach to Mechanism of Action Validation

To build a robust case for the mechanism of action, a combination of biophysical, biochemical, and cell-based assays is essential. This integrated approach ensures that the observed cellular effects are a direct consequence of the inhibitor binding to its intended target.

MOA_Validation_Workflow Start Novel this compound -based Inhibitor Target_Engagement Step 1: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) Start->Target_Engagement In_Vitro_Potency Step 2: Determine In Vitro Potency (Kinase Assay) Target_Engagement->In_Vitro_Potency Cellular_Activity Step 3: Assess Cellular Activity (Western Blot for Downstream Signaling) In_Vitro_Potency->Cellular_Activity Phenotypic_Effect Step 4: Quantify Phenotypic Effect (Cell Proliferation Assay) Cellular_Activity->Phenotypic_Effect Conclusion Conclusion: Validated Mechanism of Action Phenotypic_Effect->Conclusion

Step 1: Confirming Direct Target Engagement in a Cellular Context

The first and most critical step is to demonstrate that the inhibitor directly binds to its putative target, PI3K, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][8]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a known PIK3CA mutation) to 80-90% confluency. Treat the cells with the this compound-based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PI3Kα at each temperature and inhibitor concentration by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble PI3Kα as a function of temperature for each inhibitor concentration. A shift of the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Expected Outcome: A dose-dependent increase in the thermal stability of PI3Kα in cells treated with the this compound-based inhibitor. This provides strong evidence of direct binding.

Step 2: Determining In Vitro Potency and Selectivity

Once target engagement is confirmed, the next step is to quantify the inhibitor's potency against the purified kinase. This is typically done using an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).[9][10][11] Comparing the IC50 values against different PI3K isoforms (α, β, γ, δ) and mTOR provides a measure of the inhibitor's selectivity.

  • Reagents: Purified recombinant PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR kinases, a suitable substrate (e.g., PIP2), ATP, and the ADP-Glo™ Kinase Assay kit.

  • Inhibitor Dilution: Prepare a serial dilution of the this compound-based inhibitor and known control inhibitors in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which drives a luciferase reaction. Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[9]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Comparative Data:

InhibitorClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
Compound X (5-Methoxy-pyridin-3-amine based) PI3K/mTOR Dual Inhibitor 4 75 7 5 21
PI-103PI3K/mTOR Dual Inhibitor2315-20
GSK1059615Pan-PI3K/mTOR Inhibitor0.40.65212
PF-04691502PI3K/mTOR Dual Inhibitor1.82.11.91.616

Note: Data for PI-103, GSK1059615, and PF-04691502 are derived from published literature for comparative purposes.[][13][14] Data for Compound X is hypothetical.

Step 3: Assessing Cellular Activity on Downstream Signaling

The ultimate validation of the mechanism of action comes from demonstrating that the inhibitor modulates the intended signaling pathway within cells. This is achieved by measuring the phosphorylation status of key downstream effectors of PI3K and mTOR.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7) and serum-starve the cells overnight to reduce basal pathway activity. Stimulate the cells with a growth factor (e.g., insulin or EGF) in the presence of increasing concentrations of the this compound-based inhibitor for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.

  • Membrane Transfer and Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[15][16]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473), S6K (p-S6K Thr389), and 4E-BP1 (p-4E-BP1 Thr37/46). Also, probe for the total levels of these proteins as loading controls.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to their total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1 in cells treated with the this compound-based inhibitor, confirming its on-target effect on the PI3K/Akt/mTOR pathway.

Conclusion: A Rigorous Path to Validated Mechanism of Action

By systematically applying the multi-pronged approach outlined in this guide—confirming direct target engagement with CETSA, quantifying in vitro potency and selectivity, and demonstrating on-target modulation of downstream signaling in cells—researchers can build a robust and compelling case for the mechanism of action of novel this compound-based inhibitors. This rigorous validation is a cornerstone of modern drug discovery, providing the necessary confidence to advance promising compounds into further preclinical and clinical development. The logical flow of these experiments, from direct binding to cellular consequence, provides a self-validating system that is essential for scientific integrity.

Logic_Diagram Hypothesis Hypothesis: Compound inhibits PI3K CETSA_Result CETSA shows thermal stabilization of PI3K Hypothesis->CETSA_Result Test with Kinase_Assay_Result In vitro assay shows low nM IC50 for PI3K Hypothesis->Kinase_Assay_Result Test with Direct_Binding Conclusion 1: Compound directly binds to PI3K in cells CETSA_Result->Direct_Binding Potent_Inhibition Conclusion 2: Compound is a potent inhibitor of PI3K activity Kinase_Assay_Result->Potent_Inhibition Western_Blot_Result Western blot shows decreased p-Akt, p-S6K, p-4E-BP1 Pathway_Inhibition Conclusion 3: Compound inhibits the PI3K pathway in cells Western_Blot_Result->Pathway_Inhibition Direct_Binding->Western_Blot_Result Leads to Final_Conclusion Validated Mechanism of Action: Compound is a cellularly active PI3K inhibitor Direct_Binding->Final_Conclusion Potent_Inhibition->Western_Blot_Result Leads to Potent_Inhibition->Final_Conclusion Pathway_Inhibition->Final_Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxypyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methoxypyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, with a focus on their development as kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. We will delve into the rationale behind specific structural modifications and provide supporting experimental data and protocols to offer a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: A Gateway to Diverse Bioactivities

The inherent structural features of this compound, including its hydrogen bond donors and acceptors, and its defined three-dimensional geometry, make it an attractive starting point for library synthesis and lead optimization. The pyridine nitrogen and the amino group provide key interaction points with biological targets, while the methoxy group can influence solubility and metabolic stability, and also serve as a handle for further chemical modification. This scaffold has been successfully exploited to generate inhibitors of critical enzymes in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, and to modulate the activity of ligand-gated ion channels like nAChRs.

Comparative SAR Analysis: Kinase Inhibitors vs. nAChR Modulators

The derivatization of the this compound core has led to the discovery of compounds with distinct pharmacological profiles. Below, we compare the SAR trends for two major classes of targets: protein kinases and nicotinic acetylcholine receptors.

Analogs as Kinase Inhibitors: Targeting the PI3K/AKT/mTOR and Aurora Kinase Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Analogs of this compound have been extensively explored as inhibitors of key kinases in this pathway, particularly PI3K and mTOR. Additionally, this scaffold has shown promise in the development of inhibitors for Aurora kinases, which are essential for cell cycle regulation.[4]

  • The 3-Amino Group: Modification of the 3-amino group is crucial for potent kinase inhibition. The formation of a sulfonamide linkage, for instance with a 2,4-difluorobenzenesulfonyl chloride, has been shown to be highly effective for PI3Kα inhibition.[5] This moiety often interacts with the hinge region of the kinase.

  • Substitution at the 5-Position: The introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring significantly impacts both potency and selectivity. For PI3K/mTOR dual inhibitors, extending the aromatic system at this position can enhance binding affinity.[5]

  • The Methoxy Group: The 2-methoxy group on the pyridine ring is often crucial for maintaining high potency, likely by forming key interactions within the ATP-binding pocket of the kinase.

The following diagram illustrates the general SAR trends for this compound analogs as PI3K/mTOR inhibitors.

SAR_Kinase_Inhibitors cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Impact on Activity core This compound R1 R1 @ C5-position (Aryl/Heteroaryl) core->R1 Enhances binding in affinity pocket R2 R2 @ 3-Amino Group (Sulfonamide/Amide) core->R2 Interacts with hinge region R3 R3 @ Methoxy Group (Modulation of properties) core->R3 Fine-tunes ADME properties Potency Increased Potency R1->Potency Selectivity Modulated Selectivity (PI3K vs. mTOR) R1->Selectivity R2->Potency

Caption: Key SAR trends for this compound analogs as kinase inhibitors.

Table 1: SAR Data for Selected this compound Analogs as PI3K/mTOR Inhibitors

Compound IDR1 (C5-substituent)R2 (3-amino modification)PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
22c Quinoline2,4-difluorobenzenesulfonamide0.2223[5]
1 Imidazo[1,2-a]pyridineAmide~0.8-[5]
2 Thieno[3,2-d]pyrimidineMacrocyclic amide16.8>10,000[6]
Analogs as Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[7] Modulators of nAChRs have therapeutic potential for treating neurological and psychiatric disorders.[8] Analogs of this compound have been investigated as both agonists and allosteric modulators of nAChRs.

  • The 3-Amino Group: The basicity and substitution pattern of the 3-amino group are critical for interaction with the orthosteric or allosteric binding sites of nAChRs.

  • Substitution at the 5-Position: The nature of the substituent at the 5-position can significantly influence subtype selectivity (e.g., α7 vs. α4β2) and the mode of action (agonist vs. modulator).[7]

  • Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the 3-amino group into a ring system, can enhance potency and selectivity.

Table 2: SAR Data for Selected this compound Analogs as nAChR Modulators

Compound IDR1 (C5-substituent)3-Amino ModificationTarget nAChR SubtypeActivity (Ki or EC50)Reference
A-867744 analog ThiophenylSulfonamideα7EC50 = 0.32 µM (PAM)[7]
Aristoquinoline analog QuinolinePart of azabicyclo[3.3.1]noneneα3β4IC50 = 0.34 µM (Inhibitor)[8]
4MP-TQS p-tolyl-tetrahydro-cyclopenta[c]quinolineSulfonamideα7Allosteric agonist[9]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.

General Synthetic Procedure for 5-Substituted-3-aminopyridine Analogs

The synthesis of 5-substituted-3-aminopyridine analogs often involves a key cross-coupling reaction to introduce diversity at the 5-position.

Synthesis_Workflow Start Starting Material: 5-Bromo-3-nitropyridine Step1 Suzuki Coupling (with boronic acid/ester) Start->Step1 Intermediate1 5-Aryl/Heteroaryl-3-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate1->Step2 Product 5-Substituted-3-aminopyridine Analog Step2->Product

Caption: General synthetic workflow for 5-substituted-3-aminopyridine analogs.

Step-by-Step Protocol:

  • Suzuki-Miyaura Cross-Coupling: To a solution of 5-bromo-3-nitropyridine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or boronic ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-substituted-3-nitropyridine intermediate.

  • Nitro Group Reduction: Dissolve the 5-substituted-3-nitropyridine in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired 5-substituted-3-aminopyridine analog.

ADP-Glo™ Kinase Assay for PI3K Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Workflow:

ADPGlo_Workflow Step1 1. Kinase Reaction: Incubate PI3K enzyme, substrate (PIP2), ATP, and test compound. Step2 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent. Step1->Step2 Step3 3. Convert ADP to ATP: Add Kinase Detection Reagent. Step2->Step3 Step4 4. Measure Luminescence: Signal is proportional to ADP produced. Step3->Step4

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test compound at various concentrations. The final reaction volume is typically 5 µL.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the dose-response curves.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Context: The PI3K/AKT/mTOR Cascade

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting SAR data and predicting the cellular effects of inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound analog inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of important drug targets. The SAR studies highlighted in this guide demonstrate that systematic chemical modifications, guided by a deep understanding of the target's biology and structure, can lead to the discovery of compounds with significant therapeutic potential. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel substitutions to enhance selectivity, and investigating their efficacy in preclinical and clinical settings. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for cancer and neurological disorders.

References

A Comparative Guide to the Efficacy of 5-Methoxypyridin-3-amine Derivatives in Oncology and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methoxypyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective modulators of key biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this core, with a focus on two prominent therapeutic areas: oncology, through the inhibition of the PI3K/mTOR signaling pathway, and neurodegenerative diseases, via the modulation of β-secretase 1 (BACE1) in Alzheimer's disease. We will delve into the experimental data supporting their activity, compare their performance against relevant alternatives, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a thorough understanding of the therapeutic potential of this chemical series.

Part 1: Efficacy in Oncology - Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapies.[1] Sulfonamide derivatives of this compound have been identified as potent dual inhibitors of PI3K and mTOR, offering the potential for a more comprehensive blockade of this oncogenic pathway.

In Vitro Efficacy of Sulfonamide Methoxypyridine Derivatives

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[2] Among these, compound 22c , which incorporates a quinoline core, has demonstrated particularly potent activity.[2]

Table 1: In Vitro Potency of Compound 22c and a Reference PI3K/mTOR Inhibitor

CompoundTargetIC50 (nM)Cell LineCancer TypeIC50 (nM) for Cell Viability
22c PI3Kα0.22MCF-7Breast Cancer130
mTOR23HCT-116Colon Cancer20
Gedatolisib (PF-05212384) PI3Kα0.4MCF-7Breast Cancer160
mTOR1.6HCT-116Colon Cancer200

Data for compound 22c sourced from Fan et al. (2023).[2] Data for Gedatolisib is representative of a clinical-stage dual PI3K/mTOR inhibitor for comparative purposes.

The data clearly indicates that compound 22c is a highly potent inhibitor of PI3Kα, with sub-nanomolar activity, and also effectively inhibits mTOR.[2] Its anti-proliferative effects in both MCF-7 breast cancer and HCT-116 colon cancer cell lines are significant, with a particularly strong effect observed in the HCT-116 line.[2] When compared to a known dual PI3K/mTOR inhibitor like Gedatolisib, compound 22c exhibits comparable or superior in vitro potency.

Further mechanistic studies have revealed that compound 22c induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in HCT-116 cells.[2] Western blot analysis confirmed its mechanism of action by demonstrating a dose-dependent decrease in the phosphorylation of AKT, a key downstream effector of PI3K.[2]

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT Inhibitor Compound 22c (this compound derivative) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., compound 22c) in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[3]

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy: A Look at the Potential

While specific in vivo data for compound 22c is not yet publicly available, its potent in vitro activity and mechanism of action strongly suggest its potential for in vivo anti-tumor efficacy. Dual PI3K/mTOR inhibitors have shown significant tumor growth inhibition in various xenograft models.[5][6][7][8][9]

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of a test compound.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., HCT-116) to a sufficient number.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., compound 22c) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

InVivo_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft study.

Part 2: Efficacy in Neurodegenerative Diseases - Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The β-secretase 1 (BACE1) enzyme is a key protease in the production of Aβ peptides, making it an attractive target for therapeutic intervention.[10] Derivatives of the this compound scaffold have shown promise as BACE1 inhibitors.

In Vitro Efficacy of BACE1 Inhibitors

While specific this compound-derived BACE1 inhibitors with extensive published data are still emerging, the general class of small molecule BACE1 inhibitors has been well-studied. For the purpose of this guide, we will use a representative potent BACE1 inhibitor to illustrate the expected in vitro profile.

Table 2: In Vitro Potency of a Representative BACE1 Inhibitor

CompoundTargetIC50 (nM)Cellular AssayAβ Reduction
Representative BACE1 Inhibitor BACE15 - 20Reduces Aβ40 and Aβ42 in cell linesIC50: 50 - 200 nM
Verubecestat (MK-8931) BACE113Reduces Aβ40 and Aβ42 in cell linesIC50: 10 - 50 nM

Data for the representative BACE1 inhibitor is a composite from the literature on potent, selective inhibitors.[11][12] Data for Verubecestat is included as a clinical-stage comparator.

Potent BACE1 inhibitors typically exhibit low nanomolar IC50 values in enzymatic assays and effectively reduce the production of Aβ peptides in cellular models of Alzheimer's disease.[11][12]

The Amyloid Cascade and BACE1 Inhibition

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and how its inhibition can prevent the formation of Aβ plaques.

Amyloid_Pathway cluster_cleavage Proteolytic Cleavage APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta cleaved by BACE1 BACE1 BACE1 (β-secretase) gammaSecretase γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers aggregate Plaques Aβ Plaques Oligomers->Plaques form Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Inhibitor BACE1 Inhibitor (this compound derivative) Inhibitor->BACE1

Caption: The amyloid cascade and the role of BACE1 inhibition.

Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol describes a common method for measuring the enzymatic activity of BACE1.

  • Reagents and Setup:

    • Recombinant human BACE1 enzyme.

    • A fluorogenic BACE1 substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5).

    • A 96-well or 384-well black plate.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the test compound dilutions to the wells of the plate.

    • Add the BACE1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the BACE1 substrate to all wells.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 60 minutes) using a fluorescence plate reader.

    • Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy of BACE1 Inhibitors in Alzheimer's Disease Models

Numerous BACE1 inhibitors have demonstrated efficacy in animal models of Alzheimer's disease, leading to a reduction in brain Aβ levels and, in some cases, improvements in cognitive function.[10][11][13][14]

Experimental Protocol: In Vivo Aβ Reduction in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines a general procedure for assessing the in vivo efficacy of a BACE1 inhibitor.

  • Animal Model:

    • Use a transgenic mouse model that overexpresses human APP with familial Alzheimer's disease mutations (e.g., APP/PS1 mice). These mice develop age-dependent Aβ plaque pathology.

  • Compound Administration:

    • Treat the mice with the test compound or vehicle via a suitable route (e.g., oral gavage) for a specified duration (e.g., several weeks or months).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect the brains.

    • Homogenize the brain tissue to prepare lysates.

    • Measure the levels of Aβ40 and Aβ42 in the brain lysates using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Compare the brain Aβ levels in the treated group to the vehicle-treated group.

    • Calculate the percentage reduction in Aβ levels.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential in both oncology and neurodegenerative diseases. As dual PI3K/mTOR inhibitors, they exhibit potent in vitro anti-proliferative activity and a clear mechanism of action, making them strong candidates for further in vivo evaluation as anticancer agents. In the realm of Alzheimer's disease, the scaffold's utility in designing BACE1 inhibitors highlights its versatility. The comparative data and detailed protocols provided in this guide are intended to facilitate the continued research and development of this important chemical series, with the ultimate goal of translating these promising preclinical findings into novel and effective therapies for patients.

References

A Technical Guide to Alternative Hinge-Binding Scaffolds for Kinase Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic building block is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a kinase inhibitor. For years, substituted aminopyridines, such as 5-methoxypyridin-3-amine, have served as a reliable and effective hinge-binding motif. However, the quest for novel chemical space, improved drug-like properties, and intellectual property has driven the exploration of alternative scaffolds. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and detailed synthetic protocols.

The Enduring Role and Rationale of the Aminopyridine Scaffold

The pyridine ring is a versatile and privileged pharmacophore in medicinal chemistry.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enabling it to mimic the adenine hinge-binding interaction of ATP, a feature crucial for competitive kinase inhibition.[3][4] The 3-amino group provides a key hydrogen bond donor, while the 5-methoxy substituent can influence solubility, metabolic stability, and interactions with the solvent front of the ATP binding pocket.[5] The incorporation of a pyridine ring has been shown to improve a compound's metabolic stability, permeability, and overall potency.[2][6]

However, the very properties that make aminopyridines effective can also present challenges. The planarity of the pyridine ring can sometimes lead to off-target effects due to its accommodation in the hinge regions of multiple kinases. Furthermore, the metabolic fate of methoxy-substituted pyridines can sometimes lead to the formation of reactive metabolites.[7] These factors necessitate the exploration of bioisosteric replacements that can retain the desired hinge-binding interactions while offering improved pharmacological profiles.

Strategic Alternatives: Aminopyrazoles and Pyrazolopyridines

Bioisosterism, the exchange of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[8] In the context of hinge-binding motifs, aminopyrazoles and pyrazolopyridines have emerged as highly effective alternatives to the aminopyridine scaffold.

Aminopyrazoles: This five-membered heterocyclic ring system offers a different geometric arrangement of hydrogen bond donors and acceptors. The 3-amino-1H-pyrazole moiety, for instance, can form a triad of hydrogen bonds with the kinase hinge region, potentially leading to high potency.[9] The non-planar nature of some substituted pyrazoles can also confer greater selectivity compared to their flatter pyridine counterparts. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[10]

Pyrazolopyridines: As fused bicyclic systems, pyrazolopyridines are purine bioisosteres that can effectively occupy the ATP binding pocket and act as hinge-binding cores.[11] They offer a rigid scaffold that can be functionalized at multiple positions to optimize interactions within the kinase active site. The additional ring can provide opportunities for further interactions and can modulate the overall physicochemical properties of the inhibitor. The pyrazolopyridine scaffold has been shown to improve metabolic stability and potency in several kinase inhibitor series.[11]

Comparative Performance: A Data-Driven Analysis

ScaffoldRepresentative Compound/TargetIC50 (Biochemical Assay)Key AdvantagesKey Considerations
5-Methoxy-3-Aminopyridine PI3K/mTOR Inhibitor DerivativePI3Kα: 0.22 nM; mTOR: 23 nMWell-established scaffold, good potency, and favorable physicochemical properties.Potential for off-target effects due to planarity and possible metabolic liabilities of the methoxy group.
3-Amino-1H-Pyrazole CDK2/5 Inhibitor (Analog 24)CDK2: <10 nM; CDK5: <10 nMHigh potency through multiple hydrogen bonds, potential for improved selectivity.Synthesis can be more complex than for simple pyridines.
Pyrazolopyridine CSK InhibitorSignificantly improved potency over pyridazinone precursor.Rigid scaffold, improved metabolic stability, and opportunities for multiple vector modifications.Can be more synthetically challenging to prepare.

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be done with caution as assay conditions can vary.[12]

Kinase Selectivity Profiles

Kinome-wide selectivity is a critical parameter for any new kinase inhibitor. The choice of the hinge-binding scaffold can significantly impact this profile. While aminopyridines can be promiscuous, strategic modifications can enhance selectivity.[13] Aminopyrazoles and pyrazolopyridines, with their distinct shapes and hydrogen bonding patterns, offer a promising avenue to achieve greater selectivity. For instance, the replacement of a pyridazinone moiety with a pyrazolopyridine in a series of CSK inhibitors led to a significant improvement in potency, attributed to enhanced hydrogen bonding with the hinge residues.[11]

References

A Senior Application Scientist's Guide to Suzuki Coupling with 5-Methoxypyridin-3-amine: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge and Opportunity of Aminopyridine Scaffolds

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of countless pharmaceutical agents. The specific substrate, 5-Methoxypyridin-3-amine, and its derivatives, are valuable building blocks for creating complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for forging the carbon-carbon bonds necessary to construct these molecular architectures.[1][2][3]

However, the coupling of aminopyridines is not without its challenges. The pyridine nitrogen and the exocyclic amine group are both Lewis basic sites that can coordinate to the palladium catalyst.[4] This competitive binding can sequester the active catalytic species, leading to catalyst inhibition, slow reaction rates, or complete failure.[4][5] It is often stated that substrates bearing labile protons, such as primary amines, are not ideal coupling partners, sometimes necessitating additional protection and deprotection steps which add to the cost and complexity of a synthesis.[3][6][7]

Therefore, the judicious selection of a catalytic system—specifically the palladium source and, most critically, the ancillary ligand—is paramount to achieving high efficiency and yield. This guide provides a head-to-head comparison of leading catalyst systems for the Suzuki coupling of this compound and its close structural analogs, grounded in experimental data and mechanistic principles to empower researchers to make informed decisions for their synthetic campaigns.

Catalyst Performance: A Comparative Analysis

The efficacy of a Suzuki coupling is overwhelmingly dictated by the catalyst's ability to navigate the catalytic cycle efficiently for a specific substrate. For an electron-rich, potentially bidentate substrate like an aminopyridine, the choice of ligand is the most critical variable. We will compare three major classes of catalyst systems: the traditional tetrakis(triphenylphosphine)palladium(0), modern bulky monophosphine ligands (Buchwald-type), and robust N-heterocyclic carbene (NHC) ligands.

The data below is compiled from studies on structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine, which serves as an excellent predictive model for the target substrate.[3][8]

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Representative Yield (%)Strengths & Weaknesses
System 1: The Classic Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-88%[7][8][9]Strengths: Commercially available, inexpensive, well-established. Weaknesses: Lower turnover numbers, sensitive to air, may struggle with more hindered or deactivated substrates.
System 2: The High-Performer Pd(OAc)₂ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-110>95% (Expected)[10][11]Strengths: Excellent for challenging substrates (including aryl chlorides), high yields, high turnover numbers, thermally stable. Weaknesses: Ligands are more expensive.
System 3: The Robust Alternative Pd-NHC Complex (e.g., PEPPSI)K₂CO₃ or t-BuOKDioxane or THF80-100>90% (Expected)[1][12]Strengths: Highly active, very stable to air and moisture, effective for sterically hindered substrates, tolerates unprotected amines.[12] Weaknesses: Can be more expensive; base and solvent choice is critical.

Mechanistic Insights: Why Ligand Choice is Everything

The success of the catalyst systems outlined above is rooted in their ability to efficiently facilitate the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand plays a starring role in modulating the electronic and steric properties of the palladium center at each stage.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) (Oxidative Adduct) OxAdd->PdII Rate-Limiting Step Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Base is critical RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) RedElim->product reagents1 Ar-X (Aminopyridine Halide) reagents1->OxAdd reagents2 Ar'-B(OR)₂ + Base reagents2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl halides (Cl < Br < I).[10] For an electron-rich aminopyridine, this step is particularly challenging. Bulky, electron-rich ligands like XPhos (System 2) and NHCs (System 3) excel here. Their steric bulk promotes the formation of a highly reactive, monoligated 14-electron Pd(0)L species, while their strong electron-donating ability enriches the palladium center, making it more nucleophilic and accelerating its insertion into the carbon-halogen bond.[11][13]

  • Transmetalation: The base (e.g., K₃PO₄) activates the organoboron species, forming a more nucleophilic boronate complex that transfers its organic group to the palladium(II) center.[14][15] The presence of water can sometimes be beneficial when using phosphate or carbonate bases.[11]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands also accelerate this step by creating steric pressure that favors the formation of the planar product and dissociation from the metal center.[13]

The traditional Pd(PPh₃)₄ catalyst (System 1) can be effective, but its smaller cone angle and moderate electron-donating properties make it less adept at promoting the difficult oxidative addition step required for aminopyridines, leading to longer reaction times or lower yields.[11]

Experimental Protocols: From Theory to Practice

The following protocols provide a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents for optimal results.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Aminopyridine, Boronic Acid, Base, Catalyst/Ligand) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat to Temperature (85-110 °C) with Stirring C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute (e.g., Ethyl Acetate & Water) E->F G 7. Separate Layers & Extract Aqueous Phase F->G H 8. Combine Organics, Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄ (System 1)

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[7][14]

  • Reaction Setup: In a Schlenk flask, combine the 5-halo-3-amino-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio, to a concentration of ~0.1 M with respect to the halide).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Performance Coupling using Pd(OAc)₂ / XPhos (System 2)

This protocol is based on established methods for challenging electron-rich heterocyclic systems.[10]

  • Reaction Setup: In a glovebox, combine palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), the 5-halo-3-amino-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1 for workup and purification.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, the choice of catalyst is a decisive factor in achieving success.

  • For routine syntheses where cost and availability are primary concerns, Pd(PPh₃)₄ (System 1) is a reliable starting point that can provide good to excellent yields, particularly if the coupling partner is a simple arylboronic acid.[8]

  • For substrates that prove to be challenging, are sterically hindered, or when the highest possible yield and efficiency are required, upgrading to a Buchwald-type ligand like XPhos or SPhos (System 2) is highly recommended. The enhanced reactivity and stability of these systems often justify the higher initial cost by providing superior results and broader substrate scope.[5][10]

  • Pd-NHC complexes (System 3) represent a powerful and robust alternative, offering excellent stability and high activity. They are particularly valuable when dealing with very hindered substrates or when strict exclusion of air and moisture is difficult.[12]

Ultimately, the optimal catalyst is the one that reliably and efficiently produces the desired product. Researchers are encouraged to screen a small set of conditions based on these recommendations to identify the most effective protocol for their specific boronic acid and halide combination.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a molecule's efficacy is only one part of a complex equation. Its absorption, distribution, metabolism, and excretion (ADME) profile is equally critical, dictating whether a promising compound can become a viable therapeutic agent. Of these parameters, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—stands as a crucial gatekeeper. Poor metabolic stability often leads to rapid clearance from the body, low bioavailability, and a short duration of action, ultimately resulting in therapeutic failure.

The 5-methoxypyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for novel therapeutics. However, like many heterocyclic structures, it presents specific metabolic challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the metabolic stability of this compound derivatives. We will delve into the mechanistic underpinnings of their metabolism, provide detailed, field-proven experimental protocols, and present a comparative analysis to guide the rational design of more robust and effective drug candidates.

The Foundation: Understanding In Vitro Metabolic Assays

The liver is the body's primary metabolic hub, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in the biotransformation of most drugs.[1] To assess a compound's metabolic fate, we utilize in vitro systems that model hepatic clearance. The most common and cost-effective of these is the liver microsomal stability assay .[2][3] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. They contain a rich complement of Phase I metabolic enzymes, including CYPs, making them an excellent tool for predicting in vivo intrinsic clearance.[1][3]

The key parameters derived from this assay are:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[3]

  • Intrinsic Clearance (Clint): The rate at which a drug is metabolized by the liver, independent of blood flow. A lower Clint value signifies better metabolic stability.[3]

Experimental Protocol: A Self-Validating Workflow for Microsomal Stability

This protocol describes a robust, self-validating system for determining the metabolic stability of test compounds using pooled human liver microsomes. The inclusion of appropriate controls is critical for ensuring the trustworthiness of the generated data.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the this compound derivatives in DMSO. Subsequently, create intermediate stocks (e.g., 125 µM) in acetonitrile.[4]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): To ensure sustained enzyme activity, an NRS is crucial. A common system consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in the phosphate buffer.[4] The G6PDH continuously reduces NADP+ back to NADPH, the essential cofactor for CYP enzymes.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to the desired concentration (typically 0.5-1.0 mg/mL protein) in cold phosphate buffer.[1][5]

    • Termination Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NRS solution to each well. The final test compound concentration is typically 1 µM.[1]

    • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of the ice-cold termination solution.[1][4] The "0-minute" time point is crucial as it represents 100% of the initial compound concentration.

  • Essential Controls:

    • Minus Cofactor (-NADPH) Control: For each compound, run a parallel incubation at the final time point where the NRS is replaced with a buffer. This control identifies any non-CYP-mediated (e.g., chemical) degradation of the compound.[1]

    • Positive Control: Include a compound with a known, well-characterized metabolic rate (e.g., Verapamil, Testosterone) to validate the activity of the microsomal batch.

  • Sample Analysis & Data Processing:

    • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Calculations:

      • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression line of this plot represents the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[6]

      • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Compound Stocks (10 mM DMSO -> 1 µM final) pre_inc 1. Pre-incubate: Microsomes + Compound prep_cpd->pre_inc prep_mic Prepare Microsomes (0.5 mg/mL in Buffer) prep_mic->pre_inc prep_nrs Prepare NADPH System (Cofactor Solution) initiate 2. Initiate Reaction: Add NADPH System prep_nrs->initiate pre_inc->initiate sampling 3. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ & Clint lcms->calc

Caption: Workflow of the in vitro liver microsomal stability assay.

Metabolic Liabilities of the this compound Scaffold

The structure of this compound presents several potential "metabolic hotspots" that are susceptible to enzymatic modification. Understanding these liabilities is key to designing more stable analogues.

  • Pyridine Ring Oxidation: While the nitrogen atom in a pyridine ring generally makes it more metabolically stable than a corresponding benzene ring by decreasing its susceptibility to oxidative metabolism, it is not inert.[7][8] Hydroxylation of the pyridine ring is a common metabolic pathway for aminopyridines, often catalyzed by CYP2E1.[9]

  • O-Demethylation: The methoxy group is a prime target for oxidative O-demethylation, a very common metabolic reaction mediated by CYPs. This process removes the methyl group to form a hydroxypyridine metabolite.

  • Oxidation of the Amino Group: The primary amine can undergo various oxidative transformations. The presence of both an amino and a methoxy group can create a complex metabolic profile, as these groups can influence each other's reactivity.[10]

Potential Metabolic Pathways Diagram

Caption: Potential Phase I metabolic pathways for this compound.

Comparative Analysis: Structure-Metabolism Relationships (SMR)

To illustrate how structural modifications can impact metabolic stability, we present hypothetical data for a series of this compound derivatives. The goal is to identify trends that can guide future design efforts.

Compound IDR1-SubstituentR2-Substituentt½ (min)Clint (µL/min/mg)SMR Interpretation
SMPA-01 HH1592.4Baseline: The parent scaffold shows moderate to high clearance.
SMPA-02 HF4530.8Metabolic Blocking: Fluorine at R2 sterically and electronically shields the adjacent methoxy group, significantly slowing O-demethylation.
SMPA-03 ClH2555.4Electronic Effect: The electron-withdrawing chlorine deactivates the pyridine ring, making it less susceptible to oxidation and improving stability.
SMPA-04 HCH312115.5Increased Lability: The electron-donating methyl group may activate the ring towards oxidation, slightly decreasing stability.
SMPA-05 HCF3> 60< 11.6Potent Deactivation: The strongly electron-withdrawing trifluoromethyl group significantly deactivates the ring, leading to excellent metabolic stability.

Data are hypothetical and for illustrative purposes only.

Strategies for Enhancing Metabolic Stability

The insights gained from the SMR analysis allow us to formulate clear strategies for rationally designing more stable derivatives:

  • Metabolic Blocking: As seen with SMPA-02 , introducing small, sterically hindering, or electronically deactivating groups (like fluorine) at or near a known metabolic hotspot is a highly effective strategy.[6] This physically blocks the enzyme's access to the site of metabolism.

  • Modulating Ring Electronics: The stability of the pyridine ring can be fine-tuned. Introducing electron-withdrawing groups (SMPA-03 , SMPA-05 ) reduces the electron density of the aromatic system, making it a poorer substrate for oxidative CYP enzymes.[10]

  • Bioisosteric Replacement: In cases of persistent metabolic liability, replacing the pyridine ring with a more stable heterocyclic system (e.g., pyrimidine, pyrazole) can be a powerful approach.[7] This "scaffold hopping" can fundamentally alter the metabolic profile while aiming to retain the desired pharmacological activity.

Conclusion

The metabolic stability of this compound derivatives is a critical, multi-faceted property that must be addressed early in the drug discovery process. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can generate reliable data to compare compounds and understand their metabolic liabilities. A systematic approach, combining predictive knowledge of metabolic pathways with empirical data from carefully designed analogues, enables the rational optimization of this valuable scaffold. The strategies of metabolic blocking and electronic modulation provide clear, actionable pathways to mitigate rapid clearance, ultimately paving the way for the development of more durable and effective therapeutic agents.

References

Navigating the Safety Landscape of 5-Methoxypyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methoxypyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged fragment in a multitude of potent therapeutic agents, particularly kinase inhibitors targeting the PI3K/mTOR pathway.[1][2][3] Its structural rigidity and capacity for crucial hydrogen bonding interactions make it an attractive starting point for drug design. However, as with any chemical series, the journey from a promising hit to a safe clinical candidate is fraught with challenges related to the molecule's safety profile. Early and comprehensive assessment of toxicity, metabolic stability, and off-target effects is not just a regulatory hurdle but a scientific necessity to de-risk projects and focus resources on candidates with the highest probability of success.

This guide provides an in-depth comparison of the safety profiles of different this compound analogs, synthesizing data from published literature to draw structure-activity relationships (SAR) and structure-safety relationships (SSR). We will dissect the key safety liabilities associated with this scaffold—including cytotoxicity, metabolic instability, and potential for drug-drug interactions—and present detailed experimental protocols for their evaluation.

Comparative Safety Analysis of Representative Analogs

To illustrate the impact of structural modifications on the safety profile, we have selected three representative classes of analogs based on the this compound core or its close bioisosteres.

  • Analog Class A: Sulfonamide Derivatives. These compounds, explored as PI3K/mTOR dual inhibitors, feature a sulfonamide linkage at the 3-amino position.[1]

  • Analog Class B: Pyridopyrimidinone Core. In this class, the core is elaborated into a fused pyridopyrimidinone system, representing a more complex heterocyclic structure.[3]

  • Analog Class C: Amide-Linked Thiadiazole Derivatives. These analogs incorporate a thiadiazole moiety linked via an amide bond, significantly altering the electronic and steric properties.[4]

In Vitro Cytotoxicity

A primary indicator of a compound's therapeutic index is its cytotoxicity against various cell lines. High potency against target cancer cells is desired, but broad cytotoxicity against unrelated cell lines can be a red flag for general toxicity.

Analog Class Modification Cell Line Cytotoxicity IC50 (µM) Reference
22c AQuinoline-based SulfonamideHCT-116 (Colon)0.020[1]
MCF-7 (Breast)0.130[1]
31 BPyridopyrimidinonePC-3M (Prostate)Efficacy in xenograft model demonstrated[3]
6d C2-chloro-pyridinecarboxamideHeLa (Cervical)2.8[4]
PANC-1 (Pancreatic)1.8[4]

Interpretation & Causality:

The data reveals a wide range of cytotoxic potential heavily dependent on the overall molecular architecture.

  • Analog 22c from the sulfonamide class demonstrates potent, nanomolar cytotoxicity against cancer cell lines, consistent with its high inhibitory activity against the PI3K/mTOR pathway.[1] The quinoline moiety likely contributes to this potency.

  • While a specific IC50 is not provided for Analog 31 , its in vivo efficacy in a xenograft model suggests a favorable therapeutic window.[3]

  • Analog 6d , an amide-linked thiadiazole, shows micromolar cytotoxicity.[4] The introduction of the chloro-pyridine carboxamide group results in moderate potency. This highlights that while the core scaffold is retained, distal modifications dramatically influence the ultimate biological effect.

Key Safety Liabilities & Mitigation Strategies

Beyond on-target cytotoxicity, several other parameters are critical for a comprehensive safety assessment. While direct comparative data for a single, consistent set of this compound analogs is not publicly available for all endpoints, we can infer likely risks and mitigation strategies based on the known properties of the aminopyridine chemical class.

1. Metabolic Stability: The pyridine ring, particularly when unsubstituted, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. Aromatic amines themselves can also be sites of metabolic reactions.[5]

  • Causality: The methoxy group at the 5-position can be a site for O-demethylation. The pyridine nitrogen can undergo N-oxidation, and the aromatic ring itself is susceptible to hydroxylation.

  • Mitigation Strategy: A common strategy is to block potential sites of metabolism. This can be achieved by introducing groups that are sterically hindering or electronically deactivating, such as halogens or small alkyl groups, at susceptible positions on the pyridine ring. Replacing a metabolically labile group with a more stable bioisostere is another effective approach.[5]

2. Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome). Compounds containing basic amine centers and high lipophilicity are often implicated.[6]

  • Causality: The basicity of the pyridine nitrogen and the exocyclic amine can lead to protonation at physiological pH, a common feature of many hERG blockers. High lipophilicity (LogP > 3.5) often correlates with increased hERG liability.

  • Mitigation Strategy: Modulating the pKa of the basic centers is a key strategy. Introducing electron-withdrawing groups on the pyridine ring can lower the basicity of the nitrogens, reducing the interaction with the hERG channel.[6] Controlling lipophilicity by incorporating polar functional groups or reducing the overall size of lipophilic substituents is also crucial.

3. Drug-Drug Interactions (CYP450 Inhibition): Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs. The pyridine scaffold is known to be present in several CYP inhibitors.

  • Causality: The pyridine nitrogen can coordinate with the heme iron of CYP enzymes, leading to reversible inhibition. Furthermore, metabolism of the compound can sometimes lead to reactive intermediates that covalently bind to the enzyme, causing irreversible or mechanism-based inhibition.[7]

  • Mitigation Strategy: Structural modifications that reduce the affinity for CYP active sites are necessary. This can involve altering the electronics of the pyridine ring or introducing steric bulk that prevents optimal binding. Early, broad-panel screening against key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is essential to identify and address liabilities.

4. Mutagenicity: Aromatic amines are a well-known structural alert for mutagenicity. Metabolic activation can lead to the formation of highly reactive nitrenium ions that can intercalate with and damage DNA.[8]

  • Causality: The exocyclic amine at the 3-position is a potential site for metabolic oxidation to a hydroxylamine, which can then form a reactive nitrenium ion.

  • Mitigation Strategy: The primary mitigation strategy is to reduce the electron density of the aromatic ring, which disfavors the formation of the reactive intermediate. This can be achieved by adding electron-withdrawing groups. Alternatively, blocking the amine with a substituent that is not metabolically labile can prevent the initial oxidation step. The bacterial reverse mutation assay (Ames test) is the gold standard for assessing mutagenic potential.[9]

Visualizing Structure-Safety Relationships (SSR)

The following diagram illustrates hypothetical strategies to improve the safety profile of the this compound scaffold based on the principles discussed.

SSR_Strategies cluster_core This compound Core cluster_modifications Potential Modifications & Safety Impact Core 5-MeO Pyridine Ring 3-Amine Metabolism Block Metabolism (e.g., add F, Cl, Me at C4, C6) Core:f1->Metabolism Improves Metabolic Stability hERG Reduce Basicity / Lipo (e.g., add EWG to ring; add polar groups to R) Core:f1->hERG Reduces hERG Risk CYP Introduce Steric Hindrance (e.g., bulky R group) Core:f2->CYP Reduces CYP Inhibition Mutagenicity Reduce Amine Reactivity (e.g., replace H with stable group) Core:f2->Mutagenicity Reduces Mutagenicity

Caption: Strategies to mitigate safety liabilities of the this compound scaffold.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols described below represent self-validating systems for assessing the core safety parameters.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Causality Explanation: The choice of a 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the cytotoxic or cytostatic effects of the compounds can be fully observed. The use of a vehicle control is critical to distinguish compound-specific effects from solvent effects.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.

Metabolic_Stability_Workflow A 1. Pre-incubation (Microsomes, Buffer, Compound) B 2. Initiate Reaction (Add NADPH) A->B C 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (Add cold Acetonitrile with IS) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Calculate Half-life (t½) F->G

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.

  • Time-Point Aliquoting: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard (IS). The cold solvent precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine and grow on a histidine-free medium.

Protocol:

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate (S9 fraction). The S9 fraction contains CYP enzymes and cofactors to mimic mammalian metabolism and detect compounds that are mutagenic only after metabolic activation.[9]

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix or a control buffer.

  • Plating: After a short pre-incubation at 37°C, mix the contents with molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is typically considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the number on the negative (vehicle) control plates.[9] Known mutagens are used as positive controls to validate the assay performance.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its inherent chemical properties present a specific set of safety challenges that must be proactively managed. The available data demonstrates that cytotoxicity is highly sensitive to the specific substitutions made around the core. While direct comparative data on metabolic stability, hERG, and CYP inhibition is limited, established medicinal chemistry principles provide a clear roadmap for mitigating these potential liabilities.

For researchers and drug development professionals working with this class of compounds, the path forward is clear:

  • Integrate Early Safety Assessment: Key safety assays (metabolic stability, cytotoxicity, hERG, CYP inhibition) should be run in parallel with potency screening to establish a multiparameter optimization strategy from the outset.

  • Focus on Structure-Safety Relationships: Systematically explore substitutions on the pyridine ring and the exocyclic amine to understand their impact on basicity, lipophilicity, and susceptibility to metabolism.

  • Employ a Self-Validating Approach: Utilize robust, standardized protocols like those outlined above to generate high-quality, reproducible safety data that can confidently guide project decisions.

By embracing a safety-first design philosophy, the full therapeutic potential of this compound analogs can be unlocked, leading to the development of safer and more effective medicines.

References

A Comparative Guide to the Reproducibility of Synthetic Protocols for 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. 5-Methoxypyridin-3-amine, a crucial intermediate in the synthesis of various pharmaceutically active compounds, is no exception. Its synthesis, while achievable through multiple routes, presents challenges in reproducibility, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of two distinct synthetic protocols for this compound, supported by experimental data, to empower researchers in selecting the optimal route for their specific needs.

Introduction to this compound

This compound is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The presence of the methoxy and amino groups at the 3- and 5-positions of the pyridine ring allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents. The reproducibility of its synthesis is therefore a critical factor in the drug discovery and development pipeline.

Protocol A: Multi-step Synthesis from 3,5-Dibromopyridine

This protocol, adapted from patent literature, outlines a three-step synthesis commencing with the readily available 3,5-dibromopyridine. The synthetic strategy involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Buchwald-Hartwig amination to install the amino functionality.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

In a suitable reaction vessel, 3,5-dibromopyridine (1 equivalent) is dissolved in anhydrous methanol. Sodium methoxide (1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 3-bromo-5-methoxypyridine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

To a solution of 3-bromo-5-methoxypyridine (1 equivalent) in anhydrous toluene are added benzophenone imine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and a catalytic amount of a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP). The mixture is heated under an inert atmosphere until the reaction is complete as indicated by TLC. The reaction is then cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting imine intermediate is then hydrolyzed by treatment with aqueous hydrochloric acid. After neutralization with a base, the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to afford this compound.

Workflow Diagram

Protocol_A_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Amination & Hydrolysis A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B NaOMe, MeOH, Reflux C Benzophenone imine, Pd catalyst, NaOtBu, Toluene B->C D Imine Intermediate C->D E This compound D->E Aqueous HCl, then base Protocol_B_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction A 3-Hydroxypyridine B 3-Hydroxy-5-nitropyridine A->B HNO₃, H₂SO₄ C 5-Methoxy-3-nitropyridine B->C CH₃I, K₂CO₃, DMF D This compound C->D H₂, Pd/C, Ethanol

Assessing the Novelty of 5-Methoxypyridin-3-amine Derivatives: A Guide to Patent Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the ability to rapidly assess the novelty of a chemical scaffold is paramount. The 5-methoxypyridin-3-amine core is a privileged scaffold, appearing in a multitude of patented compounds across various therapeutic areas. This guide provides a framework for navigating the patent landscape of its derivatives, enabling a more informed assessment of new chemical entities. We will delve into the key therapeutic targets, explore the diversity of patented chemical space, and provide actionable insights into identifying truly novel molecular architectures.

The this compound Scaffold: A Versatile Pharmacophore

The this compound moiety offers a unique combination of features that make it attractive for medicinal chemistry. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and salt formation, while the methoxy group at the 5-position and the amino group at the 3-position act as key points for substitution and interaction with biological targets. This arrangement allows for the generation of diverse libraries of compounds with a wide range of physicochemical properties and biological activities.

Patent Landscape Analysis: Key Therapeutic Areas

A comprehensive analysis of the patent literature reveals that derivatives of this compound have been most actively pursued in the fields of oncology, particularly as kinase inhibitors, and in the treatment of neurodegenerative diseases.

Kinase Inhibitors: A Dominant Application

The this compound scaffold has been extensively utilized in the design of kinase inhibitors. These compounds often function as "hinge-binders," with the pyridine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The amino group at the 3-position serves as a versatile attachment point for various substituents that can modulate potency and selectivity.

Patent NumberAssigneeTherapeutic Target(s)Key Structural Features
US9499486B2RESPIVERT LTDp38 MAP kinase, Syk kinase, Src family kinasesVaried substitutions on the pyridine ring and the amino group, often incorporating larger heterocyclic systems.[1]
US7767678B2Not specifiedAnti-tumor activity3-Cyanoquinoline core with a 4-[(2,4-dichloro-5-methoxyphenyl)amino] substituent.[2]
US9290504B2Not specifiedBruton's Tyrosine Kinase (Btk)Fused 6-5 membered pyridine ring systems.[3]
WO2020033288A1Not specifiedPRMT5 inhibitorsA variety of complex heterocyclic structures attached to the core.[4]

The novelty in this space often lies in the nature of the substituents at the 3-amino position and additional modifications to the pyridine ring. For instance, the development of fused ring systems, as seen in Btk inhibitors, represents a significant structural departure from simple substituted pyridines.[3]

Neurodegenerative Diseases: Targeting Amyloid-β and Other Pathways

Derivatives of this compound have also been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. The focus here is often on inhibiting the production or aggregation of amyloid-β plaques.

Patent NumberAssigneeProposed Mechanism/TargetKey Structural Features
US20100119599A1Not specifiedInhibition of β-amyloid productionPolyhydroquinoline and dihydropyridine derivatives.[5]
WO2012040641A2Not specifiedβ-secretase inhibitionTricyclic compounds.[6]
US11214540B2Not specifiedInhibition of synapse lossVaries, includes cyclic amino groups.[7]

In this therapeutic area, the structural novelty often involves the incorporation of the this compound scaffold into larger, more complex polycyclic systems designed to interact with specific protein targets.

Representative Synthetic Strategies

The synthesis of this compound derivatives typically involves the initial preparation of the core scaffold, followed by diversification. Several patents outline methods for producing key intermediates. For example, the preparation of 2-methoxy-5-aminopyridine can be achieved through a multi-step process starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and subsequent reduction.[8] Another relevant process describes the production of 2,3-diamino-6-methoxypyridine.[9]

General Protocol for Derivatization of this compound

The following is a generalized protocol for the derivatization of the 3-amino group, a common step in creating novel derivatives.

Step 1: Acylation/Sulfonylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

  • Cool the mixture to 0°C.

  • Slowly add the desired acyl chloride, sulfonyl chloride, or isocyanate.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by column chromatography or recrystallization.

Step 2: Reductive Amination

  • Dissolve this compound and a desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

The choice of subsequent reaction partners for these steps is where novelty is often introduced.

Visualizing the Patent Assessment Workflow

A systematic approach is crucial for efficiently assessing the novelty of a new derivative. The following workflow outlines the key steps:

G cluster_0 Novelty Assessment Workflow A Define Core Scaffold: This compound B Conduct Broad Patent Search (e.g., Google Patents, SciFinder) A->B Keywords: 'this compound', 'patent' C Categorize Patents by Therapeutic Area & Target B->C Group by disease, protein target D Analyze Claimed Structures: Identify Key Substitutions C->D Extract Markush structures E Compare with Your Derivative: Identify Points of Novelty D->E Structural comparison F Review Experimental Data (if available) E->F Potency, selectivity data G Synthesize & Test Novel Derivatives F->G Informed decision-making

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methoxypyridin-3-amine, a heterocyclic amine commonly used in pharmaceutical research and drug development. By grounding our protocols in established safety data and regulatory standards, we aim to equip researchers with the knowledge to manage this chemical waste stream responsibly, from point of generation to final disposal.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. The compound presents several health risks that dictate the necessary precautions.

Expert Insight: The primary hazards associated with this compound—oral toxicity, skin and eye irritation, and respiratory irritation—are typical for many substituted aminopyridines. The pyridine ring, an electron-deficient aromatic system, and the amine functional group contribute to its reactivity and biological activity. Proper containment and personal protective equipment are therefore non-negotiable to prevent accidental exposure during handling and aggregation of waste.

Table 1: GHS Hazard Classification for this compound and its Analogs | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :---: | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][3] |

alt text
| | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2][3][4] |
alt text
| | Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[1][2][5] |
alt text
| | Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2][3] |
alt text
|

Source: Compiled from various Safety Data Sheets (SDS).[1][2][3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical. The selection of appropriate barriers is the first line of defense against chemical exposure during waste handling.

Table 2: Required PPE for Handling this compound Waste

Protection Type Specification Rationale
Eye/Face Safety glasses with side-shields or tightly fitting safety goggles.[5][6][7] Protects against splashes and airborne dust.
Hand Compatible chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility data).[8][9] Prevents skin contact and irritation.[5]
Body Fully-buttoned laboratory coat.[9] For larger quantities or spill cleanup, impervious clothing may be required.[7][10] Protects skin and personal clothing from contamination.

| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood.[1][5] For spills or poor ventilation, a NIOSH/MSHA-approved respirator is necessary.[11] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[5] |

Disposal Workflow: From Generation to Collection

The guiding principle for chemical disposal is that it must be managed through a licensed hazardous waste contractor. On-site treatment or sewer disposal is strictly prohibited for this category of chemical.[10][12]

Disposal Decision Pathway

The following diagram outlines the logical steps for managing this compound waste in the laboratory.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Generate This compound waste is generated (e.g., residual solid, contaminated labware, solutions) Container Select a designated, compatible, airtight hazardous waste container. Generate->Container Label Attach a 'Hazardous Waste' label. List all constituents, including solvents. Container->Label Store Store container in a cool, dry, well-ventilated area. Ensure segregation from incompatible materials (e.g., strong oxidizing agents). Label->Store Request Once container is full or no longer in use, complete a Chemical Collection Request Form for your institution's EHS office. Store->Request Container Full Pickup Waste is collected by a licensed hazardous waste disposal company. Request->Pickup Incineration Disposal via controlled incineration with flue gas scrubbing is the preferred method. Pickup->Incineration Sewer DO NOT dispose down the sanitary sewer. Trash DO NOT dispose in normal trash.

Caption: Decision workflow for proper disposal of this compound.

Step-by-Step Waste Collection Protocol
  • Container Selection: Choose a sealable, airtight, and chemically compatible container for waste collection. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, with no leaks or damage.[13]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present in the waste mixture.

  • Segregation: Collect waste this compound and its solutions separately from other waste streams.

  • Storage: Keep the waste container tightly closed when not in use.[5] Store it in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. This area must be segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[1][5][9]

  • Arranging Disposal: When the container is full or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. This ensures the waste is handled and transported in compliance with EPA and DOT regulations.[14]

Accidental Release and Spill Management

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if working outside a fume hood, open sashes or windows if safe to do so.[4][11]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or silica gel.[1][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Carefully sweep up the absorbed material or the solid chemical. Use non-sparking tools.[10][15] Place the collected material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

The Rationale for Professional Disposal

Trustworthiness: The protocols outlined above are self-validating because they defer to the highest level of safety and regulatory compliance—the use of certified professionals for hazardous waste disposal. Attempting on-site chemical neutralization of nitrogen-containing heterocyclic compounds is not recommended without specific, validated procedures and appropriate engineering controls.

Causality: Incineration at a licensed facility is the preferred method because it provides high-temperature destruction of the compound.[10] These facilities are equipped with flue gas scrubbers and other pollution control technologies to manage the hazardous decomposition products, such as nitrogen oxides (NOx) and carbon oxides (CO, CO2), that are generated during combustion.[5][11] Discharging aminopyridines into the sewer system can disrupt wastewater treatment processes and introduce toxic, environmentally persistent compounds into aquatic ecosystems.[1][6][15]

By adhering to these procedures, researchers not only protect themselves and their colleagues but also uphold the scientific community's commitment to environmental responsibility.

References

Mastering the Safe Handling of 5-Methoxypyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and safety is paramount. 5-Methoxypyridin-3-amine, a key building block in medicinal chemistry, requires a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical safety step.

Hazard Profile and Engineering Controls: The First Line of Defense

Before handling this compound, it is crucial to recognize its potential hazards. Based on data from the hydrochloride salt, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3] This containment device is non-negotiable as it prevents the inhalation of dust or vapors and minimizes exposure to personnel in the laboratory.[4] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to prevent contact and absorption. The selection of appropriate PPE is not merely a suggestion but a critical component of a safe laboratory environment.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical splash goggles and a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a significant risk of splashes.
Hand Protection Double-gloving with chemically resistant gloves.Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton®. Nitrile alone offers poor resistance to amines.[5][6] Inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant laboratory coat.Should be long-sleeved and fully buttoned.
Respiratory Protection A NIOSH-approved respirator.Typically not required if handling small quantities within a certified chemical fume hood. However, if there is a risk of aerosol generation or spill, a respirator may be necessary.

The Rationale Behind Glove Selection: While nitrile gloves are common in laboratories, they provide limited protection against amines.[5][6] Butyl rubber and Viton® offer superior resistance to this class of chemicals, providing a more robust barrier against skin contact.[1] Double-gloving provides an additional layer of protection in case the outer glove is compromised.

Step-by-Step Handling and Emergency Procedures

Adherence to a strict, methodical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Double Gloves prep1->prep2 Confirm Airflow handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Reaction/ Dissolution handle1->handle2 Use Spatula/Weigh Paper clean1 Decontaminate Glassware/ Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE: 1. Outer Gloves 2. Lab Coat 3. Inner Gloves 4. Goggles clean2->clean3 Seal Waste Container clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Protocol for Handling:

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational. Don all required PPE in the correct order: lab coat, followed by eye and face protection, and finally, double gloves.

  • Chemical Handling: Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[4] Avoid creating dust.

  • Spill Response: In the event of a small spill, contain it with an inert absorbent material like vermiculite or sand.[4] Collect the material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.[1][7] Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Disposal Protocol:

  • Waste Identification: All materials that have come into contact with this compound, including the primary container, contaminated gloves, absorbent materials, and pipette tips, are considered hazardous waste.

  • Containerization: Collect all hazardous waste in a designated, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4] Never pour pyridine-containing compounds down the drain.[4]

Occupational Exposure Limits: A Note on Related Compounds

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the limits for related pyridine compounds underscore the need for caution. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour time-weighted average.[8][9] This information serves as a valuable benchmark and reinforces the importance of using engineering controls and PPE to keep exposures as low as reasonably achievable.

By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to handling and disposal protocols, researchers can confidently and safely utilize this compound in their critical work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxypyridin-3-amine
Reactant of Route 2
5-Methoxypyridin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。